Promethium-145
Description
Properties
CAS No. |
15706-44-2 |
|---|---|
Molecular Formula |
Pm |
Molecular Weight |
144.91276 g/mol |
IUPAC Name |
promethium-145 |
InChI |
InChI=1S/Pm/i1+0 |
InChI Key |
VQMWBBYLQSCNPO-IGMARMGPSA-N |
SMILES |
[Pm] |
Isomeric SMILES |
[145Pm] |
Canonical SMILES |
[Pm] |
Synonyms |
145Pm radioisotope Pm-145 radioisotope Promethium-145 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Promethium-145
Executive Summary
Promethium (Pm), with atomic number 61, is unique as the only lanthanide without any stable isotopes. Its discovery filled the last remaining gap among the rare earth elements in the periodic table. The most stable isotope, Promethium-145 (¹⁴⁵Pm), is of significant interest due to its relatively long half-life of 17.7 years. This guide provides a comprehensive technical overview of the historical context, discovery, and production of ¹⁴⁵Pm, including detailed experimental protocols from the era of its identification. It consolidates quantitative data on its nuclear properties and visualizes key processes, serving as a foundational resource for researchers in nuclear chemistry, materials science, and radiopharmaceutical development.
Historical Context and Prediction of Element 61
The existence of an element between Neodymium (60) and Samarium (62) was first predicted in 1902 by Czech chemist Bohuslav Brauner.[1][2][3] This prediction was substantiated in 1914 by Henry Moseley, whose work on X-ray spectroscopy confirmed a gap in the periodic table for atomic number 61.[1] In the following decades, several research groups erroneously claimed to have discovered the element, naming it "florentium" and "illinium".[1] In 1938, a team at Ohio State University produced radioactive nuclides that were not isotopes of neodymium or samarium, but chemical proof of element 61 was lacking, and the discovery was not widely recognized.[1][2]
Definitive Discovery of Element 61 (Promethium)
Conclusive proof of element 61 was achieved in 1945 at the Clinton Laboratories (now Oak Ridge National Laboratory, ORNL) by Jacob A. Marinsky, Lawrence E. Glendenin, and Charles D. Coryell.[1][3] As part of the Manhattan Project, the team chemically separated and analyzed the fission products of uranium fuel that had been irradiated in the Oak Ridge Graphite Reactor.[1][4] Using the then-novel technique of ion-exchange chromatography, they successfully isolated and identified isotopes of the new element, specifically ¹⁴⁷Pm and ¹⁴⁹Pm.[5] Due to the classified nature of the wartime research, their discovery was not formally announced until 1947.[1][5] The name "promethium" was suggested by Grace Mary Coryell, wife of Charles D. Coryell, after the Greek Titan who stole fire from the gods, symbolizing the daring nature of the research.[6]
First Identification of Isotope this compound
While the element was discovered via its shorter-lived isotopes in 1945, the most stable isotope, This compound , was first specifically identified in 1951 .[7] Though the original publication detailing this specific identification is not widely available, the methods used would have been analogous to those developed by Marinsky, Glendenin, and Coryell, involving the irradiation of targets and subsequent radiochemical separation using ion-exchange chromatography to isolate and characterize the new nuclide.
Nuclear Properties of this compound
This compound is the longest-lived isotope of the element. Its primary mode of decay is electron capture, with a very small probability of alpha decay. This alpha decay is noteworthy as it is the only one experimentally observed for any promethium isotope.[1] The decay characteristics are summarized in the tables below.
Table 1: General and Radiologic Properties of ¹⁴⁵Pm
| Property | Value | Reference(s) |
| Half-Life (T½) | 17.7(4) years | [4][6][7] |
| Atomic Mass | 144.912756(3) u | [7] |
| Nuclear Spin and Parity | 5/2+ | [7] |
| Specific Activity | ~140.4 Ci/g (5.19 TBq/g) | [1][7] |
| Year of Isotope Discovery | 1951 | [7] |
Table 2: Decay Characteristics of ¹⁴⁵Pm
| Decay Mode | Daughter Nuclide | Probability | Decay Energy (Q) | Reference(s) |
| Electron Capture (ε) | ¹⁴⁵Nd | > 99% | 0.164(3) MeV | [7] |
| Alpha (α) | ¹⁴¹Pr | 2.8 x 10⁻⁷ % | 2.3232(29) MeV | [1][7] |
Production of this compound
This compound is not found naturally in the Earth's crust, as any primordial quantities would have long since decayed.[8] It is produced artificially through nuclear reactions.
-
Uranium Fission : Like other promethium isotopes, ¹⁴⁵Pm is produced as a fission product from the neutron-induced fission of uranium (e.g., ²³⁵U) in nuclear reactors.[1][6] It can be recovered from spent nuclear fuel, although its fission yield is lower than that of ¹⁴⁷Pm.
-
Neutron or Charged-Particle Bombardment : Promethium isotopes can be produced by irradiating stable neodymium isotopes.[8][9] While the production of ¹⁴⁷Pm from ¹⁴⁶Nd is common, ¹⁴⁵Pm can be synthesized via reactions on other neodymium isotopes, such as the bombardment of ¹⁴⁴Nd or ¹⁴⁵Nd with protons or deuterons in a cyclotron.
Experimental Protocols
The key to the discovery of promethium was the development of ion-exchange chromatography for the difficult separation of rare earth elements, which exhibit highly similar chemical properties.
Protocol for the First Isolation of Promethium (1945)
The methodology employed by Marinsky, Glendenin, and Coryell represented a significant breakthrough in radiochemistry.
-
1. Sample Preparation : Fission products from uranium slugs, which had been irradiated for an extended period in the Oak Ridge Graphite Reactor, were dissolved in acid to create an aqueous solution containing a mixture of elements, including various lanthanides.
-
2. Ion-Exchange Column : A glass column was packed with a cation-exchange resin (e.g., Amberlite IR-1). The resin consists of a porous polymer matrix with active sites (such as sulfonate groups) that can reversibly bind positive ions.
-
3. Adsorption : The acidic solution of fission products was passed through the column. The trivalent lanthanide ions (Ln³⁺), including neodymium (Nd³⁺), promethium (Pm³⁺), and samarium (Sm³⁺), were adsorbed onto the resin, displacing the H⁺ or NH₄⁺ ions originally present.
-
4. Elution : A complexing agent, typically a citrate (B86180) buffer solution (e.g., ammonium (B1175870) citrate) at a controlled pH, was passed through the column. The lanthanide ions form complexes with the citrate anions. A chemical equilibrium is established between the ions bound to the resin and the ions in the citrate solution.
-
5. Chromatographic Separation : Due to the phenomenon of lanthanide contraction, the ionic radii of the rare earth elements decrease with increasing atomic number. This slight difference in size affects the stability of the citrate complexes. Heavier lanthanides (like samarium) form slightly stronger complexes and are thus eluted from the column more quickly. Lighter lanthanides (like neodymium) are bound more tightly to the resin and elute later. Element 61 (promethium) was known to elute in a distinct fraction between neodymium and samarium.
-
6. Analysis : The eluted fractions were collected sequentially and analyzed for radioactivity. By tracking the beta decay energies and half-lives, the researchers were able to identify the previously unknown activities of 2.6-year (¹⁴⁷Pm) and 53-hour (¹⁴⁹Pm) isotopes, confirming the existence of element 61.[5][10]
Visualizations
Experimental Workflow for the Discovery of Element 61
Decay Pathway of this compound
Conclusion
The discovery of Promethium and the subsequent identification of its most stable isotope, ¹⁴⁵Pm, were landmark achievements in nuclear science, critically dependent on the pioneering application of ion-exchange chromatography. While most practical applications to date have utilized the more readily available ¹⁴⁷Pm, the longer half-life and unique decay properties of ¹⁴⁵Pm make it a subject of continued interest. For professionals in drug development, particularly in the field of radiopharmaceuticals, understanding the history, production, and fundamental properties of such radionuclides is essential for exploring novel diagnostic and therapeutic agents. The legacy of the work at Oak Ridge National Laboratory continues to provide the foundation for modern radiochemical research.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Promethium Overview, Element & Uses | Study.com [study.com]
- 3. azom.com [azom.com]
- 4. Promethium Element | Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 5. Promethium: To Strive, to Seek, to Find and Not to Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promethium [chemeurope.com]
- 7. This compound - isotopic data and properties [chemlin.org]
- 8. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. infoplease.com [infoplease.com]
Unraveling the Nuclear Characteristics of Promethium-145: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear properties and decay scheme of Promethium-145 (¹⁴⁵Pm). The information is intended for researchers, scientists, and professionals in drug development who require detailed and accurate data on this radionuclide. All quantitative data is presented in structured tables for clarity and comparative analysis, and the decay pathway is visualized through a detailed scheme.
This compound is the most stable isotope of the element promethium, with a half-life of 17.7 years.[1][2][3][4] All isotopes of promethium are radioactive.[1] This lanthanide series element does not occur naturally in significant quantities and is typically synthesized.[4]
Core Nuclear Properties
The fundamental nuclear characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior and potential applications.
| Property | Value |
| Half-life (t½) | 17.7 ± 0.4 years |
| Atomic Number (Z) | 61 |
| Mass Number (A) | 145 |
| Neutron Number (N) | 84 |
| Isotopic Mass | 144.912749023 u |
| Spin and Parity (Jπ) | 5/2+ |
| Decay Modes | Electron Capture (>99%), Alpha Decay (2.8 x 10⁻⁷ %) |
| Daughter Nuclides | ¹⁴⁵Nd (Neodymium-145), ¹⁴¹Pr (Praseodymium-141) |
Decay Scheme and Emissions
This compound primarily decays via electron capture to Neodymium-145 (¹⁴⁵Nd), with a decay energy (Q-value) of 163.37 keV.[5] This process involves the capture of an inner atomic electron by a proton in the nucleus, transforming it into a neutron and emitting a neutrino. The resulting daughter nucleus, ¹⁴⁵Nd, is typically in an excited state and de-excites by emitting gamma radiation.
A very rare alpha decay branch to Praseodymium-141 (¹⁴¹Pr) has also been observed, with a decay energy of 2.32221 MeV.[1][5] The probability of this alpha decay is extremely low, at approximately 2.8 x 10⁻⁷ %.[1]
Electron Capture Decay Data
The dominant decay pathway is electron capture, leading to various excited states of ¹⁴⁵Nd. The subsequent de-excitation results in the emission of gamma rays with specific energies and intensities.
| Decay Mode | Probability | Q-value (keV) | Daughter Nuclide |
| Electron Capture (EC) | > 99% | 163.37 | ¹⁴⁵Nd |
| Alpha (α) | 2.8 x 10⁻⁷ % | 2322.21 | ¹⁴¹Pr |
Gamma Transitions in ¹⁴⁵Nd
Following electron capture, the excited ¹⁴⁵Nd nucleus transitions to its ground state through the emission of gamma photons. The energies and relative intensities of the most prominent gamma rays are detailed below.
| Energy (keV) | Relative Intensity (%) |
| 67.24 | 1.8 |
| 72.50 | 100.0 |
The decay scheme of this compound to Neodymium-145 is illustrated in the following diagram:
Caption: Electron capture decay of ¹⁴⁵Pm to ¹⁴⁵Nd.
Experimental Protocols
The determination of the nuclear properties of this compound involves sophisticated experimental techniques. While specific protocols for every measurement on this particular isotope are not always detailed in a single publication, the methodologies are standard within the field of nuclear physics.
1. Half-life Measurement: The half-life of long-lived isotopes like ¹⁴⁵Pm is often determined by measuring the specific activity of a sample with a known number of atoms. This involves:
-
Mass Spectrometry: To accurately determine the number of ¹⁴⁵Pm atoms in a sample.
-
Activity Measurement: Using a detector with a well-defined efficiency, such as a high-purity germanium (HPGe) detector, to measure the rate of decay (activity). The half-life is then calculated from the decay law. For isotopes with shorter half-lives, direct measurement of the decay of activity over time is employed.[6]
2. Gamma-Ray Spectroscopy: To characterize the gamma emissions from the daughter nucleus, ¹⁴⁵Nd, high-resolution gamma-ray spectroscopy is the primary tool.
-
Experimental Setup: A sample of ¹⁴⁵Pm is placed in a low-background shield to minimize interference from environmental radiation. An HPGe detector, known for its excellent energy resolution, is used to detect the emitted gamma rays.[7]
-
Data Acquisition and Analysis: The signals from the detector are processed by a multi-channel analyzer to generate a gamma-ray spectrum. This spectrum is then analyzed to identify the energies and intensities of the gamma-ray peaks. Energy and efficiency calibrations of the detector are performed using standard radioactive sources with well-known gamma emissions.
3. Coincidence Measurements: To establish the relationships between different gamma rays in a decay cascade (i.e., to build the decay scheme), gamma-gamma coincidence measurements are performed.
-
Methodology: This technique uses two or more detectors to simultaneously observe gamma rays emitted from the same decay event. By recording events that occur within a very short time window, it is possible to determine which gamma rays are emitted in sequence. This information is crucial for placing the energy levels of the daughter nucleus correctly.
The workflow for a typical nuclear decay study is outlined below:
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Isotopes of promethium - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Promethium [chemeurope.com]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. mirion.com [mirion.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Decay Products of Promethium-145
For Researchers, Scientists, and Drug Development Professionals
Abstract
Promethium-145 (¹⁴⁵Pm) is a long-lived radioisotope of the lanthanide element promethium, notable for its dual decay pathways. With a half-life of 17.7 years, it primarily undergoes electron capture to form Neodymium-145 (¹⁴⁵Nd), but also exhibits a rare alpha decay to Praseodymium-141 (¹⁴¹Pr). This guide provides a comprehensive overview of the decay products of ¹⁴⁵Pm, including detailed quantitative data, a summary of experimental methodologies for their characterization, and visualizations of the decay processes. This information is of significant value to researchers in nuclear medicine, radiopharmaceutical development, and related scientific fields.
Introduction
Promethium, with atomic number 61, is unique among the lanthanides for its lack of stable isotopes. Among its various radioisotopes, this compound stands out for its relatively long half-life, making it a subject of interest for both fundamental nuclear physics research and potential applications. A thorough understanding of its decay characteristics is essential for any application or study involving this isotope.
Decay Pathways of this compound
This compound decays via two distinct modes: electron capture and alpha decay.
Electron Capture to Neodymium-145
The predominant decay mode for this compound is electron capture, with a probability of over 99%. In this process, the nucleus captures an inner atomic electron, typically from the K-shell, converting a proton into a neutron and emitting an electron neutrino. This results in the formation of the stable isotope Neodymium-145.[1][2]
The general equation for the electron capture decay of ¹⁴⁵Pm is:
¹⁴⁵₆₁Pm + e⁻ → ¹⁴⁵₆₀Nd + νₑ
The daughter nuclide, ¹⁴⁵Nd, may be formed in an excited state, which then de-excites to its ground state through the emission of gamma rays and/or conversion electrons.
Alpha Decay to Praseodymium-141
A very small fraction of this compound atoms decay via the emission of an alpha particle (a helium nucleus, ⁴He), transforming into the stable isotope Praseodymium-141.[3][4] This is a rare decay mode, with a branching ratio of approximately 2.8 x 10⁻⁷ %.[3]
The equation for the alpha decay is:
¹⁴⁵₆₁Pm → ¹⁴¹₅₉Pr + ⁴₂He
Quantitative Decay Data
The key quantitative parameters associated with the decay of this compound are summarized in the table below.
| Parameter | Value | Decay Mode | Reference |
| Half-life (T₁/₂) | 17.7 ± 0.4 years | - | [2] |
| Electron Capture | |||
| Branching Ratio | > 99% | Electron Capture | [2] |
| Q-value (Decay Energy) | 163.37 keV | Electron Capture | |
| Alpha Decay | |||
| Branching Ratio | 2.8 x 10⁻⁷ % | Alpha Decay | [3] |
| Decay Energy | 2.32221 MeV | Alpha Decay | |
| Alpha Particle Energy | ~2.276 MeV | Alpha Decay |
Experimental Protocols for Characterization
The characterization of the decay products of this compound involves a combination of spectroscopic techniques to identify the decay modes and measure their properties.
Gamma-Ray Spectroscopy for Electron Capture
Objective: To identify and quantify the gamma rays emitted during the de-excitation of the ¹⁴⁵Nd daughter nucleus following electron capture.
Methodology:
-
Sample Preparation: A purified source of ¹⁴⁵Pm is prepared, often through ion-exchange chromatography from fission products or neutron irradiation of Neodymium-146.[2]
-
Detection System: A high-purity germanium (HPGe) detector is typically used due to its excellent energy resolution, which is crucial for distinguishing between closely spaced gamma-ray peaks.
-
Data Acquisition: The ¹⁴⁵Pm source is placed at a calibrated distance from the HPGe detector. The detector is coupled to a multichannel analyzer (MCA) to record the gamma-ray spectrum over a sufficient period to obtain statistically significant data.
-
Energy and Efficiency Calibration: The energy and detection efficiency of the spectrometer are calibrated using standard radioactive sources with well-known gamma-ray energies and intensities (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co).
-
Data Analysis: The resulting gamma-ray spectrum is analyzed to identify the energies and intensities of the emitted photons. These are then used to construct a decay scheme for the de-excitation of ¹⁴⁵Nd.
Alpha Spectroscopy for Alpha Decay
Objective: To detect and measure the energy of the alpha particles emitted from the rare alpha decay of ¹⁴⁵Pm.
Methodology:
-
Source Preparation: A thin, uniform source of ¹⁴⁵Pm is prepared on a suitable backing material (e.g., stainless steel) to minimize energy loss of the alpha particles within the source. Electrodeposition or vacuum evaporation are common techniques.
-
Detection System: A silicon surface barrier (SSB) detector or a passivated implanted planar silicon (PIPS) detector is used in a vacuum chamber to detect the alpha particles. The vacuum is necessary to prevent energy loss of the alpha particles in the air.
-
Data Acquisition: The detector is placed in close proximity to the source to maximize detection efficiency. The signals from the detector are processed by a preamplifier, an amplifier, and an MCA to generate an energy spectrum of the alpha particles.
-
Energy Calibration: The energy scale of the spectrometer is calibrated using standard alpha sources with well-defined alpha particle energies (e.g., ²⁴¹Am, ²³⁹Pu).
-
Data Analysis: The alpha spectrum is analyzed to determine the energy and intensity of the alpha particle group corresponding to the decay of ¹⁴⁵Pm. The branching ratio can be determined by comparing the alpha activity to the total activity of the source, which is typically determined by gamma-ray spectroscopy.
Coincidence Spectroscopy
Objective: To establish the relationships between different gamma rays emitted in a cascade during the de-excitation of ¹⁴⁵Nd.
Methodology:
-
Detection System: Two or more detectors (e.g., HPGe detectors) are arranged around the ¹⁴⁵Pm source.
-
Data Acquisition: A coincidence circuit is used to record events where two or more detectors register a gamma ray within a very short time window (nanoseconds). This "coincidence" indicates that the detected gamma rays were likely emitted in the same decay event.
-
Data Analysis: By gating on a specific gamma-ray energy in one detector and observing the coincident spectrum in the other detector, the cascade relationships between gamma rays can be determined, allowing for the construction of a detailed level scheme for ¹⁴⁵Nd.
Visualizing the Decay Process and Experimental Workflow
This compound Decay Pathway
Caption: Decay pathways of this compound.
Experimental Workflow for Gamma Spectroscopy
Caption: Workflow for gamma spectroscopy of ¹⁴⁵Pm.
Conclusion
The decay of this compound presents a compelling case study in nuclear physics, with its dual decay modes offering insights into nuclear structure and stability. The primary decay product, Neodymium-145, is formed through electron capture, while the extremely rare alpha decay leads to Praseodymium-141. The characterization of these decay products and their associated emissions requires sophisticated experimental techniques, primarily high-resolution gamma-ray and alpha spectroscopy. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals working with or interested in the applications of this compound.
References
In-Depth Technical Guide to the Half-life and Decay Mode of Promethium-145
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties of Promethium-145 (¹⁴⁵Pm), the most stable isotope of the element promethium. The information herein is curated for professionals in research, science, and drug development who may encounter or utilize this radionuclide in their work.
Core Properties of this compound
This compound is a synthetic radioisotope of significant interest due to its relatively long half-life compared to other promethium isotopes.[1] It is the only promethium isotope with an experimentally observed, albeit extremely rare, alpha decay mode.[1] The primary decay pathway is through electron capture.[1]
Quantitative Decay Data
The decay characteristics of this compound are summarized in the table below.
| Property | Value | Daughter Nuclide | Reference |
| Half-life (T½) | 17.7 years | N/A | [1] |
| Primary Decay Mode | Electron Capture (EC) | ¹⁴⁵Nd | [1] |
| Probability | > 99% | ||
| Decay Energy | 0.163 MeV | ||
| Secondary Decay Mode | Alpha (α) Decay | ¹⁴¹Pr | [1] |
| Probability | 2.8 x 10⁻⁷ % | [1] | |
| Partial Half-life | ~6.3 x 10⁹ years | [1] | |
| Decay Energy | 2.322 MeV |
Decay Modes of this compound
Electron Capture
The predominant decay mechanism for this compound is electron capture. In this process, the nucleus captures one of its own inner atomic electrons (typically from the K or L shell), converting a proton into a neutron and emitting an electron neutrino (νe). This results in the transmutation of this compound (atomic number 61) into Neodymium-145 (atomic number 60).
The nuclear equation for the electron capture decay of ¹⁴⁵Pm is: ¹⁴⁵₆₁Pm + e⁻ → ¹⁴⁵₆₀Nd + νe
This decay is followed by the emission of characteristic X-rays or Auger electrons as the atomic electron shells reorganize to fill the vacancy left by the captured electron.
Alpha Decay
This compound is the only isotope of promethium in which alpha decay has been experimentally observed.[1] This decay mode is exceedingly rare due to its long partial half-life.[1] The emission of an alpha particle (a helium nucleus, ⁴He) results in the transformation of this compound into the stable isotope Praseodymium-141 (atomic number 59).[1] This occurs because the nucleus of ¹⁴⁵Pm contains 84 neutrons, two more than the magic number of 82, which corresponds to a particularly stable neutron configuration. The emission of an alpha particle, which contains two neutrons, allows the daughter nucleus (¹⁴¹Pr) to achieve this stable 82-neutron configuration.[1]
The nuclear equation for the alpha decay of ¹⁴⁵Pm is: ¹⁴⁵₆₁Pm → ¹⁴¹₅₉Pr + ⁴₂He
Visualized Decay Pathway
The following diagram illustrates the decay scheme of this compound.
Experimental Protocols for Determination of Decay Properties
Sample Preparation and Purification
This compound is not naturally occurring in significant quantities and is typically produced artificially, for instance, as a fission product from uranium.
-
Separation: The initial step involves the chemical separation of promethium from other fission products and unreacted target material. This is commonly achieved using ion-exchange chromatography, a technique that separates elements based on their differing affinities for a resin.
-
Purification: The separated promethium fraction is further purified to ensure it is free from other radioactive isotopes that could interfere with measurements. This is critical for accurate half-life and decay mode analysis.
Half-life Measurement via Gamma-Ray Spectrometry
The half-life of ¹⁴⁵Pm can be determined by measuring the decay of its activity over an extended period. Since ¹⁴⁵Pm decays by electron capture, the subsequent emission of characteristic X-rays from the daughter nuclide, ¹⁴⁵Nd, provides a measurable signal.
-
Instrumentation: A high-purity germanium (HPGe) detector is the instrument of choice due to its excellent energy resolution, which allows for the clear identification and quantification of specific gamma and X-ray peaks.
-
Methodology:
-
A purified ¹⁴⁵Pm source is placed at a fixed, reproducible distance from the HPGe detector.
-
The gamma-ray spectrum is acquired over a set period (e.g., 24 hours) to obtain statistically significant counts in the characteristic X-ray peaks of ¹⁴⁵Nd.
-
The net peak area (counts) of a prominent, well-resolved X-ray peak is calculated.
-
This measurement is repeated at regular intervals over a long duration (months to years) to track the decrease in the peak's count rate.
-
The natural logarithm of the count rate is plotted against time. The data points should form a straight line.
-
The slope of this line is equal to the negative of the decay constant (λ).
-
The half-life (T½) is then calculated using the formula: T½ = ln(2) / λ.
-
Decay Mode Analysis: Alpha Spectrometry
To confirm and quantify the rare alpha decay branch, alpha spectrometry is employed. This technique is highly sensitive to alpha particles and provides energy information that can identify the emitting radionuclide.
-
Instrumentation: An alpha spectrometer, typically consisting of a silicon detector within a vacuum chamber, is used. The vacuum is necessary to prevent the alpha particles from losing energy to air molecules.
-
Methodology:
-
A very thin, uniform source of purified ¹⁴⁵Pm is prepared, often by electrodeposition, to minimize self-absorption of the alpha particles.
-
The source is placed in the vacuum chamber of the alpha spectrometer.
-
The alpha particle energy spectrum is collected over a long period due to the very low probability of this decay.
-
The spectrum is analyzed for a peak at the expected energy of alpha particles from ¹⁴⁵Pm decay (~2.322 MeV).
-
The branching ratio (probability) of alpha decay can be determined by comparing the alpha activity to the total activity of the sample (determined via gamma spectrometry or other methods).
-
Experimental Workflow Visualization
The logical flow for the experimental determination of this compound's decay properties is depicted below.
References
An In-depth Technical Guide to the Atomic Mass and Isotopic Abundance of Promethium-145
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear properties of Promethium-145 (¹⁴⁵Pm), with a specific focus on its atomic mass and isotopic abundance. Given its nature as a synthetic radioisotope, this document details its physical characteristics, methods of production and decay, and the experimental protocols used to determine its fundamental properties.
Executive Summary
This compound is the most stable isotope of the element promethium, which does not occur naturally on Earth in any significant quantity. All isotopes of promethium are radioactive.[1][2] As an artificially produced radionuclide, ¹⁴⁵Pm's significance lies in its nuclear properties, which are of interest in various research applications. This guide consolidates the available data on its atomic mass, explains the concept of its non-existent natural isotopic abundance, and outlines the methodologies for its production, separation, and characterization.
Physicochemical and Nuclear Properties of this compound
This compound is characterized by its relatively long half-life compared to other promethium isotopes, making it a subject of scientific study.[1][3] Its properties are summarized in the table below.
| Property | Value | Unit |
| Atomic Number (Z) | 61 | - |
| Mass Number (A) | 145 | - |
| Neutron Number (N) | 84 | - |
| Isotopic Mass | 144.912743 (4) | Da |
| 144.912756 (3) | u | |
| Half-Life (T½) | 17.7 (4) | Years |
| Decay Modes | Electron Capture (EC) to ¹⁴⁵Nd (>99%) | - |
| Alpha (α) decay to ¹⁴¹Pr (2.8 x 10⁻⁷ %) | - | |
| Nuclear Spin (I) | 5/2+ | - |
| Specific Activity | ~940 | Ci/g |
Table 1: Summary of key nuclear and physical data for this compound.
Isotopic Abundance
Promethium does not have any stable isotopes.[1][3] Trace amounts of promethium have been detected in uranium ores like pitchblende as a product of spontaneous fission, but these quantities are infinitesimal.[1][4] Consequently, this compound has a natural isotopic abundance of effectively zero. All promethium used for research and commercial applications is synthesized in nuclear reactors.[4] Therefore, the isotopic abundance in a given sample is entirely dependent on the production method and subsequent purification processes.
Production and Decay Pathways
The production and decay of this compound are critical logical workflows for its application and handling.
Production Pathway
Promethium isotopes are typically synthesized as fission products of uranium or through neutron bombardment of neighboring elements.[4][5] For instance, Promethium-147 is produced by irradiating Neodymium-146 with neutrons.[5] The direct parent isotope of this compound is Samarium-145 (¹⁴⁵Sm), which decays via electron capture.
Decay Pathway
This compound decays predominantly via electron capture to Neodymium-145 (¹⁴⁵Nd). A very rare alpha decay mode to Praseodymium-141 (¹⁴¹Pr) has also been observed.[2]
Experimental Protocols
Determining the atomic mass and isotopic composition of a synthetic element like promethium requires a multi-step workflow involving production, chemical separation, and mass analysis.
General Experimental Workflow
The overall process involves isolating the element of interest from a complex mixture of fission products or unreacted target material, followed by precise analytical measurement.
Protocol for Separation: Ion-Exchange Chromatography
The chemical similarity of lanthanides necessitates sophisticated separation techniques. Ion-exchange chromatography was the method used in the initial identification of promethium and remains a cornerstone for its purification.
Objective: To separate promethium from other rare-earth elements and fission products.
-
Resin Preparation: A column is packed with a strong acid cation exchange resin. The resin is pre-treated and equilibrated, typically in the ammonium (B1175870) (NH₄⁺) form.
-
Loading: The acidic solution containing the mixture of lanthanides (including promethium) is loaded onto the top of the resin column. The trivalent lanthanide ions (Ln³⁺) adsorb onto the resin, displacing the NH₄⁺ ions.
-
Elution: A complexing agent, such as ethylenediaminetetraacetic acid (EDTA), is passed through the column as an eluent.[6] The stability of the Ln-EDTA complex varies slightly for each lanthanide.
-
Fractionation: Elements whose ions form more stable complexes with EDTA will be eluted from the column more quickly. By carefully controlling parameters like pH and eluent concentration, the lanthanides are separated into distinct bands that elute at different times.[6]
-
Collection and Analysis: Fractions are collected sequentially as they exit the column. Each fraction is then analyzed (e.g., by ICP-OES or gamma spectroscopy) to identify its contents, allowing for the isolation of the pure promethium fraction.[7]
Protocol for Atomic Mass and Isotopic Abundance Determination
Mass spectrometry is the definitive technique for measuring atomic masses and isotopic abundances.[8] For synthetic elements, this often involves thermal ionization mass spectrometry (TIMS) or inductively coupled plasma mass spectrometry (ICP-MS).
Objective: To precisely measure the atomic mass of ¹⁴⁵Pm and determine the relative abundances of any other promethium isotopes in the purified sample.
-
Standard Preparation: To ensure accuracy, the mass spectrometer is calibrated. This can be achieved using synthetic isotope mixtures of known composition or by using certified isotopic reference materials of other elements to correct for mass discrimination effects.[9][10][11]
-
Sample Introduction: A small amount of the purified promethium sample is deposited onto a metal filament (for TIMS) or introduced as a liquid into a nebulizer (for ICP-MS).
-
Ionization:
-
TIMS: The filament is heated, causing the sample to evaporate and ionize (thermal ionization).
-
ICP-MS: The nebulized sample is passed through an extremely hot argon plasma, which atomizes and ionizes the sample.
-
-
Mass Analysis: The resulting ions are accelerated into a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ions.
-
Detection: An ion detector measures the intensity of the ion beam for each m/z value. The position of the peak on the m/z axis gives the isotopic mass, and the peak's intensity is proportional to the isotopic abundance.[12]
-
Data Analysis: The raw data is corrected for any instrumental mass bias identified during calibration. The precise atomic mass is calculated from the m/z value, and the isotopic abundance is determined from the relative intensities of the detected ion signals.
References
- 1. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 2. Isotopes of promethium - Wikipedia [en.wikipedia.org]
- 3. Isotopes_of_promethium [chemeurope.com]
- 4. Promethium - Wikipedia [en.wikipedia.org]
- 5. Promethium [chemeurope.com]
- 6. mdpi.com [mdpi.com]
- 7. imwa.info [imwa.info]
- 8. Khan Academy [khanacademy.org]
- 9. The preparation and use of synthetic isotope mixtures for testing the accuracy of the PTIMS method for 10B/11B isotope ratio determination using boron mannitol complex and NaCl for the formation of Na2BO2+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ciaaw.org [ciaaw.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Synthesis and Production of Promethium-145
For Researchers, Scientists, and Drug Development Professionals
Abstract
Promethium-145 (¹⁴⁵Pm) is the most stable isotope of the element promethium, with a half-life of 17.7 years.[1][2] Unlike the more commonly used promethium-147, detailed production methodologies for this compound are not as widely documented due to its limited large-scale application. This guide synthesizes available information on the potential synthesis routes, experimental protocols for separation and purification, and relevant quantitative data. The primary production methods involve charged-particle bombardment of stable neodymium isotopes in a cyclotron, or as a component of fission products from uranium. Separation from target material and other lanthanides is typically achieved through advanced chromatographic and solvent extraction techniques.
Production Methods
The artificial synthesis of this compound can be approached through several nuclear reaction pathways. The most viable methods involve the irradiation of enriched neodymium (Nd) targets in a cyclotron.
Cyclotron Production
Cyclotrons are accelerators that can produce the proton-rich radioisotopes needed for various applications.[3][4] For the production of this compound, the following reactions are theoretically viable:
-
¹⁴⁶Nd(p, 2n)¹⁴⁵Pm: This reaction involves bombarding a highly enriched Neodymium-146 target with protons. The proton interacts with the nucleus, leading to the emission of two neutrons, resulting in the formation of this compound.
-
¹⁴⁵Nd(p, n)¹⁴⁵Pm: In this reaction, an enriched Neodymium-145 target is irradiated with protons, causing the emission of a single neutron to yield this compound.
Fission Product Extraction
Promethium was first discovered and isolated from the fission products of uranium fuel.[1][9] While Promethium-147 is a more common fission product, this compound is also produced, albeit in smaller quantities. This method involves the complex processing of spent nuclear fuel to separate the various fission products. The process is generally reserved for large-scale production facilities and is not typically employed for producing small, research-grade quantities of specific isotopes.
Experimental Protocols
The following sections detail the generalized experimental procedures for the production and purification of this compound, based on established methods for similar lanthanide radioisotopes.
Target Preparation
-
Target Material: For cyclotron production, highly enriched Neodymium-146 oxide (¹⁴⁶Nd₂O₃) or Neodymium-145 oxide (¹⁴⁵Nd₂O₃) is the preferred target material. The choice between the two would depend on the availability and cost of the enriched isotopes, as well as the desired reaction pathway.
-
Target Fabrication: The neodymium oxide powder is typically pressed into a shallow disk in a target holder. The backing of the target holder is often made of a material with good thermal conductivity, such as copper or aluminum, to dissipate the heat generated during irradiation.
Irradiation
-
Accelerator: A medical cyclotron capable of accelerating protons to energies in the range of 15-30 MeV is suitable for these reactions.
-
Irradiation Parameters: The pressed neodymium oxide target is irradiated with a proton beam. The optimal proton energy, beam current, and irradiation time would need to be determined based on theoretical cross-section calculations and experimental optimization to maximize the yield of ¹⁴⁵Pm while minimizing the production of undesirable impurities.
Post-Irradiation Chemical Processing and Purification
Due to the chemical similarity of lanthanides, the separation of promethium from the bulk neodymium target and other potential lanthanide byproducts is a significant challenge.[10] The most effective methods are extraction chromatography and solvent extraction.
Extraction chromatography is a robust method for separating chemically similar elements.
Experimental Protocol:
-
Target Dissolution: The irradiated neodymium oxide target is dissolved in a minimal volume of concentrated nitric acid (HNO₃) or hydrochloric acid (HCl). The solution is then evaporated to dryness and redissolved in a dilute acid solution (e.g., 0.1 M HCl) to prepare the loading solution.
-
Column Preparation: A chromatography column is packed with a suitable extraction resin. LN Resin, which consists of a stationary phase coated with an organophosphorus extractant like HDEHP (di(2-ethylhexyl)orthophosphoric acid), is effective for lanthanide separations.[11][12]
-
Separation:
-
The dissolved target solution is loaded onto the conditioned LN resin column.
-
The bulk of the neodymium target material is eluted from the column using a specific concentration of HCl.
-
The promethium fraction is then selectively eluted from the column using a different concentration of HCl. The exact concentrations and volumes of the eluent would need to be optimized for the specific separation.
-
-
Product Formulation: The purified promethium fraction is collected, and the eluent is evaporated. The final product, ¹⁴⁵Pm, can then be redissolved in a suitable solvent for its intended application.
Solvent extraction is a scalable method for separating promethium from other fission products and lanthanides. The PUREX (Plutonium and Uranium Recovery by Extraction) process, which uses tri-n-butyl phosphate (B84403) (TBP) as the solvent, is a well-established method.[7][13][14][15]
Experimental Protocol:
-
Feed Preparation: The irradiated target is dissolved in nitric acid to create an aqueous feed solution.
-
Extraction: The aqueous feed is mixed with an organic solvent, typically 100% TBP. The different metal ions will partition between the aqueous and organic phases based on their distribution coefficients.
-
Scrubbing: The organic phase, now containing the extracted metals, is "scrubbed" with fresh nitric acid to remove any co-extracted impurities.
-
Stripping: The desired promethium is then "stripped" back into an aqueous phase using a dilute nitric acid solution. This process can be performed in multiple stages to achieve high purity. A two-cycle process can yield promethium with a purity of over 99%.[6]
Quantitative Data
Specific experimental data on the production yield and reaction cross-sections for this compound are scarce in publicly available literature. However, some relevant quantitative data for the separation processes are available.
Table 1: Distribution Coefficients and Separation Factors for TBP Solvent Extraction
| Element | Distribution Coefficient (at 12 N HNO₃) | Separation Factor (relative to Promethium) |
| Neodymium (Nd) | 0.43 | 1.9 (Pm/Nd) |
| Promethium (Pm) | 0.82 | 1.0 |
| Samarium (Sm) | 1.55 | 1.9 (Sm/Pm) |
Data sourced from Oak Ridge National Laboratory reports.
Diagrams
Nuclear Reaction and Decay Pathway
Caption: Production of ¹⁴⁵Pm via the (p, 2n) reaction on ¹⁴⁶Nd and its subsequent decay.
Experimental Workflow for Production and Purification
Caption: A generalized workflow for the production and purification of this compound.
Conclusion
The synthesis of this compound is a multi-step process that requires specialized facilities, including a cyclotron and radiochemical laboratories. While specific production data for ¹⁴⁵Pm is limited, established protocols for the production and separation of other lanthanide radioisotopes provide a solid foundation for its synthesis. The primary route involves the proton bombardment of enriched neodymium targets, followed by rigorous chemical purification using extraction chromatography and/or solvent extraction to isolate the final product. Further research is needed to determine the optimal production parameters and to fully characterize the reaction cross-sections for the relevant nuclear reactions.
References
- 1. [2401.03525] Measurement of $^{144}$Sm(p,$γ$) cross-section at Gamow energies [arxiv.org]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. osti.gov [osti.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. proceedings.jacow.org [proceedings.jacow.org]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Extraction chemistry of fission products [inis.iaea.org]
- 11. trace.tennessee.edu [trace.tennessee.edu]
- 12. triskem-international.com [triskem-international.com]
- 13. PURIFICATION OF PROMETHIUM BY LIQUID-LIQUID EXTRACTION - UNT Digital Library [digital.library.unt.edu]
- 14. inis.iaea.org [inis.iaea.org]
- 15. PUREX PROCESS FOR PLUTONIUM AND URANIUM RECOVERY (Technical Report) | OSTI.GOV [osti.gov]
A Technical Guide to the Natural Occurrence of Promethium Isotopes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Promethium (Pm), with atomic number 61, is unique among the lanthanide series as it lacks any stable isotopes. Consequently, its presence in the natural environment is exceedingly rare and transient. This technical guide provides a comprehensive overview of the natural occurrence of promethium isotopes, detailing their origins, abundances, and the methodologies for their detection. All quantitative data are presented in tabular format for clarity, and logical relationships are visualized using the DOT language. This document serves as a foundational resource for professionals in research, science, and drug development who require a thorough understanding of this elusive element.
Introduction
All isotopes of promethium are radioactive, making it an exceptionally scarce element in the Earth's crust.[1] It is estimated that only 500-600 grams of promethium exist naturally on Earth at any given moment.[1][2] Its fleeting existence is primarily the result of two natural phenomena: the spontaneous fission of uranium and the alpha decay of europium-151 (B79109).[1][3] This guide will delve into the specifics of these formation pathways and the characteristics of the resulting promethium isotopes.
Natural Formation Mechanisms
The natural synthesis of promethium isotopes is a continuous but low-yield process. The two primary mechanisms are:
-
Spontaneous Fission of Uranium: Uranium-238, a naturally occurring isotope, undergoes spontaneous fission, producing a variety of lighter nuclides, including isotopes of promethium.[1] This process contributes an estimated 560 grams of promethium to the Earth's crust.[1] In uranium ores like pitchblende, promethium has been detected at minuscule concentrations of four parts per quintillion (4x10-18) by mass.[1]
-
Alpha Decay of Europium-151: The naturally occurring isotope europium-151 undergoes a very rare alpha decay, which results in the formation of promethium-147 (B1221622).[1][3] This decay path is responsible for approximately 12 grams of the naturally occurring promethium on Earth.[1]
While other decay modes of various elements could theoretically produce promethium isotopes, their contributions are considered negligible compared to these two primary sources.
Naturally Occurring Promethium Isotopes: A Quantitative Summary
Although numerous isotopes of promethium have been synthesized artificially, only a select few are found in nature, and in exceedingly small quantities.[1][4] Promethium-147 is considered the only naturally occurring isotope with any notable, albeit trace, presence.[3] The most stable isotope, promethium-145, with a half-life of 17.7 years, is also believed to be present in trace amounts.[1][5]
| Isotope | Half-Life | Primary Natural Formation Mechanism | Decay Mode(s) | Notes |
| Promethium-147 (¹⁴⁷Pm) | 2.6234 years[3][4] | Spontaneous fission of Uranium, Alpha decay of Europium-151[1][3] | Beta (β⁻) decay to Samarium-147 (¹⁴⁷Sm)[4] | The most significant naturally occurring isotope.[3] |
| This compound (¹⁴⁵Pm) | 17.7 years[1][6] | Spontaneous fission of Uranium | Electron Capture (EC) to Neodymium-145 (¹⁴⁵Nd); rare Alpha (α) decay to Praseodymium-141 (¹⁴¹Pr)[1][6] | The most stable promethium isotope.[1] |
| Other Isotopes | Various (shorter) | Spontaneous fission of Uranium | Primarily Beta (β⁻) decay or Electron Capture (EC)[4] | Present in even smaller, often undetectable, quantities. |
Experimental Protocols for Detection and Analysis
The detection and quantification of naturally occurring promethium isotopes present a significant analytical challenge due to their extremely low concentrations and the presence of other chemically similar lanthanides. The methodologies employed are adapted from techniques used to analyze promethium in nuclear reactor byproducts.[7]
A generalized experimental workflow involves:
-
Sample Collection and Preparation: Collection of uranium-rich ores (e.g., pitchblende) or other geological samples. The sample is then dissolved, typically using strong acids, to bring the elements into an aqueous solution.
-
Initial Separation: Co-precipitation is often used as a first step to concentrate the lanthanide fraction. For instance, promethium can be co-precipitated with an inactive neodymium carrier.[8]
-
Chromatographic Separation: Ion-exchange chromatography is a crucial step for separating promethium from other lanthanides and actinides.[7][8]
-
Cation Exchange Chromatography: Utilizes a medium like α-hydroxy-isobutyric acid (α-HIBA) to separate lanthanides from each other.[8]
-
Anion Exchange Chromatography: Can be employed in a thiocyanate (B1210189) medium to remove any remaining actinides.[8]
-
-
Detection and Quantification: Due to its radioactive nature, promethium is typically quantified using radiometric techniques.
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and processes described in this guide.
Caption: Natural formation pathways of Promethium isotopes.
Caption: Experimental workflow for Promethium detection.
Extraterrestrial Occurrence
Interestingly, promethium has been identified in the spectra of some stars, such as HR 465 in the Andromeda galaxy.[1][10] The short half-lives of promethium isotopes imply that the element must be continuously synthesized near the surface of these stars.[1] The mechanisms of this stellar nucleosynthesis are a subject of ongoing research.
Conclusion
The natural occurrence of promethium is a fascinating intersection of nuclear physics and geochemistry. While its extreme rarity on Earth limits its direct application from natural sources, understanding its formation and detection is crucial for various scientific fields, including geology, astrophysics, and environmental monitoring. The methodologies developed for its analysis, though complex, provide the necessary tools to study this ephemeral element. For drug development professionals, while natural promethium is not a direct source material, an understanding of its properties and the techniques for its handling and detection are valuable in the broader context of radiopharmaceutical research and development, where synthetic radioisotopes play a significant role.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Promethium-147 - isotopic data and properties [chemlin.org]
- 4. Isotopes of promethium - Wikipedia [en.wikipedia.org]
- 5. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. WebElements Periodic Table » Promethium » isotope data [webelements.com]
- 7. britannica.com [britannica.com]
- 8. An improved method for the analysis of promethium-147 [inis.iaea.org]
- 9. trace.tennessee.edu [trace.tennessee.edu]
- 10. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
Electron capture decay of Promethium-145
An in-depth technical guide to the electron capture decay of Promethium-145, prepared for researchers, scientists, and drug development professionals.
Introduction
This compound (¹⁴⁵Pm) is the most stable isotope of the synthetic lanthanide element, promethium.[1][2] With a half-life of 17.7 years, its relative longevity makes it a subject of significant interest in nuclear physics research and for specialized applications where a long-lived, predictable radioactive source is required.[1][3] All isotopes of promethium are radioactive, and ¹⁴⁵Pm is notable for decaying primarily through electron capture to the stable isotope Neodymium-145 (¹⁴⁵Nd).[4][5] This document provides a comprehensive technical overview of the electron capture decay of ¹⁴⁵Pm, including its decay characteristics, experimental measurement protocols, and potential applications relevant to scientific research.
The Process of Electron Capture Decay
Electron capture (EC) is a mode of radioactive decay wherein a proton-rich nucleus of an atom absorbs one of its own inner atomic electrons, typically from the K or L shell.[6][7] This process results in the conversion of a nuclear proton into a neutron, accompanied by the emission of an electron neutrino (νe).[6]
The general nuclear reaction is: p + e⁻ → n + νe[6]
This decay mode is common for isotopes where the energy difference between the parent and daughter nuclide is insufficient for positron emission (less than 1.022 MeV).[6] Following the capture of the inner electron, a vacancy is created. This vacancy is immediately filled by an electron from a higher energy outer shell. The energy difference is released as either a characteristic X-ray or an Auger electron, creating a cascade of electronic transitions that can be detected.[7]
Quantitative Decay Data for this compound
The decay characteristics of this compound are well-documented. The primary mode of decay is electron capture, with a very small probability of alpha decay.[1][3] The key quantitative data are summarized in the table below.
| Property | Value |
| Half-life (T½) | 17.7 ± 0.4 years[1][2][3][8] |
| Primary Decay Mode | Electron Capture (EC)[2][3][4][5] |
| EC Probability | > 99%[8] |
| EC Daughter Nuclide | ¹⁴⁵Nd (Neodymium-145)[2][3][5] |
| EC Decay Energy (Q_EC) | 0.163 - 0.164 MeV[8][9] |
| Secondary Decay Mode | Alpha (α) Decay[1][3] |
| α Decay Probability | 2.8 x 10⁻⁷ %[1][3] |
| α Decay Daughter Nuclide | ¹⁴¹Pr (Praseodymium-141)[1][3] |
| α Decay Energy | 2.322 MeV[9] |
| Spin and Parity | 5/2+[8][9] |
| Specific Activity | ~940 Ci/g[2][10] |
Visualized Decay Scheme and Workflow
The following diagrams illustrate the decay process of ¹⁴⁵Pm and a typical experimental workflow for its characterization.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isotopes of promethium - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Promethium [chemeurope.com]
- 6. Electron capture - Wikipedia [en.wikipedia.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. This compound - isotopic data and properties [chemlin.org]
- 9. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 10. trace.tennessee.edu [trace.tennessee.edu]
Promethium-145: A Technical Guide to its Electron Capture Decay Emissions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Promethium-145 (Pm-145), the most stable isotope of the element promethium, is a radionuclide that decays primarily through electron capture. With a half-life of 17.7 years, its decay characteristics are of significant interest to researchers in various fields.[1][2] This technical guide provides an in-depth overview of the gamma ray and X-ray emissions associated with the decay of this compound. It includes detailed quantitative data on the emitted radiations, a comprehensive experimental protocol for their measurement, and visualizations of the decay process and experimental workflow. While Pm-145 does not have direct applications in drug development, a thorough understanding of its decay properties is crucial for shielding considerations and for the interpretation of data in experimental settings where it may be present as a contaminant or an activation product.
Introduction
Promethium, a lanthanide with atomic number 61, has no stable isotopes.[3] this compound stands out as its longest-lived isotope, with a half-life of 17.7 years.[1] It decays predominantly via electron capture to Neodymium-145 (Nd-145) and exhibits a very rare alpha decay branch to Praseodymium-141 (Pr-141).[1][2] Contrary to what might be expected from a typical radionuclide, this compound is not a significant gamma ray emitter. Its primary emissions are in the form of X-rays and Auger electrons, which are products of the electron capture process. This guide focuses on the detailed characterization of these low-energy photon emissions.
Decay Characteristics of this compound
This compound undergoes radioactive decay through two primary modes:
-
Electron Capture (>99%): The nucleus of a Pm-145 atom captures an inner atomic electron, transforming a proton into a neutron and emitting an electron neutrino. This process leads to the formation of Neodymium-145. The decay energy for this process is approximately 0.164 MeV.
-
Alpha Decay (<<1%): In a very small fraction of decays, the Pm-145 nucleus emits an alpha particle, transforming into Praseodymium-141.[1]
The electron capture process creates a vacancy in an inner electron shell, which is subsequently filled by an electron from a higher energy level. This transition results in the emission of characteristic X-rays or Auger electrons.
Quantitative Emission Data
The following table summarizes the primary photon emissions from the decay of this compound, with data sourced from ICRP Publication 107. The table includes X-rays and any low-intensity gamma rays.
| Radiation Type | Energy (keV) | Intensity (%) |
| X-ray (Kα2) | 38.733 | 25.1 |
| X-ray (Kα1) | 39.289 | 46.2 |
| X-ray (Kβ) | 44.5-46.1 | 12.3 |
| Gamma | 67.245 | 0.0336 |
| Gamma | 72.536 | 0.0013 |
Note: Intensities are given as the number of photons emitted per 100 decays.
Experimental Protocol for Measurement of Pm-145 Emissions
The accurate measurement of the low-energy photon emissions from this compound requires a high-resolution spectroscopy system and a carefully designed experimental procedure.
Materials and Equipment
-
This compound Source: A calibrated source of known activity, prepared as a thin, uniform layer on a low-Z backing to minimize self-absorption.
-
High-Purity Germanium (HPGe) Detector: A planar or coaxial HPGe detector with a thin beryllium window for high efficiency at low energies. The detector should have excellent energy resolution (e.g., <180 eV at 5.9 keV).
-
Lead Shielding: A low-background lead shield (typically 10-15 cm thick) with a copper and tin lining to reduce lead X-ray fluorescence.
-
Vacuum Chamber: To minimize attenuation of low-energy photons by air, the source and detector should be placed in a vacuum chamber.
-
NIM Bin and Modules: Including a high-voltage power supply, a spectroscopy amplifier, and a multi-channel analyzer (MCA).
-
Calibration Sources: Calibrated radioactive sources emitting X-rays and gamma rays in the energy range of interest (e.g., Americium-241, Cadmium-109, Cobalt-57).
Experimental Workflow
Detailed Methodologies
-
System Preparation:
-
The HPGe detector is cooled to its operating temperature with liquid nitrogen.
-
The detector, preamplifier, amplifier, and MCA are connected and tested for proper functionality.
-
The this compound source and calibration sources are prepared.
-
-
Energy and Efficiency Calibration:
-
A series of calibrated sources with well-known X-ray and gamma-ray emissions are placed in the same geometry as the this compound source.
-
Spectra are acquired for each calibration source for a time sufficient to obtain good statistics in the peaks of interest.
-
The positions of the full-energy peaks are used to generate an energy calibration curve (energy vs. channel number).
-
The net peak areas, corrected for the source activity and emission probabilities, are used to determine the detector's efficiency as a function of energy.
-
-
Background Measurement:
-
With the this compound source removed, a background spectrum is acquired for a long duration (typically several hours to a day) to accurately characterize the environmental background radiation and any intrinsic detector background.
-
-
This compound Measurement:
-
The this compound source is placed in the measurement position.
-
A spectrum is acquired for a time sufficient to achieve the desired statistical uncertainty in the characteristic X-ray peaks.
-
-
Data Analysis:
-
The background spectrum is subtracted from the this compound spectrum.
-
The resulting net spectrum is analyzed to identify the characteristic X-ray peaks of Neodymium (the daughter nuclide).
-
The net area of each peak is determined using a peak-fitting algorithm (e.g., Gaussian fit).
-
The emission intensity of each X-ray is calculated using the net peak area, the detector efficiency at that energy, the source activity, and the acquisition time.
-
Visualizations
This compound Decay Scheme
Applications and Relevance to Drug Development
Currently, this compound does not have direct applications in drug development or as a radiopharmaceutical, primarily due to the more favorable decay characteristics and availability of other radionuclides. The beta-emitter Promethium-147, for instance, has seen use in various industrial applications.
However, a comprehensive understanding of the emissions from all isotopes of an element is critical in the broader context of nuclear medicine and radiopharmaceutical research. For example, in the production of other medical isotopes, Pm-145 could be an unintended byproduct. Its presence, even in trace amounts, could contribute to the overall radiation dose and background signal in sensitive detection systems. Therefore, the data and protocols presented in this guide are valuable for:
-
Radiation safety and dosimetry: Accurate emission data is essential for calculating the dose to personnel and for designing appropriate shielding.
-
Purity analysis of radiopharmaceuticals: Identifying the characteristic X-rays of Nd-145 can help in quantifying Pm-145 impurities in other radionuclide preparations.
-
Background characterization: In low-level counting experiments, understanding all potential sources of background radiation is crucial for accurate results.
Conclusion
This compound is a long-lived radionuclide that decays primarily through electron capture, resulting in the emission of characteristic X-rays and low-intensity gamma rays. This technical guide has provided a detailed summary of these emissions, a robust experimental protocol for their measurement using high-resolution gamma spectroscopy, and clear visualizations of the decay process. While not directly employed in drug development, a thorough knowledge of this compound's decay properties is indispensable for researchers and scientists in the nuclear sciences and related fields to ensure radiation safety, perform accurate analyses, and maintain the quality of radiopharmaceutical products.
References
In-Depth Technical Guide to the Health and Safety Considerations of Promethium-145
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the radiological properties, health hazards, and safety protocols associated with Promethium-145 (Pm-145). The information is intended to support safe laboratory practices and risk assessment in research and development settings.
Introduction to this compound
This compound is a radioactive isotope of the lanthanide element promethium. It is the most stable isotope of promethium, with a half-life of 17.7 years.[1] Unlike other commercially used isotopes like Promethium-147, Pm-145 is not a primary beta emitter. Instead, it decays primarily through electron capture to Neodymium-145 (Nd-145), with a very rare alpha decay to Praseodymium-141.[1] This decay mechanism results in the emission of a cascade of low-energy Auger electrons and characteristic X-rays, which are the primary radiological considerations for health and safety.
Radiological Properties
A thorough understanding of the radiological properties of this compound is fundamental to implementing appropriate safety measures. The key characteristics are summarized in the tables below.
Physical and Radiological Characteristics
| Property | Value | Reference |
| Half-life | 17.7 years | [1] |
| Primary Decay Mode | Electron Capture (>99%) | [1] |
| Secondary Decay Mode | Alpha Decay (~2.8 x 10⁻⁷ %) | [1] |
| Decay Product (EC) | Neodymium-145 (Stable) | [1] |
| Decay Product (Alpha) | Praseodymium-141 (Stable) | [1] |
| Specific Activity | 5.1 TBq/g (139 Ci/g) | [1] |
Emissions Data
The decay of this compound by electron capture results in vacancies in the electron shells, which are filled by electrons from outer shells. The excess energy is released as characteristic X-rays or through the emission of Auger electrons. The following table details the primary emissions of concern.
| Radiation Type | Mean Energy per Disintegration (MeV) | Major Emission Energies and Intensities |
| Auger Electrons | 0.01258 | A spectrum of low-energy electrons with multiple discrete peaks. Notable emissions include those with energies of approximately 0.0000137 MeV (Yield: 11.98), 0.0000785 MeV (Yield: 1.215), 0.0000939 MeV (Yield: 4.532), and a range of others with varying intensities.[2] |
| X-rays | 0.0315 | A series of characteristic X-rays, primarily from the K and L shells of Neodymium. Key energies include approximately 0.0368 MeV (Yield: 0.2163), 0.0374 MeV (Yield: 0.3939), and 0.0423 MeV (Yield: 0.0753).[2] |
| Gamma Rays | Not a significant emission | A very low intensity gamma ray is emitted at 0.0724 MeV (Yield: 0.0185).[2] |
Health Hazards
The primary health hazard associated with this compound is internal exposure. Due to the low energy and short range of Auger electrons, external exposure poses a minimal risk.
Internal Exposure
If inhaled or ingested, this compound can be transported to and accumulate in various organs, with a significant affinity for bone surfaces. The high linear energy transfer (LET) characteristics of Auger electrons mean that they deposit their energy very densely in the immediate vicinity of the decay event. This localized energy deposition can lead to significant damage to sensitive cellular structures, particularly DNA.
The biological effects of Auger electron emitters are of particular concern when the radionuclide is localized within or near the cell nucleus, where it can cause complex, difficult-to-repair DNA double-strand breaks. This can lead to an increased risk of cancer and other stochastic health effects.
Dosimetric Data
To control occupational exposure, Annual Limits on Intake (ALI) and Derived Air Concentrations (DAC) have been established. These values represent the intake of a radionuclide that would result in a committed effective dose equivalent of 0.05 Sv (5 rem) for stochastic effects or a committed dose equivalent to an organ or tissue of 0.5 Sv (50 rem) for deterministic effects.
| Intake Route | ALI (µCi) | DAC (µCi/ml) | Target Organ |
| Oral Ingestion | 1 x 10⁴ | - | Bone Surface |
| Inhalation (Class W) | 2 x 10² | 7 x 10⁻⁸ | Bone Surface |
| Inhalation (Class Y) | 2 x 10² | 8 x 10⁻⁸ | Bone Surface |
Data sourced from WAC 246-221-290 Appendix A. Class W and Y refer to the clearance rate from the pulmonary region of the lung (Weeks and Years, respectively).
Safety Protocols and Procedures
Strict adherence to established safety protocols is essential when handling this compound to minimize the risk of internal contamination.
Engineering Controls
-
Fume Hoods: All work with unsealed sources of this compound that could become airborne should be conducted in a properly functioning fume hood with a face velocity of at least 100 feet per minute.
-
Glove Boxes: For procedures with a higher risk of generating aerosols, a glove box should be utilized to provide an additional layer of containment.
-
Shielding: Due to the low energy of the emitted X-rays, significant shielding is often not required for small quantities. However, for larger activities, thin lead or lead-impregnated acrylic shielding can be used to reduce exposure to low-energy photons. It is important to note that traditional beta shielding materials like thick plastics are not necessary.
Personal Protective Equipment (PPE)
-
Gloves: Double gloving with disposable nitrile or latex gloves is mandatory. Gloves should be monitored frequently for contamination and changed immediately if contamination is detected or suspected.
-
Lab Coat: A lab coat should be worn at all times when working with this compound.
-
Eye Protection: Safety glasses or goggles are required to protect against splashes.
-
Dosimetry: While external whole-body dosimeters may not accurately reflect the primary hazard, they should be worn in accordance with institutional policies. Ring dosimeters should be worn when handling stock solutions.
Decontamination
In the event of a spill or contamination, prompt and thorough decontamination is crucial.
-
Minor Spills: For small liquid spills, absorb the material with absorbent paper. Clean the area with a suitable decontamination solution. Since promethium is a lanthanide, decontamination solutions containing chelating agents like EDTA may be effective. Commercially available radioactive decontamination solutions are also recommended.
-
Major Spills: In the case of a larger spill, evacuate the immediate area, notify the Radiation Safety Officer (RSO), and restrict access.
-
Personnel Decontamination: If skin contamination occurs, wash the affected area gently with mild soap and lukewarm water. Avoid harsh scrubbing that could abrade the skin and increase absorption.
Experimental Protocols
The following section outlines a generalized workflow for a typical experiment involving the handling of an unsealed this compound solution.
Caption: A generalized workflow for handling unsealed this compound.
Waste Management
Proper management of radioactive waste is critical to ensure the safety of personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound must be segregated from non-radioactive waste. Liquid and solid waste should be collected in separate, clearly labeled, and appropriately shielded containers.
-
Waste Classification: The classification of this compound waste (e.g., Class A, B, or C) for disposal will depend on its specific activity and concentration. Refer to local and national regulations for specific classification criteria.
-
Disposal: Disposal of this compound waste must be done through the institution's licensed radioactive waste disposal program.
Cellular Response to this compound Exposure
Internalization of this compound and the subsequent emission of Auger electrons can trigger a complex cellular response to the induced DNA damage and oxidative stress.
Caption: Cellular signaling pathways activated by this compound exposure.
The primary cellular response is the activation of the DNA Damage Response (DDR) pathway, initiated by the sensing of double-strand breaks by proteins such as ATM and ATR. This leads to cell cycle arrest to allow time for DNA repair. Concurrently, the generation of reactive oxygen species (ROS) can activate stress-response pathways, including the JNK/MAPK and NF-κB signaling cascades. The ultimate fate of the cell—survival through successful DNA repair, programmed cell death (apoptosis), or senescence—depends on the extent of the damage and the cellular context. Inaccurate repair can lead to genomic instability and an increased risk of carcinogenesis.
Conclusion
This compound presents a significant internal radiation hazard due to the localized energy deposition of its Auger electrons. A thorough understanding of its radiological properties and the associated health risks is paramount for its safe handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict experimental and waste disposal protocols, researchers can effectively mitigate the risks associated with this radionuclide. This guide serves as a foundational resource for developing institution-specific safety programs for the use of this compound in research and drug development.
References
Shielding requirements for Promethium-145 beta particles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Shielding Requirements for Radiations Emitted by Promethium-145 and Promethium-147.
This document provides a detailed analysis of the shielding requirements for two notable isotopes of Promethium: this compound (Pm-145) and Promethium-147 (Pm-147). It is critical to note that while the initial query focused on beta particles from this compound, this isotope does not primarily decay via beta emission. This guide first clarifies the decay mechanism of Pm-145 and its associated radiations, then provides a comprehensive overview of shielding for the beta particles emitted by Pm-147, a common beta-emitting isotope of promethium.
Understanding this compound Decay and Shielding
This compound is the most stable isotope of promethium, with a half-life of 17.7 years.[1][2][3] Contrary to a common misconception, its primary mode of decay is not beta emission. Instead, Pm-145 decays almost exclusively through electron capture to Neodymium-145 (Nd-145).[1][2][4] There is also an extremely rare alpha decay mode to Praseodymium-141.[1]
Radiations Emitted from this compound
Electron capture is a process where an inner atomic electron is captured by the nucleus, converting a proton into a neutron. This process results in the emission of characteristic X-rays and Auger electrons as the electron shell vacancy is filled. Therefore, the primary radiation hazards from a Pm-145 source are these low-energy X-rays and electrons.
| Radiation Type | Description | Shielding Consideration |
| Characteristic X-rays | Emitted when electrons from higher energy levels fill the vacancy left by the captured electron. | Low-energy; effectively shielded by thin layers of high-Z materials. |
| Auger Electrons | Emitted as an alternative to X-rays for carrying away the energy released during electron shell rearrangement. | Low-energy charged particles with a very short range. |
Shielding Recommendations for this compound
The radiations from Pm-145 are of low energy and have limited penetrating power.
-
Auger Electrons: These electrons have very low energy and are easily stopped by a minimal amount of shielding. A standard laboratory container or even the air gap between the source and the user is often sufficient.
-
Characteristic X-rays: While more penetrating than Auger electrons, the X-rays from the Nd-145 daughter atom are also of relatively low energy. Shielding can be effectively achieved with thin foils of materials with a moderate to high atomic number (Z). Lead or copper are effective, but even a few millimeters of aluminum or steel will provide significant attenuation.[5]
The logical workflow for understanding Pm-145 decay is illustrated below.
Shielding for Promethium-147 Beta Particles
Promethium-147 is a widely used isotope of promethium that decays via pure beta emission to Samarium-147 (Sm-147) with a half-life of 2.62 years.[4][6] It is considered a "soft" beta emitter, meaning its beta particles have relatively low energy.[6]
Promethium-147 Beta Particle Characteristics
The beta particles emitted from Pm-147 do not have a single energy but rather a spectrum of energies up to a maximum value.
| Parameter | Value | Reference |
| Maximum Beta Energy (Emax) | ~225 keV | [4][7] |
| Average Beta Energy (Eavg) | ~62 keV | [6][8] |
| Half-life | 2.62 years | [6] |
Principles of Beta Particle Shielding
Shielding beta particles involves two primary considerations:
-
Stopping the Beta Particles: Beta particles are charged and lose energy through interactions with electrons in the shielding material. A sufficient thickness of material will stop them completely.
-
Minimizing Bremsstrahlung: As beta particles decelerate rapidly in a material, they can produce secondary X-rays known as "bremsstrahlung" (braking radiation). The production of bremsstrahlung is more efficient in materials with a high atomic number (Z).[9]
Therefore, the ideal shielding strategy for beta particles is a two-stage approach:
-
Primary Shielding: Use a low-Z material (e.g., plastic, acrylic, aluminum) thick enough to stop all the beta particles. This minimizes the production of bremsstrahlung X-rays.
-
Secondary Shielding: If the beta source is very strong and the bremsstrahlung produced is significant, an outer layer of a high-Z material (e.g., lead) can be used to attenuate these secondary X-rays.
For Pm-147, given its low beta energy, bremsstrahlung production is less of a concern than for high-energy beta emitters. However, for high-activity sources, it should still be considered.
Shielding Material Data for Promethium-147
The range of beta particles is often expressed in terms of density-thickness (g/cm²), which is the thickness in cm multiplied by the density of the material in g/cm³. The maximum range of the ~225 keV beta particles from Pm-147 is approximately 50 mg/cm².
| Material | Density (g/cm³) | Required Thickness to Stop All Beta Particles (mm) |
| Plastic (Acrylic) | ~1.18 | ~0.42 |
| Aluminum | 2.70 | ~0.19 |
| Glass | ~2.5 | ~0.20 |
| Water | 1.00 | ~0.50 |
Note: These are approximate values. The exact thickness required should be confirmed with measurements for any specific application. For most laboratory uses of Pm-147, a few millimeters of plastic or aluminum is sufficient. For example, 0.2 mm of plastic is often cited as adequate shielding for Pm-147 beta emissions.[10]
Experimental Protocols
Verifying the adequacy of shielding is crucial. The following outlines a general experimental protocol for measuring beta particle attenuation.
Objective
To determine the required thickness of a given shielding material (e.g., aluminum, plastic) to effectively shield the beta emissions from a Promethium-147 source.
Materials
-
Promethium-147 source of known activity.
-
Geiger-Müller (GM) counter with a pancake probe or a similar beta-sensitive detector.
-
Set of calibrated thickness absorbers (e.g., aluminum or plastic foils of varying, known thicknesses).
-
Lead shielding bricks to create a low-background counting environment.
-
Calipers for thickness measurement.
-
Source holder and stand for reproducible geometry.
Methodology
-
Background Measurement:
-
Set up the GM counter within a shielded area (lead cave) to minimize background radiation.
-
Without the Pm-147 source present, take a background radiation count for a set period (e.g., 10 minutes). This is the background count rate (Cbkg).
-
-
Unshielded Source Measurement:
-
Place the Pm-147 source in the holder at a fixed distance from the detector. This geometry must remain constant throughout the experiment.
-
Measure the radiation count rate for the same set period. This is the unshielded count rate (C0).
-
-
Attenuation Measurement:
-
Place the thinnest absorber foil between the source and the detector.
-
Measure the count rate for the same set period. Record the thickness of the absorber and the count rate (Cx).
-
Repeat this step, progressively increasing the thickness of the absorber material by adding more foils.
-
Continue until the count rate is approximately equal to the background count rate.
-
-
Data Analysis:
-
For each measurement, calculate the net count rate by subtracting the background count rate (Cnet = Cx - Cbkg).
-
Plot the net count rate (on a logarithmic scale) as a function of the absorber thickness (on a linear scale).
-
The thickness at which the net count rate approaches zero is the maximum range (Rmax) of the beta particles in that material. This represents the minimum thickness required for complete absorption.
-
The experimental workflow is visualized in the diagram below.
Conclusion
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promethium (Pm) - The Chemical Elements [thechemicalelements.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Radiation protection - Wikipedia [en.wikipedia.org]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 8. Promethium: To Strive, to Seek, to Find and Not to Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.grainger.illinois.edu [courses.grainger.illinois.edu]
- 10. case.edu [case.edu]
Unveiling the Enigmatic Chemistry of Promethium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Promethium (Pm), the 61st element of the periodic table, stands as a unique and challenging subject of study in the realm of chemistry. As one of only two radioactive elements (the other being technetium) flanked by elements with stable isotopes, its inherent instability has historically limited comprehensive investigation into its chemical behavior.[1] This guide provides an in-depth exploration of the known chemical properties of promethium and its compounds, offering a valuable resource for researchers in relevant fields. All known isotopes of promethium are radioactive.[1][2]
Core Chemical Properties of Promethium
Promethium is a lanthanide and, as such, shares many chemical similarities with its neighboring elements, neodymium and samarium.[1][3] It is a silvery-white, relatively soft metal that readily oxidizes in the air and reacts slowly with water.[4] The most stable isotope of promethium is promethium-145, with a half-life of 17.7 years.[1][2] However, the isotope most frequently utilized for practical applications and research is promethium-147 (B1221622), a fission product of uranium-235 (B1209698), which has a half-life of 2.62 years.[1][5][6]
Electronic Structure and Oxidation State
The electronic configuration of a promethium atom is [Xe] 4f⁵ 6s².[1][7][8][9] In the formation of compounds, it typically loses its two 6s electrons and one 4f electron, leading to a stable +3 oxidation state.[1][10][11][12][13] This trivalent state is characteristic of the lanthanides.[9][10] While a +2 oxidation state has been suggested to exist in a few compounds, the +3 state is overwhelmingly predominant and stable.[1][14] The Pm³⁺ ion has an electronic configuration of [Xe] 4f⁴, and its solutions are typically pink or red in color.[1][10]
Atomic and Ionic Properties
Promethium's atomic radius is the second largest among the lanthanides, which is a notable exception to the general trend of lanthanide contraction.[1][11] The lanthanide contraction is the greater-than-expected decrease in atomic and ionic radii across the lanthanide series, caused by the poor shielding of the nuclear charge by the 4f electrons.[15][16] This effect is still observable, however, with the ionic radius of Pm³⁺ being smaller than that of Nd³⁺.[16]
| Property | Value |
| Atomic Number | 61[2][3][7] |
| Atomic Mass | ~145 amu[2][5] |
| Electron Configuration | [Xe] 4f⁵ 6s²[1][7][8][9] |
| Predominant Oxidation State | +3[1][10][11][12][13] |
| Electronegativity (Pauling scale) | 1.13 (?)[1] |
| First Ionization Energy | 540 kJ/mol[7] |
| Second Ionization Energy | 1050 kJ/mol[7] |
| Third Ionization Energy | 2150 kJ/mol[7] |
| Atomic Radius | 181 pm[17] |
| Ionic Radius (Pm³⁺) | 97 pm (6-coordinate)[9][16] |
| Melting Point | 1042 °C[2][5] |
| Boiling Point | 3000 °C[2][5] |
| Density | 7.26 g/cm³[2][5][9] |
Chemistry of Promethium Compounds
Due to its radioactivity, the study of promethium compounds is challenging and has resulted in a less extensive body of knowledge compared to other lanthanides.[1][10] However, a number of its compounds have been synthesized and characterized, generally appearing as pink or red solids.[1][3][10]
Oxides
Promethium(III) oxide (Pm₂O₃) is the most well-characterized oxide of promethium.[5][18] It can be prepared by heating promethium oxalate.[1][10] As-synthesized, it is a white or lavender-colored powder with a disordered structure.[1][10] Upon heating, it undergoes phase transitions:
-
Further heating to 800 °C and then 1750 °C results in irreversible transformations to monoclinic and hexagonal phases, respectively.[1][10]
| Compound | Formula | Color | Crystal Structure(s) |
| Promethium(III) Oxide | Pm₂O₃ | White/Lavender | Cubic, Monoclinic, Hexagonal[1][10] |
Halides
Promethium forms halides with the general formula PmX₃, where X is a halogen.
| Compound | Formula | Color | Melting Point (°C) | Crystal Structure |
| Promethium(III) Fluoride (B91410) | PmF₃ | Purple-pink | 1338 | Hexagonal |
| Promethium(III) Chloride | PmCl₃ | Lavender | 655 | Hexagonal |
| Promethium(III) Bromide | PmBr₃ | Red | 624 | Orthorhombic |
| Promethium(III) Iodide | PmI₃ | Red | 695[4] | --- |
Promethium(III) chloride (PmCl₃) is a yellow, water-soluble salt that can be produced by dissolving promethium(III) oxide in hydrochloric acid.[9][10] Promethium(III) fluoride (PmF₃) is poorly soluble in water and can be precipitated from a nitric acid solution of Pm³⁺ by the addition of hydrofluoric acid.[4]
Other Compounds
-
Promethium(III) Nitrate (Pm(NO₃)₃): This is a water-soluble salt that forms pink crystals upon drying, similar in appearance to neodymium nitrate.[1][10] It can be prepared by dissolving promethium(III) oxide in nitric acid.[10]
-
Promethium(III) Sulfate (Pm₂(SO₄)₃): This compound is slightly soluble, a characteristic shared with other sulfates of the cerium group of lanthanides.[1][10]
-
Promethium(III) Oxalate (Pm₂(C₂O₄)₃·10H₂O): This compound has the lowest solubility among all lanthanide oxalates.[1][10]
-
Promethium(III) Hydroxide (Pm(OH)₃): A gelatinous, light-brown precipitate that is insoluble in water. It can be formed by treating acidic solutions of Pm³⁺ with ammonia.[1][10][11]
Experimental Protocols: Synthesis and Separation
Detailed, peer-reviewed experimental protocols for promethium chemistry are not widely available in general literature due to the specialized nature and handling requirements of this radioactive element. However, generalized procedures can be outlined based on available information.
Production of Promethium-147
The most common method for producing promethium-147 is through the neutron bombardment of enriched uranium-235 in a nuclear reactor.[1][11] This process induces nuclear fission, and ¹⁴⁷Pm is one of the resulting fission products.
Separation of Promethium
After its production, promethium must be separated from other fission products and unreacted uranium. Ion-exchange chromatography is a key technique used for this purpose.[19]
General Synthesis of Promethium Compounds
The synthesis of simple promethium compounds generally follows standard inorganic chemistry procedures, adapted for radiochemical work.
Concluding Remarks
The chemistry of promethium, while constrained by its radioactivity, presents a fascinating area of study within the lanthanide series. Its properties are largely in line with its position in the periodic table, yet subtle deviations, such as its unexpectedly large atomic radius, offer avenues for deeper theoretical and experimental investigation. As techniques for handling and studying radioactive materials continue to advance, a more complete understanding of this enigmatic element and its compounds will undoubtedly emerge, potentially unlocking new applications in fields ranging from nuclear technology to materials science. Recent research into the coordination chemistry of promethium is already enhancing our understanding of lanthanide contraction and may lead to improved separation methods for rare earth elements.[6][9][20][21]
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. Promethium Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 4. Promethium, Pm, atomic number 61 | Institute for Rare Earths and Metals [en.institut-seltene-erden.de]
- 5. Promethium: Properties and Applications [stanfordmaterials.com]
- 6. In an advance for promethium production, researchers get a new view of the element’s properties | EurekAlert! [eurekalert.org]
- 7. Promethium (Pm) - Periodic Table [periodictable.one]
- 8. WebElements Periodic Table » Promethium » properties of free atoms [winter.group.shef.ac.uk]
- 9. grokipedia.com [grokipedia.com]
- 10. Promethium compounds - Wikipedia [en.wikipedia.org]
- 11. The Rare Earth Element Promethium - An Overview | Stanford Advanced Materials [sputtertargets.net]
- 12. WebElements Periodic Table » Promethium » compounds information [webelements.com]
- 13. Promethium (Pm) - The Chemical Elements [thechemicalelements.com]
- 14. Oxidation Number of Promethium [easycalculation.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Lanthanide contraction - Wikipedia [en.wikipedia.org]
- 17. Active Element [tayloredge.com]
- 18. Promethium(III) oxide - Wikipedia [en.wikipedia.org]
- 19. Promethium | Rare Earth Element, Atomic Number 61 | Britannica [britannica.com]
- 20. anl.gov [anl.gov]
- 21. Promethium Chemistry Breakthrough Could Unlock New Applications | NIDC: National Isotope Development Center [isotopes.gov]
A Comparative Analysis of Promethium-145 and Promethium-147: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive comparison of the fundamental differences between the radioisotopes Promethium-145 (Pm-145) and Promethium-147 (Pm-147). It is intended for researchers, scientists, and drug development professionals working with or considering the use of these isotopes. This document outlines their core nuclear properties, production methodologies, and applications, presenting quantitative data in structured tables and detailing experimental protocols.
Core Nuclear Properties: A Fundamental Distinction
The primary differences between Pm-145 and Pm-147 lie in their nuclear stability and decay characteristics. Pm-145 is the most stable isotope of promethium with a significantly longer half-life than Pm-147.[1][2][3] This inherent stability influences their radiation profiles and, consequently, their respective applications.
| Property | This compound | Promethium-147 |
| Half-life | 17.7 years[1][2][3] | 2.62 years[1][2] |
| Primary Decay Mode | Electron Capture (EC)[1][4] | Beta Minus (β⁻) Decay[5][6] |
| Primary Decay Product | Neodymium-145 (¹⁴⁵Nd)[1][4] | Samarium-147 (¹⁴⁷Sm)[5][6] |
| Alpha Decay | Yes (very rare)[1] | Predicted, not observed[1] |
| Primary Radiation Emitted | X-rays and Auger electrons (following EC) | Beta particles (electrons)[5] |
| Beta Energy (Max) | Not applicable (EC) | 0.224 MeV[5][7] |
| Specific Activity | ~139 Ci/g[1] | Higher than Pm-145 |
Production and Purification Methodologies
The production routes for Pm-145 and Pm-147 are distinct, reflecting their different parent nuclides and formation pathways.
Production of Promethium-147
Promethium-147 is primarily produced through two main routes: as a fission product from the irradiation of uranium-235 (B1209698) and by the neutron activation of Neodymium-146.[1][4][8]
Experimental Protocol: Production of Pm-147 via Neutron Irradiation of Neodymium-146
-
Target Preparation: Highly enriched Neodymium-146 oxide (¹⁴⁶Nd₂O₃) is encapsulated in a suitable target holder, typically made of aluminum.
-
Irradiation: The target is irradiated with thermal neutrons in a high-flux nuclear reactor. The ¹⁴⁶Nd captures a neutron to become ¹⁴⁷Nd, which has a half-life of approximately 11 days and decays to ¹⁴⁷Pm via beta emission.[4][8]
-
Dissolution: Following irradiation, the target is dissolved in a strong acid, such as nitric acid, to bring the promethium and remaining neodymium into solution.
-
Separation and Purification: The promethium is separated from the bulk neodymium target material and other fission products using chromatographic methods.
Logical Relationship: Production of Promethium-147
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Promethium [chemeurope.com]
- 5. mirdsoft.org [mirdsoft.org]
- 6. Isotopes of promethium - Wikipedia [en.wikipedia.org]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. azom.com [azom.com]
An In-Depth Technical Guide to Early Research on Promethium-145
For Researchers, Scientists, and Drug Development Professionals
Core Properties of Promethium-145
This compound is the most stable isotope of promethium, an element that lacks any stable isotopes.[1][2][3] Its discovery and characterization in the mid-20th century were significant achievements in radiochemistry. The key physical and decay characteristics of this compound, as determined in early research, are summarized below.
| Property | Value | Reference |
| Half-life | 17.7 years | [1][2][4] |
| Primary Decay Mode | Electron Capture (>99%) | [1][3] |
| Secondary Decay Mode | Alpha Decay (2.8 x 10⁻⁵ %) | [1] |
| Decay Product (EC) | Neodymium-145 (¹⁴⁵Nd) | [1][3] |
| Decay Product (α) | Praseodymium-141 (¹⁴¹Pr) | [1] |
| Atomic Number | 61 | [5] |
| Atomic Mass | ~145 amu | [5] |
Experimental Protocols in Early Research
The initial production and isolation of this compound were pioneering efforts that laid the groundwork for future radiopharmaceutical research. The following sections detail the methodologies employed in these early studies.
Production of this compound via Neutron Irradiation of Neodymium
The first successful production of promethium was achieved at the Clinton Laboratories (now Oak Ridge National Laboratory) in 1945.[1][6] While much of the early work focused on promethium isotopes from uranium fission, the production of Pm-145 was also explored through the neutron bombardment of neodymium.[5]
Irradiation Protocol:
-
Target Material: Highly enriched Neodymium-146 (¹⁴⁶Nd) oxide was a common target material in later, more refined production efforts.[7] Early research likely used naturally occurring neodymium, which contains ¹⁴⁴Nd.
-
Irradiation Source: High-flux nuclear reactors were utilized to provide a sufficient neutron flux for the (n,γ) reaction.[7][8]
Separation and Purification by Ion-Exchange Chromatography
A critical step in the identification of promethium was its separation from other rare earth elements. The development of ion-exchange chromatography was instrumental in this achievement.[9]
Ion-Exchange Chromatography Protocol:
-
Resin: Early experiments utilized cation-exchange resins, such as Dowex 50.
-
Eluting Agent: A solution of ethylenediaminetetraacetic acid (EDTA) was a key component of the eluent.
-
Procedure: The mixture of rare earth elements, including the newly formed promethium, was adsorbed onto the top of the ion-exchange column. The differential affinities of the rare earth ions for the resin and the chelating agent in the eluent allowed for their separation as they moved down the column. While specific parameters like column dimensions, resin particle size, eluent concentration, pH, and flow rates from the earliest experiments are not detailed in the available literature, later work on rare earth separation provides insights into the general methodology.
Visualizing Early this compound Research Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in the early research of this compound.
Caption: Production pathway of this compound from a Neodymium-144 target.
Caption: Decay scheme of this compound.
Caption: Experimental workflow for the separation of this compound.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Promethium [chemeurope.com]
- 3. Isotopes of promethium - Wikipedia [en.wikipedia.org]
- 4. Promethium Overview, Element & Uses | Study.com [study.com]
- 5. azom.com [azom.com]
- 6. Promethium bound: Rare earth element’s secrets exposed [ornl.gov]
- 7. Reactor production of promethium-147 (Journal Article) | OSTI.GOV [osti.gov]
- 8. wuot.org [wuot.org]
- 9. ias.ac.in [ias.ac.in]
Predicted Applications of Long-Lived Promethium Isotopes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the predicted and current applications of long-lived promethium isotopes, with a primary focus on Promethium-147 (B1221622) (Pm-147), Promethium-145 (Pm-145), and Promethium-146 (Pm-146). The document details the nuclear and physical properties of these isotopes, outlines experimental protocols for their production, purification, and application, and presents visual workflows and logical diagrams to facilitate understanding.
Isotope Properties and Characteristics
Promethium (Pm), with atomic number 61, is unique as it is one of only two elements below bismuth with no stable isotopes.[1] Its longest-lived isotopes, therefore, are of significant interest for applications requiring long-term, reliable energy sources or therapeutic agents. The key properties of the most promising long-lived promethium isotopes are summarized below.
Quantitative Data Summary
The nuclear and physical properties of this compound, -146, and -147 are crucial for determining their suitability for various applications. These properties are summarized in Table 1.
| Property | This compound (¹⁴⁵Pm) | Promethium-146 (¹⁴⁶Pm) | Promethium-147 (¹⁴⁷Pm) |
| Half-Life | 17.7 years[2][3] | 5.53 years[3] | 2.62 years[2][3] |
| Primary Decay Mode | Electron Capture (EC)[3][4] | Electron Capture (EC) (66%), Beta Minus (β⁻) (34%)[3] | Beta Minus (β⁻)[5] |
| Decay Product(s) | ¹⁴⁵Nd (stable)[6][7] | ¹⁴⁶Nd (stable), ¹⁴⁶Sm (stable)[3][8] | ¹⁴⁷Sm (stable)[5] |
| Max Beta Energy (MeV) | Not Applicable | 1.47 (β⁻) | 0.224[2][9] |
| Average Beta Energy (MeV) | Not Applicable | Not specified | 0.062[2] |
| Gamma Emissions (keV) | X-rays from EC | 453, 736, 747 (prominent)[10] | 121 (very low intensity, 0.00285%)[2] |
| Specific Activity (Ci/g) | ~140[6] | Not specified | ~932 |
| Power Density (W/g) | Not specified | Not specified | ~0.36 (as Pm₂O₃) |
Power Source Applications
The most developed application for long-lived promethium isotopes, particularly Pm-147, is in radioisotope power systems. These devices leverage the energy released during radioactive decay to generate electricity for long-duration missions in remote or harsh environments.
Betavoltaic Devices
Betavoltaic batteries directly convert the kinetic energy of beta particles (electrons) into electrical current. A p-n junction semiconductor is placed in proximity to the beta-emitting radioisotope. The beta particles create electron-hole pairs in the semiconductor, which are then separated by the built-in electric field of the junction, generating a current.[11]
Caption: Workflow of a Promethium-147 powered betavoltaic cell.
This protocol outlines the general steps for fabricating a prototype betavoltaic cell using Promethium-147.
-
Semiconductor Selection and Preparation:
-
Select a semiconductor material with a wide bandgap, such as Silicon (Si) or Gallium Nitride (GaN), for radiation hardness and efficiency.
-
Create a p-n or p-i-n junction structure using standard semiconductor fabrication techniques like diffusion or metal-organic chemical vapor deposition (MOCVD).[12] The layer thicknesses should be optimized based on the penetration depth of Pm-147 beta particles (average energy ~62 keV).[2][12]
-
-
Promethium-147 Source Preparation:
-
Obtain purified Promethium-147, typically in the form of promethium(III) oxide (Pm₂O₃) for thermal stability.
-
Deposit a thin, uniform layer of the Pm-147 source onto a substrate. The optimal thickness is a balance between maximizing beta emission and minimizing self-absorption, which for Pm-147 is around 0.005 cm.[11]
-
-
Device Assembly:
-
Position the Pm-147 source in close proximity to the surface of the semiconductor junction to maximize the flux of beta particles entering the device.
-
Encapsulate the assembly in a suitable housing that provides shielding for any low-energy bremsstrahlung X-rays produced, though the pure beta emission of Pm-147 requires minimal shielding.[13]
-
Attach electrical contacts to the p-type and n-type regions of the semiconductor to connect to an external load.
-
Radioisotope Thermoelectric Generators (RTGs)
RTGs convert heat from radioactive decay into electricity. The decay of the radioisotope heats one side of a thermocouple, while the other side is exposed to a cold sink. This temperature difference generates a voltage via the Seebeck effect.[14] While Plutonium-238 is the most common fuel for RTGs, Pm-147 is a viable alternative for lower-power, shorter-duration missions.[13]
Industrial Applications
The consistent emission of beta particles from Promethium-147 makes it a valuable tool for various industrial measurement and quality control processes.
Beta-Backscatter Thickness Gauges
This non-destructive technique measures the thickness of coatings on a substrate. A Pm-147 source emits beta particles towards the coated material. Some of these particles are scattered back by the atoms of the coating and substrate. The number of backscattered electrons is proportional to the thickness and atomic number of the coating material.[15]
The following protocol is adapted from a method for preparing Pm-147 sources for measuring graphite (B72142) coating thickness on zircaloy cladding.[16][17]
-
Substrate Preparation:
-
A cylindrical aluminum rod (e.g., 1.5mm diameter) is used as the substrate.
-
The tip of the rod (e.g., a 2mm length) is anodized to create a porous aluminum oxide layer. This is achieved by applying a current density of 15 mA/cm² at 15°C in 3M H₂SO₄ for 2 hours.
-
-
Promethium-147 Adsorption:
-
The anodized tip is immersed in a 10 µL solution containing 37 MBq (1 mCi) of Pm-147 at a pH of 6.0 for 24 hours. The Pm³⁺ ions adsorb onto the porous anodized surface.
-
-
Sealing and Quality Control:
-
The radioactive area is coated with a thin layer of Polymethyl Methacrylate (PMMA) to prevent leaching of the radioisotope.[16][17]
-
The activity of the final source is assayed in a calibrated ion chamber.
-
Quality control tests are performed to ensure non-leachability, uniform distribution of activity, and long-term stability of the source.[16][17]
-
Caption: Fabrication process for a Pm-147 beta-backscatter source.
Medical Applications (Drug Development)
Certain promethium isotopes, particularly the beta-emitter Promethium-149 (Pm-149), show promise for targeted radiotherapy in oncology.
Targeted Radiotherapy with Promethium-149
Promethium-149 has a half-life of 2.21 days and emits beta particles with a moderate energy of 1.07 MeV, making it suitable for treating tumors.[18] It can be produced with high specific activity, which is ideal for targeting a limited number of cancer cell receptors.[18][19] Additionally, it emits a low-abundance, imageable gamma-ray at 286 keV, allowing for in-vivo tracking of the radiopharmaceutical.[18]
To deliver the radioisotope specifically to tumor cells, it is attached to a targeting molecule (e.g., a peptide or antibody) via a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
This protocol outlines the general synthesis of a ¹⁴⁹Pm-labeled targeting molecule, based on the synthesis of ¹⁴⁹Pm-DOTA-PEI-Trastuzumab.[20]
-
Conjugation of Chelator:
-
Synthesize a construct where the DOTA chelator is conjugated to the targeting molecule (e.g., Trastuzumab antibody via a polyethylenimine (PEI) linker).
-
-
Radiolabeling:
-
Add a solution of ¹⁴⁹PmCl₃ to the DOTA-conjugated targeting molecule in a suitable buffer.
-
Heat the reaction mixture (e.g., at 80-90°C) for a specified time (e.g., 1-1.5 hours) to facilitate the chelation of the ¹⁴⁹Pm³⁺ ion by the DOTA cage.[20]
-
-
Purification and Quality Control:
-
Determine the radiochemical incorporation of ¹⁴⁹Pm using thin-layer chromatography (TLC).[20]
-
Purify the radiolabeled conjugate from unchelated ¹⁴⁹Pm and other reactants using methods like size-exclusion chromatography.
-
Measure the specific activity and radiochemical purity of the final product. The resulting ¹⁴⁹Pm-DOTA-PEI-Trastuzumab has been shown to have a radiochemical purity of 96.7% and a specific activity of 0.118 TBq/g.[20]
-
Caption: General synthesis and quality control of a ¹⁴⁹Pm-DOTA radiopharmaceutical.
Isotope Production and Purification
The availability of promethium isotopes is a critical factor for their application. As they do not occur in significant natural quantities, they must be produced artificially.[19]
Production of Promethium-147
There are two primary methods for producing Pm-147:
-
From Spent Nuclear Fuel: Pm-147 is a fission product of Uranium-235 and can be extracted from the waste stream of nuclear reactors.[19] This involves complex reprocessing steps, including the TALSPEAK process to separate lanthanides from actinides like curium.[6]
-
Neutron Irradiation of Neodymium-146: A more direct route involves irradiating highly enriched Neodymium-146 (¹⁴⁶Nd) targets in a high-flux nuclear reactor.[21][22] The ¹⁴⁶Nd captures a neutron to become ¹⁴⁷Nd, which then beta-decays with a half-life of 11 days to ¹⁴⁷Pm.[23]
Experimental Protocol: Purification of Pm-147 from Irradiated Neodymium
This protocol is based on the process developed at Oak Ridge National Laboratory (ORNL) for separating milligram quantities of Pm-147 from gram quantities of an irradiated Neodymium target.[2][21]
-
Target Dissolution: Dissolve the irradiated ¹⁴⁶Nd oxide target in an acidic solution (e.g., hydrochloric acid).
-
Extraction Chromatography (Step 1):
-
Load the acidic solution onto a column containing LN extraction resin.
-
Perform a stepwise elution with increasing concentrations of HCl. This separates the bulk of the neodymium target and other lanthanide impurities (like Gd and Eu) from the promethium fraction.[21]
-
-
Ion-Exchange Chromatography (Step 2):
-
Further purify the promethium fraction using a low cross-linking cation exchange resin (e.g., AG50X4).
-
A stepwise elution with varying HCl concentrations is used to separate remaining impurities such as Co-60 and Ir-192. This step also serves to concentrate the final Pm-147 product.[21]
-
Two rounds of this purification process can achieve a mass separation factor of >10⁴ between promethium and neodymium.[2][21]
-
Isotope Production and Purification Workflow
Caption: Production and purification of Promethium-147 via neutron irradiation of Neodymium-146.
References
- 1. Entering Market: Promethium-147 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. Reactor production of promethium-147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cresp.org [cresp.org]
- 5. osti.gov [osti.gov]
- 6. Changing process leads to purer Pm-147 — and more of it [ornl.gov]
- 7. eichrom.com [eichrom.com]
- 8. science.nasa.gov [science.nasa.gov]
- 9. case.edu [case.edu]
- 10. inis.iaea.org [inis.iaea.org]
- 11. kns.org [kns.org]
- 12. arxiv.org [arxiv.org]
- 13. worldanvil.com [worldanvil.com]
- 14. Radioisotope thermoelectric generator - Wikipedia [en.wikipedia.org]
- 15. helmut-fischer.com [helmut-fischer.com]
- 16. Development of a (147)Pm source for beta-backscatter thickness gauge applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pm-149 DOTA bombesin analogs for potential radiotherapy. in vivo comparison with Sm-153 and Lu-177 labeled DO3A-amide-betaAla-BBN(7-14)NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. impact.ornl.gov [impact.ornl.gov]
- 22. US20080060998A1 - Reactor Production and Purification of Promethium-147 - Google Patents [patents.google.com]
- 23. trace.tennessee.edu [trace.tennessee.edu]
Methodological & Application
Promethium-145: Application Notes and Protocols for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethium-145 (Pm-145) is a rare earth, soft beta-emitting radioisotope with properties that make it a valuable tool in various scientific research applications. With a relatively long half-life and the absence of high-energy gamma emissions, Pm-145 offers a favorable safety profile compared to other radionuclides, while its beta emissions are sufficient for a range of detection methods. This document provides detailed application notes and experimental protocols for the use of this compound as a beta source in scientific research, with a particular focus on its utility in drug development.
This compound decays via electron capture to Neodymium-145, with a half-life of 17.7 years.[1] It is a soft beta emitter, and while it does not emit gamma rays directly, Bremsstrahlung X-rays can be generated when the beta particles interact with high atomic number materials.[2] Careful handling and appropriate shielding are therefore necessary.
Properties of this compound
A summary of the key physical and radioactive properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Atomic Number | 61 | [3] |
| Atomic Mass | ~145 u | [4] |
| Half-life | 17.7 years | [1] |
| Decay Mode | Electron Capture | [1] |
| Primary Emissions | Beta particles (soft) | [2] |
| Mean Electron Energy | 0.01258 MeV | |
| Gamma Emission | None | [2] |
| Specific Activity | 5.1 TBq/g (139 Ci/g) | [1] |
Applications in Scientific Research
The unique characteristics of this compound make it suitable for a variety of research applications, particularly where a long-lived, low-energy beta source is advantageous.
Radioligand Binding Assays in Drug Discovery
Radioligand binding assays are fundamental in pharmacology and drug discovery for characterizing receptor-ligand interactions.[5][6][7] A drug candidate labeled with Pm-145 can be used to determine its affinity and specificity for a target receptor. The soft beta emission of Pm-145 is readily detectable by liquid scintillation counting, a common technique in these assays.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay, a common application in drug discovery to determine the binding affinity of an unlabeled test compound.
Autoradiography
Autoradiography utilizes the emissions from a radioisotope to create an image of its distribution within a biological sample, such as a tissue section.[5][8][9] Pm-145 labeled compounds can be used to visualize the localization of receptors or drug binding sites with high sensitivity. The low energy of Pm-145's beta particles can provide good spatial resolution.
Industrial Gauging
The attenuation of beta particles as they pass through a material can be used to measure its thickness or density.[10][11][12] this compound, as a long-lived beta source, is suitable for use in industrial gauges for quality control in the manufacturing of thin materials like paper, plastics, and metal foils.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a generalized procedure and should be optimized for the specific receptor and ligands being studied.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: this compound labeled ligand of known specific activity.
-
Test Compound: Unlabeled compound for which the binding affinity is to be determined.
-
Binding Buffer: Buffer appropriate for the receptor system (e.g., Tris-HCl with cofactors).
-
Wash Buffer: Cold binding buffer.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Pm-145 labeled ligand and the unlabeled test compound in the binding buffer.
-
Perform serial dilutions of the test compound to create a range of concentrations.
-
Dilute the receptor preparation to the desired concentration in the binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of the Pm-145 labeled ligand.
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of an appropriate unlabeled ligand.
-
For determining total binding, add only the radioligand and buffer.
-
-
Initiate the binding reaction by adding the receptor preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Autoradiography of Tissue Sections
This protocol outlines the basic steps for visualizing receptor distribution in tissue sections using a Pm-145 labeled ligand.
Materials:
-
Tissue Sections: Cryostat sections of the tissue of interest mounted on microscope slides.
-
Radioligand: this compound labeled ligand.
-
Incubation Buffer: Buffer appropriate for the receptor system.
-
Wash Buffers: A series of cold buffers for washing.
-
Autoradiography Film or Phosphor Imaging Screens.
-
X-ray Cassettes.
-
Developing Reagents (for film).
-
Imaging System (for phosphor screens).
Procedure:
-
Tissue Preparation:
-
Pre-incubate the tissue sections in buffer to rehydrate and remove endogenous ligands.
-
-
Incubation:
-
Incubate the slides with a solution containing the Pm-145 labeled ligand at a specific concentration and for a time sufficient to reach binding equilibrium.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of an appropriate unlabeled ligand.
-
-
Washing:
-
Wash the slides in a series of ice-cold buffers to remove unbound radioligand. The duration and composition of the washes should be optimized to maximize the specific-to-nonspecific binding ratio.
-
-
Drying:
-
Quickly rinse the slides in distilled water and dry them under a stream of cool air.
-
-
Exposure:
-
Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight X-ray cassette.
-
Expose at an appropriate temperature (e.g., -80°C) for a duration determined by the specific activity of the ligand and the density of the receptors.
-
-
Image Development and Analysis:
-
Develop the film according to the manufacturer's instructions or scan the phosphor screen using a phosphor imager.
-
Analyze the resulting autoradiograms to determine the anatomical distribution and relative density of the binding sites.
-
Protocol 3: Thickness Gauging
This protocol describes the principle of using a Pm-145 source for measuring the thickness of a thin material.
Materials:
-
This compound Beta Source: A sealed source of appropriate activity.
-
Detector: A beta particle detector (e.g., Geiger-Müller tube, solid-state detector).
-
Counting Electronics: Scaler or rate meter.
-
Material Samples: Sheets of the material to be measured with known, varying thicknesses for calibration.
Procedure:
-
Calibration:
-
Position the Pm-145 source and the detector at a fixed distance from each other.
-
Measure the background radiation count with no material between the source and detector.
-
Measure the radiation count for a series of material samples of known thickness placed between the source and detector.
-
Create a calibration curve by plotting the radiation count as a function of material thickness.
-
-
Measurement:
-
Place the unknown sample of the material between the source and the detector in the same geometry as the calibration measurements.
-
Measure the radiation count.
-
Use the calibration curve to determine the thickness of the unknown sample from its corresponding radiation count.
-
Signaling Pathway Visualization
Radioligand binding assays are crucial for studying signaling pathways, particularly those involving G protein-coupled receptors (GPCRs). The binding of a ligand (which can be labeled with Pm-145) to a GPCR initiates a cascade of intracellular events. The following diagram illustrates a generic GPCR signaling pathway that can be investigated using radioligand binding techniques.
Safety, Handling, and Disposal
Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves, when handling this compound.[8][9]
-
Work in a designated radioactive materials area.
-
Use appropriate shielding (e.g., acrylic) to minimize exposure to beta particles and any secondary Bremsstrahlung radiation.
-
Monitor work areas and personnel for contamination regularly.
-
Never eat, drink, or apply cosmetics in the laboratory where radioactive materials are handled.[13][14]
Waste Disposal:
-
Radioactive waste must be segregated from non-radioactive waste.[15]
-
Dispose of solid and liquid waste containing this compound in appropriately labeled and shielded containers.
-
Follow all institutional and national regulations for the disposal of radioactive waste.[16][17][18] Due to its long half-life, decay-in-storage is not a feasible disposal method for Pm-145.
By adhering to these protocols and safety guidelines, researchers can effectively and safely utilize this compound as a valuable tool in their scientific investigations.
References
- 1. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. michigan.gov [michigan.gov]
- 4. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. How Beta Gauge Works – ATI Adaptive Technologies [atigauge.com]
- 11. caen.it [caen.it]
- 12. Radioactive Gauges - radioactivity.eu.com [radioactivity.eu.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nationalacademies.org [nationalacademies.org]
- 15. youtube.com [youtube.com]
- 16. actenviro.com [actenviro.com]
- 17. nrc.gov [nrc.gov]
- 18. www-pub.iaea.org [www-pub.iaea.org]
Application Notes and Protocols for Promethium-145 in Radiotracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Promethium-145 (¹⁴⁵Pm) in radiotracer studies for preclinical research and drug development. Due to the limited specific experimental data for ¹⁴⁵Pm, this document leverages its known properties and draws parallels with other well-studied radiolanthanides to provide detailed, illustrative protocols and data.
Introduction to this compound
This compound is the most stable isotope of the lanthanide element promethium, with a half-life of 17.7 years.[1][2] It decays primarily through electron capture to Neodymium-145, with a very rare alpha decay to Praseodymium-141.[1][2] Its long half-life and trivalent nature, similar to other therapeutic and diagnostic lanthanides like Lutetium-177, make it a candidate for long-term radiotracer studies.[3][4]
Production: this compound can be produced by the neutron irradiation of enriched Neodymium-146 (¹⁴⁶Nd) targets in a high-flux nuclear reactor.[5][6] The resulting Neodymium-147 (¹⁴⁷Nd) decays via beta emission to Promethium-147 (B1221622), which can then be further irradiated to produce ¹⁴⁵Pm. Purification from the target material is typically achieved using chromatographic separation methods.[6]
Properties of this compound for Radiotracer Applications
A summary of the key physical and decay properties of this compound relevant to its use in radiotracer studies is presented in the table below.
| Property | Value | Reference(s) |
| Half-life | 17.7 years | [1] |
| Decay Mode | Electron Capture (>99%), Alpha (<1%) | [1][2] |
| Primary Emissions | Auger electrons, X-rays (from EC) | |
| Chemical Properties | Trivalent Lanthanide (Pm³⁺) | [3] |
| Production Method | Neutron irradiation of ¹⁴⁶Nd | [5][6] |
Designing a this compound Radiotracer
The development of a ¹⁴⁵Pm-based radiotracer follows a logical workflow, starting from the selection of a biological target to the final formulation of the radiopharmaceutical for preclinical studies.
Caption: Logical workflow for designing a this compound based radiopharmaceutical.
Application Example: Targeting Prostate-Specific Membrane Antigen (PSMA)
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and therapy of prostate cancer.[1][7][8] A ¹⁴⁵Pm-labeled PSMA-targeting radiotracer could be used for long-term preclinical studies of PSMA expression and therapeutic efficacy.
Signaling Pathway
PSMA is a transmembrane protein with enzymatic activity. Its signaling pathways are complex and not fully elucidated, but its internalization upon ligand binding is a key feature exploited for radioligand therapy.
Caption: Simplified pathway of PSMA receptor-mediated internalization of a radiotracer.
Experimental Protocols
The following sections provide detailed, illustrative protocols for the production, radiolabeling, and preclinical evaluation of a hypothetical ¹⁴⁵Pm radiotracer, ¹⁴⁵Pm-DOTA-PSMA-617.
Production and Purification of ¹⁴⁵Pm
-
Target Preparation: Press highly enriched ¹⁴⁶Nd₂O₃ into a target pellet.
-
Irradiation: Irradiate the target in a high-flux neutron source.
-
Dissolution: Dissolve the irradiated target in nitric acid.
-
Chromatographic Separation: Separate ¹⁴⁵Pm from the bulk Nd target material and other fission byproducts using extraction or ion-exchange chromatography.[6][9]
Radiolabeling of DOTA-PSMA-617 with ¹⁴⁵Pm
This protocol is adapted from standard procedures for labeling DOTA-conjugated peptides with trivalent radiolanthanides.[10][11][12]
-
Reagents:
-
¹⁴⁵PmCl₃ in 0.05 M HCl.
-
DOTA-PSMA-617 precursor.
-
Sodium acetate (B1210297) buffer (0.5 M, pH 4.5).
-
Sterile water for injection.
-
-
Procedure:
-
In a sterile vial, add 10 µg of DOTA-PSMA-617.
-
Add 100 µL of sodium acetate buffer.
-
Add 185-370 MBq of ¹⁴⁵PmCl₃.
-
Incubate the reaction mixture at 95°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
-
Quality Control:
-
Determine radiochemical purity using radio-HPLC or ITLC. A radiochemical purity of >95% is generally required for in vitro and in vivo studies.
-
In Vitro Cell Binding Assay
This protocol determines the binding affinity of ¹⁴⁵Pm-DOTA-PSMA-617 to PSMA-expressing cells.[13][14][15][16]
-
Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells to near confluence in appropriate media.
-
Assay Procedure:
-
Plate cells in 24-well plates.
-
Wash cells with binding buffer.
-
Incubate cells with increasing concentrations of ¹⁴⁵Pm-DOTA-PSMA-617 for 1 hour at 37°C.
-
For non-specific binding determination, co-incubate with a high concentration of non-radiolabeled PSMA-617.
-
Wash cells with ice-cold buffer to remove unbound radiotracer.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation binding data.
-
Hypothetical In Vitro Binding Data
| Cell Line | Kd (nM) | Bmax (fmol/mg protein) |
| LNCaP (PSMA+) | 2.5 | 1500 |
| PC-3 (PSMA-) | Not determinable | Not determinable |
In Vivo Biodistribution Study in a Mouse Model
This protocol evaluates the distribution, uptake, and clearance of ¹⁴⁵Pm-DOTA-PSMA-617 in a tumor-bearing mouse model.[4][17]
-
Animal Model: Use immunodeficient mice bearing subcutaneous LNCaP (PSMA+) and PC-3 (PSMA-) tumor xenografts.
-
Procedure:
-
Inject approximately 1 MBq of ¹⁴⁵Pm-DOTA-PSMA-617 intravenously into each mouse.
-
At selected time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, euthanize a cohort of mice.
-
Dissect major organs and tumors.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Include standards of the injected dose for calibration.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze tumor-to-background ratios.
-
Hypothetical In Vivo Biodistribution Data (48h post-injection)
| Organ/Tissue | Mean %ID/g ± SD |
| Blood | 0.5 ± 0.1 |
| Heart | 0.3 ± 0.1 |
| Lungs | 0.8 ± 0.2 |
| Liver | 1.2 ± 0.3 |
| Spleen | 0.4 ± 0.1 |
| Kidneys | 15.0 ± 2.5 |
| Stomach | 0.2 ± 0.1 |
| Intestines | 0.6 ± 0.2 |
| Muscle | 0.4 ± 0.1 |
| Bone | 0.9 ± 0.3 |
| LNCaP Tumor (PSMA+) | 12.5 ± 3.0 |
| PC-3 Tumor (PSMA-) | 1.5 ± 0.5 |
Experimental Workflow Visualization
The overall workflow for a preclinical radiotracer study, from production to data analysis, is a multi-step process.
Caption: Workflow of a preclinical radiotracer study with ¹⁴⁵Pm.
Conclusion
This compound, with its long half-life and trivalent lanthanide chemistry, presents an interesting option for specialized, long-term radiotracer studies in preclinical drug development. By utilizing established chelating agents like DOTA and adapting standard protocols for radiolabeling and evaluation, ¹⁴⁵Pm-based radiotracers can be developed to investigate a variety of biological targets. The provided application notes and protocols offer a foundational framework for researchers to explore the potential of this unique radionuclide.
Disclaimer: The experimental protocols and data presented herein are illustrative and intended for guidance. All work with radioactive materials must be conducted in compliance with institutional and national regulations and safety guidelines.
References
- 1. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promethium - Wikipedia [en.wikipedia.org]
- 3. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. US20080060998A1 - Reactor Production and Purification of Promethium-147 - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. onco-hema.healthbooktimes.org [onco-hema.healthbooktimes.org]
- 9. Reactor production of promethium-147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical comparison of (radio)lanthanides using mass spectrometry and nuclear imaging techniques: biodistribution of lanthanide-based tumor-targeting agents and lanthanides in ionic form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. researchgate.net [researchgate.net]
- 17. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Promethium-145 in Nuclear Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethium-145 (Pm-145) is a radioisotope with significant potential for use in long-life nuclear batteries, also known as radioisotope power sources. These devices convert the energy from radioactive decay directly into electricity. While Promethium-147 (Pm-147) has been more commonly utilized in historical applications, the longer half-life of Pm-145 presents a compelling advantage for applications requiring sustained power over extended periods with minimal to no maintenance. This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound in betavoltaic nuclear batteries.
Application Notes
This compound is the most stable isotope of promethium, boasting a half-life of 17.7 years.[1][2][3] It decays primarily through electron capture to Neodymium-145, a stable isotope.[1][2] This decay process releases a cascade of Auger electrons and X-rays, which can be harnessed to generate electrical power in a betavoltaic device.
The primary application of this compound lies in low-power, long-endurance devices where battery replacement is impractical or impossible. Potential applications include:
-
Implantable Medical Devices: Powering devices such as pacemakers, neurostimulators, and implantable drug delivery pumps where longevity and reliability are critical.[4][5] The consistent power output of a Pm-145 battery over nearly two decades could significantly reduce the need for repeated surgeries to replace conventional batteries.
-
Remote Sensors and Environmental Monitoring: Providing continuous power to sensors in remote or harsh environments, such as deep-sea monitoring stations, polar research equipment, and unattended ground sensors for security and environmental surveillance.
-
Space Applications: Powering low-power electronics on long-duration space missions, including satellites, deep-space probes, and rovers, where solar power may be intermittent or unavailable.[5]
-
Microelectronics and MEMS: Serving as an integrated power source for microelectromechanical systems (MEMS) and other low-power microelectronic devices, enabling autonomous operation for the device's entire lifespan.[6]
The primary advantage of this compound over the more commonly used Promethium-147 is its significantly longer half-life (17.7 years for Pm-145 versus 2.62 years for Pm-147).[1][5] This extended lifespan translates to a more stable and prolonged power output, making it ideal for applications requiring operational lifetimes exceeding a decade. However, the practical application of Pm-145 has been limited compared to Pm-147, which is a pure beta emitter and has been more readily available as a fission product.[1][5]
Quantitative Data
The following tables summarize the key properties of this compound and compare them with Promethium-147 for application in nuclear batteries.
Table 1: Nuclear Properties of this compound and Promethium-147
| Property | This compound | Promethium-147 |
| Half-life | 17.7 years[1][2][3] | 2.62 years[5] |
| Decay Mode | Electron Capture (>99%)[7] | Beta Minus (β⁻)[8] |
| Primary Decay Product | Neodymium-145 (Stable)[1][2] | Samarium-147 (Stable) |
| Mean Electron Energy | Not directly applicable (emits Auger electrons and X-rays) | ~62 keV[4] |
| Specific Activity | ~940 Ci/g[2] | Varies with purity |
| Power Density | Theoretically lower than Pm-147 due to lower decay energy | Higher than Pm-145 |
Table 2: Comparison of Potential Betavoltaic Performance
| Parameter | This compound based Betavoltaic | Promethium-147 based Betavoltaic |
| Projected Operational Lifetime | > 15 years | 3 - 5 years[2] |
| Power Output Stability | High, due to long half-life | Moderate, noticeable decay over operational life |
| Shielding Requirements | Requires shielding against X-rays | Requires shielding for beta particles and Bremsstrahlung radiation |
| Semiconductor Material Suitability | Wide bandgap semiconductors (e.g., SiC, Diamond) | Wide bandgap semiconductors (e.g., SiC, Diamond)[9][10] |
| Theoretical Efficiency | Dependent on semiconductor and device design | Estimated up to 21% (direct charge)[8] |
Experimental Protocols
The following protocols outline the key experimental steps for the fabrication and characterization of a this compound based betavoltaic nuclear battery. These are generalized procedures and may require optimization based on specific materials and equipment.
Protocol 1: this compound Source Preparation
-
Procurement and Handling:
-
Obtain this compound from a certified supplier, typically in the form of promethium(III) oxide (Pm₂O₃) or promethium(III) chloride (PmCl₃).
-
All handling must be conducted in a shielded glovebox or hot cell facility with appropriate radiation safety protocols in place.
-
-
Source Deposition (Thin Film Method):
-
Substrate Preparation: Prepare a suitable substrate, such as a thin sheet of titanium or silicon, by cleaning it ultrasonically in acetone, isopropanol, and deionized water.
-
Electrospraying/Electrodeposition: Dissolve the promethium compound in a suitable solvent. Use an electrospraying or electrodeposition technique to deposit a thin, uniform layer of the this compound compound onto the substrate.
-
Annealing: Anneal the deposited layer under a controlled atmosphere to convert the compound to a stable form (e.g., oxide) and to ensure good adhesion to the substrate.
-
Activity Measurement: Characterize the activity of the prepared source using a calibrated radiation detector.
-
Protocol 2: Semiconductor p-n Junction Fabrication
-
Substrate Selection: Choose a wide bandgap semiconductor wafer, such as 4H-SiC or diamond, for its radiation hardness and high energy conversion efficiency.[9][10]
-
Doping:
-
Create a p-n junction within the semiconductor wafer using ion implantation or epitaxial growth techniques.
-
For a 4H-SiC wafer, p-type doping can be achieved with aluminum (Al) and n-type doping with nitrogen (N).
-
-
Contact Formation:
-
Deposit metal contacts on the p-type and n-type regions of the wafer using techniques like sputtering or electron-beam evaporation.
-
Common contact materials for 4H-SiC include nickel/titanium for the n-type and aluminum/titanium for the p-type.
-
Anneal the contacts to ensure ohmic behavior.
-
-
Device Isolation: If multiple devices are fabricated on a single wafer, use etching techniques to isolate individual p-n junction cells.
Protocol 3: Betavoltaic Cell Assembly and Characterization
-
Assembly:
-
In a shielded environment, carefully place the prepared this compound source in close proximity to the fabricated semiconductor p-n junction. A common configuration is a planar "sandwich" structure.
-
Ensure a vacuum or an inert gas atmosphere between the source and the semiconductor to prevent energy loss of the emitted radiation.
-
Encapsulate the entire assembly in a hermetically sealed package, which also serves as a primary radiation shield.
-
-
Electrical Characterization:
-
Connect the electrical contacts of the betavoltaic cell to a precision source meter or a semiconductor parameter analyzer.
-
Measure the current-voltage (I-V) characteristics of the device in the dark to determine the open-circuit voltage (Voc), short-circuit current (Isc), fill factor (FF), and maximum power output (Pmax).
-
-
Performance Evaluation:
-
Calculate the energy conversion efficiency of the battery by dividing the maximum electrical power output by the total power emitted by the radioactive source.
-
Conduct long-term stability tests to monitor the degradation of the battery's performance over time.
-
Visualizations
References
- 1. Nuclear Science and Engineering -- ANS / Publications / Journals / Nuclear Science and Engineering [ans.org]
- 2. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promethium Element | Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 4. researchgate.net [researchgate.net]
- 5. kns.org [kns.org]
- 6. str.llnl.gov [str.llnl.gov]
- 7. This compound - isotopic data and properties [chemlin.org]
- 8. mirdsoft.org [mirdsoft.org]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Promethium-147 - isotopic data and properties [chemlin.org]
Application Notes and Protocols for the Safe Handling of Promethium-145
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethium-145 (Pm-145) is a radioactive isotope of the element promethium with a half-life of 17.7 years.[1] It decays primarily through electron capture to Neodymium-145, emitting a spectrum of low-energy X-rays and gamma photons.[1] Due to its radioactivity, the handling of Pm-145 requires stringent safety protocols to minimize radiation exposure to personnel and prevent environmental contamination. These application notes provide a comprehensive guide to the safe handling of this compound in a laboratory setting, including detailed experimental protocols and safety procedures.
Radiological Data for this compound
A thorough understanding of the radiological properties of this compound is essential for developing a robust safety plan.
| Property | Value | Reference |
| Half-life | 17.7 years | [1] |
| Primary Decay Mode | Electron Capture | [1] |
| Decay Product | Neodymium-145 (Stable) | |
| Emitted Radiations | Auger electrons, X-rays, and low-energy gamma rays | |
| Mean Photon Energy | ~39.6 keV | |
| Specific Gamma Ray Constant | 0.089 R·cm²/mCi·hr | |
| Annual Limit on Intake (ALI) | Oral: 400 µCi; Inhalation: 500 µCi (for oxides, hydroxides - Class W) |
Shielding Requirements
The primary radiation hazard from this compound is exposure to low-energy X-rays and gamma photons. Additionally, the interaction of any emitted beta particles with high atomic number (high-Z) materials can produce secondary X-rays known as Bremsstrahlung. Therefore, a dual shielding approach is recommended.
| Shielding Material | Purpose | Recommended Thickness |
| Low-Z Material (e.g., Plexiglas/Acrylic) | To shield any low-energy beta particles and minimize Bremsstrahlung production. | 0.25 inches (6.35 mm) |
| High-Z Material (e.g., Lead) | To attenuate the primary X-rays, gamma rays, and any Bremsstrahlung produced. | See table below |
Lead Shielding for this compound Photon Emissions (~40 keV)
| Shielding Thickness | Attenuation |
| Half-Value Layer (HVL) | ~0.1 mm |
| Tenth-Value Layer (TVL) | ~0.3 mm |
A standard lead pig or lead bricks of 1-2 inches (2.5-5 cm) in thickness are more than sufficient for shielding typical laboratory quantities of this compound.
Experimental Protocols
Adherence to the following protocols is mandatory for all personnel handling this compound.
General Laboratory Safety Procedures
-
Designated Areas: All work with this compound must be conducted in a designated and properly labeled radioactive materials area.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and two pairs of disposable gloves must be worn at all times when handling this compound.
-
Contamination Control: Work surfaces should be covered with absorbent, plastic-backed paper. All equipment used for handling this compound should be dedicated and clearly labeled.
-
No Eating or Drinking: Eating, drinking, smoking, and the application of cosmetics are strictly prohibited in the designated radioactive materials area.
-
Dosimetry: All personnel working with this compound must wear appropriate dosimeters (e.g., whole-body and ring dosimeters) to monitor their radiation exposure.
Receipt and Storage of this compound
-
Notification: The Radiation Safety Officer (RSO) must be notified immediately upon receipt of any radioactive material.
-
Inspection: The package should be visually inspected for any signs of damage or leakage.
-
Wipe Test: A wipe test of the external package surface must be performed to check for removable contamination.
-
Opening: The package should be opened in a designated area, preferably within a fume hood.
-
Storage: The primary vial containing this compound must be stored in a labeled, shielded container (e.g., lead pig). The storage location must be a secured area, such as a locked refrigerator or cabinet, and clearly marked with the universal radiation symbol and information about the isotope, activity, and date.
Handling and Experimental Procedures
-
Preparation: Before starting any experiment, ensure that all necessary materials, including shielding, handling tools (tongs, forceps), and waste containers, are readily available.
-
Shielding: Place the stock vial of this compound in a shielded container on a tray lined with absorbent paper. Use portable shields to minimize exposure during manipulations.
-
Aliquoting: When preparing dilutions or aliquots, work expeditiously to minimize exposure time. Use remote handling tools whenever possible.
-
Monitoring: Use a survey meter (e.g., a pancake Geiger-Müller detector) to monitor for contamination on gloves, work surfaces, and equipment frequently during the procedure.
-
Post-Experiment Survey: After completing the experiment, conduct a thorough survey of the work area, equipment, and yourself for any contamination.
Radioactive Waste Management
Due to its long half-life, this compound waste cannot be decayed in storage and must be disposed of through a licensed radioactive waste vendor.
-
Segregation: Radioactive waste must be segregated at the point of generation into the following categories:
-
Dry Solid Waste: Gloves, absorbent paper, plasticware, etc.
-
Liquid Waste: Aqueous and organic solutions.
-
Sharps Waste: Needles, syringes, Pasteur pipettes, etc.
-
-
Containers: Use only approved, labeled containers for each waste stream. Containers for long-lived isotopes are typically color-coded (e.g., yellow) and must be clearly labeled with the isotope, activity, and date.[2]
-
Shielding: Waste containers should be appropriately shielded to keep the external radiation levels as low as reasonably achievable (ALARA).
-
Disposal Request: When a waste container is full, submit a radioactive waste pickup request to your institution's Radiation Safety Office.
Emergency Procedures: Radioactive Spill
In the event of a radioactive spill, the following steps should be taken immediately:
-
STOP: Stop all work.
-
WARN: Notify all personnel in the immediate area of the spill.
-
CONFINE: Cover the spill with absorbent paper to prevent its spread.
-
ISOLATE: Secure the area and prevent entry.
-
MINIMIZE EXPOSURE: Evacuate the immediate area, if necessary. Remove and bag any contaminated clothing.
-
REPORT: Notify the Radiation Safety Officer immediately.
-
DECONTAMINATE: Under the guidance of the RSO, decontaminate the affected area and personnel.
Visualizations
References
Application Notes and Protocols for Scintillation Counting of Promethium-145
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethium-145 (Pm-145) is the most stable isotope of promethium, with a half-life of 17.7 years.[1][2] It decays primarily through electron capture to Neodymium-145, a process that results in the emission of characteristic X-rays and Auger electrons, making it suitable for quantification using liquid scintillation counting (LSC).[3][4] Due to its relatively long half-life and distinct decay characteristics, Pm-145 is a valuable tracer in biomedical research and drug development, particularly in studies requiring long-term tracking of labeled compounds.
These application notes provide detailed protocols for the accurate and reproducible quantification of this compound in biological samples using liquid scintillation counting. The methodologies cover sample preparation, instrument calibration, data acquisition, and quench correction.
Decay Characteristics of this compound
Understanding the decay properties of Pm-145 is crucial for setting up the liquid scintillation counter for optimal detection.
| Property | Value | Reference |
| Half-life | 17.7 years | [1][2] |
| Primary Decay Mode | Electron Capture | [1][5] |
| Primary Emissions | Auger Electrons, X-rays (e.g., ~37.4 keV kα1 X-ray) | [3][4] |
| Alpha Decay | Very rare (2.8 x 10⁻⁷ % probability) | [1] |
Principles of Liquid Scintillation Counting for this compound
Liquid scintillation counting is a highly sensitive technique for detecting low-energy radiation.[6] The process involves the following steps:
-
A sample containing Pm-145 is mixed with a liquid scintillation cocktail.
-
The energy from the Auger electrons and X-rays emitted by Pm-145 is transferred to solvent molecules in the cocktail.
-
This energy is then transferred to fluorescent solutes (fluors), which emit photons (light).
-
Photomultiplier tubes (PMTs) in the liquid scintillation counter detect these photons and convert them into electrical pulses.
-
The instrument records the rate of these pulses as counts per minute (CPM).
Experimental Protocols
Protocol 1: Sample Preparation of Biological Matrices
The goal of sample preparation is to create a homogeneous mixture of the sample and the scintillation cocktail to ensure efficient energy transfer. The choice of method depends on the sample type.
A. Aqueous Samples (e.g., Urine, Plasma, Serum)
For samples with low protein content and no significant color, direct addition to the cocktail is often sufficient.
-
Pipette up to 1 mL of the aqueous sample into a 20 mL glass scintillation vial.
-
Add 10-15 mL of a high-efficiency, aqueous-sample-compatible scintillation cocktail (e.g., Ultima Gold™).
-
Cap the vial tightly and vortex for 30 seconds to ensure a homogeneous mixture.
-
Wipe the outside of the vial to remove any contaminants.
-
Dark-adapt the sample by placing it in the scintillation counter for at least one hour before counting to reduce chemiluminescence and phosphorescence.
B. Whole Blood and Tissues (Solubilization)
For complex biological matrices like whole blood and tissues, a solubilizing agent is required to digest the sample.
-
Place a small, accurately weighed amount of tissue (up to 100 mg) or a precise volume of whole blood (up to 0.5 mL) into a 20 mL glass scintillation vial.[7]
-
Add 1-2 mL of a tissue solubilizer (e.g., Soluene®-350 or SOLVABLE™).[7]
-
Tightly cap the vial and incubate at 50-60°C until the tissue is completely dissolved (this may take several hours to overnight).[7]
-
Cool the vial to room temperature.
-
If the sample is colored, add 0.2-0.5 mL of 30% hydrogen peroxide dropwise to decolorize the sample.[7][8] Be cautious as this may cause foaming.
-
Allow the sample to stand at room temperature for 30 minutes.
-
Add 10-15 mL of a scintillation cocktail suitable for solubilized samples (e.g., Hionic-Fluor™).
-
Cap the vial tightly and vortex for 30 seconds.
-
Wipe the outside of the vial.
-
Dark-adapt the sample for at least one hour before counting.
Protocol 2: Instrument Setup and Calibration
Accurate quantification requires proper instrument setup and calibration to determine counting efficiency.
-
Energy Window Selection: For this compound, the energy window should be set to capture the emissions from its electron capture decay, including the characteristic X-rays. A suggested starting energy window is 5-50 keV . This window should be optimized for the specific instrument and cocktail being used.
-
Background Measurement: Prepare a background vial containing the same type of scintillation cocktail and, if applicable, the same volume of unlabeled biological matrix as the samples. Count this vial to determine the background CPM.
-
Counting Efficiency and Quench Correction: Quenching, the reduction in light output due to chemical or color impurities, must be corrected for to obtain accurate disintegrations per minute (DPM) from the measured CPM. The channels ratio method or the use of an external standard are common approaches.
-
Constructing a Quench Curve (Channels Ratio Method):
-
Prepare a set of 8-10 scintillation vials.
-
To each vial, add a known and constant amount of a calibrated Pm-145 standard (in DPM).
-
Add 10-15 mL of the chosen scintillation cocktail to each vial.
-
To vials 2 through 10, add increasing amounts of a quenching agent (e.g., nitromethane (B149229) or a colored solution that mimics the samples). Vial 1 will be the unquenched standard.
-
Set up two counting channels (e.g., Channel A: 5-25 keV, Channel B: 25-50 keV).
-
Count each vial to obtain the CPM in each channel.
-
Calculate the counting efficiency for each vial: Efficiency (%) = (Total CPM / DPM) * 100.
-
Calculate the channels ratio for each vial (e.g., Channel B CPM / Channel A CPM).
-
Plot the counting efficiency as a function of the channels ratio to generate the quench curve.
-
-
Protocol 3: Sample Counting and Data Analysis
-
Load the prepared and dark-adapted samples, along with the background vial, into the liquid scintillation counter.
-
Count each sample for a sufficient time to achieve a statistically significant number of counts (e.g., 5-10 minutes, or until the counting error is below a desired level).
-
Record the CPM for each sample.
-
For each sample, determine the channels ratio.
-
Using the quench curve generated in Protocol 2, determine the counting efficiency for each sample based on its channels ratio.
-
Calculate the DPM for each sample using the following formula: DPM = (Sample CPM - Background CPM) / (Counting Efficiency / 100).
-
The DPM value represents the absolute radioactivity of this compound in the sample.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Instrument Settings for this compound Counting
| Parameter | Setting | Notes |
| Isotope | This compound | |
| Counting Window | 5-50 keV | This is a starting point and should be optimized. |
| Channel A | 5-25 keV | For channels ratio quench correction. |
| Channel B | 25-50 keV | For channels ratio quench correction. |
| Counting Time | 5-10 minutes | Adjust to achieve desired statistical accuracy. |
Table 2: Example Quench Curve Data for this compound
| Vial | Quenching Agent (µL) | Total CPM | Counting Efficiency (%) | Channels Ratio (B/A) |
| 1 | 0 | 95,000 | 47.5 | 1.2 |
| 2 | 5 | 88,000 | 44.0 | 1.0 |
| 3 | 10 | 79,000 | 39.5 | 0.8 |
| 4 | 20 | 65,000 | 32.5 | 0.6 |
| 5 | 40 | 48,000 | 24.0 | 0.4 |
| Note: DPM of Pm-145 standard = 200,000 DPM. Data is illustrative. |
Visualizations
Caption: Experimental workflow for this compound scintillation counting.
Caption: Principle of quenching in liquid scintillation counting.
References
Theoretical Application Notes and Protocols for Autoradiography Using Promethium-145
Disclaimer: The following application notes and protocols are theoretical and intended for research and informational purposes only. To date, there is no established body of published literature detailing the use of Promethium-145 (Pm-145) in autoradiography. These documents have been constructed based on the known nuclear properties of Pm-145 and established protocols for other beta-emitting isotopes commonly used in autoradiography, such as Carbon-14. Researchers should exercise caution and perform thorough validation and safety assessments before attempting any new experimental procedure with a radioactive isotope.
Introduction
Autoradiography is a powerful technique for visualizing the distribution of radiolabeled substances within biological samples. The choice of radionuclide is critical and depends on factors such as half-life, emission type, and energy. This compound is a radionuclide with a long half-life of 17.7 years, which decays via electron capture to Neodymium-145.[1][2][3][4] While it is a soft beta emitter, it does not emit gamma rays, which can be advantageous in reducing background noise in autoradiographic imaging.[5] However, the interaction of its beta particles with high atomic number materials can generate X-rays.[5]
These theoretical notes explore the potential application of Pm-145 in quantitative whole-body autoradiography (QWBA) and in vitro radioligand binding assays for drug development and biomedical research. The long half-life of Pm-145 offers the advantage of extended experimental timelines and the potential for longitudinal studies without significant decay correction.
Physicochemical Properties of this compound
A summary of the relevant properties of this compound is presented below.
| Property | Value | Reference |
| Half-life | 17.7 years | [1][2][3][4] |
| Decay Mode | Electron Capture (>99%) | [1][4] |
| Primary Emissions | Beta particles (soft) | [5] |
| Gamma Emissions | No | [5] |
| Daughter Nuclide | Neodymium-145 (Stable) | [2] |
| Specific Activity | ~940 Ci/g | [6] |
Theoretical Application 1: Quantitative Whole-Body Autoradiography (QWBA)
QWBA is a vital tool in preclinical drug development to assess the tissue distribution, accumulation, and elimination of a drug candidate.[7][8][9] A hypothetical protocol for a QWBA study using a Pm-145 labeled compound is outlined below.
Experimental Protocol: QWBA with a Pm-145 Labeled Compound
1. Animal Dosing and Sample Collection:
-
Administer the 145Pm-labeled drug candidate to the animal model (e.g., rat) via the intended clinical route.
-
At predetermined time points post-administration (e.g., 1, 4, 24, 72, and 168 hours), euthanize the animals.
-
Immediately freeze the carcasses in a mixture of hexane (B92381) and dry ice to prevent the redistribution of the radiolabeled compound.
2. Cryosectioning:
-
Embed the frozen carcasses in a carboxymethylcellulose (CMC) block.
-
Using a cryomicrotome, collect whole-body sagittal sections (typically 20-40 µm thick) onto adhesive tape.
3. Sample Dehydration and Exposure:
-
Dehydrate the tissue sections by freeze-drying.
-
In a darkroom, appose the sections to a phosphor imaging screen or X-ray film, along with calibrated radioactive standards.
-
Store the cassettes at -20°C for an appropriate exposure time. The long half-life of Pm-145 allows for flexible and potentially extended exposure times to achieve optimal signal intensity.
4. Imaging and Data Analysis:
-
Scan the imaging plates using a phosphor imager.
-
Quantify the radioactivity in various tissues and organs by comparing the signal intensity to the calibration standards.
-
Analyze the data to determine the concentration of the radiolabeled compound in each tissue at each time point.
Hypothetical QWBA Data Summary
The following table represents a hypothetical dataset that could be generated from a QWBA study using a 145Pm-labeled compound.
| Tissue | Concentration (ng-equivalents/g) at 4 hours | Concentration (ng-equivalents/g) at 24 hours |
| Blood | 150 | 50 |
| Liver | 2500 | 800 |
| Kidney | 1800 | 600 |
| Brain | 10 | 5 |
| Muscle | 80 | 30 |
| Adipose | 300 | 450 |
Theoretical Application 2: In Vitro Receptor Autoradiography
In vitro receptor autoradiography is used to determine the density and distribution of specific receptors in tissue sections. This technique is crucial for understanding the mechanism of action of drugs that target receptors.
Experimental Protocol: In Vitro Receptor Binding Assay with a 145Pm-Radioligand
1. Tissue Preparation:
-
Rapidly dissect the tissue of interest (e.g., brain) and freeze it.
-
Using a cryostat, cut thin sections (typically 10-20 µm) and thaw-mount them onto gelatin-coated microscope slides.[10]
-
Store the slides at -80°C until use.[10]
2. Radioligand Incubation:
-
Pre-incubate the slides in a buffer solution to rehydrate the tissue and remove endogenous ligands.
-
Incubate the slides with a solution containing the 145Pm-labeled radioligand at a concentration appropriate to determine receptor density (Kd) or for competition assays.[11]
-
To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of an unlabeled competing ligand.
3. Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.[10]
-
Briefly rinse the slides in distilled water and dry them under a stream of cool air.[10]
4. Imaging and Data Analysis:
-
Expose the slides to a phosphor imaging screen or autoradiographic film.
-
After exposure, scan the imaging plates or develop the film.
-
Quantify the binding in specific regions of interest and calculate specific binding by subtracting the non-specific binding from the total binding.
Hypothetical Receptor Binding Data
| Brain Region | Total Binding (dpm/mm²) | Non-specific Binding (dpm/mm²) | Specific Binding (dpm/mm²) |
| Cortex | 1200 | 150 | 1050 |
| Hippocampus | 2500 | 200 | 2300 |
| Cerebellum | 300 | 120 | 180 |
| Striatum | 1800 | 180 | 1620 |
Visualizations
Experimental Workflow for QWBA
Caption: A diagram illustrating the key steps in a quantitative whole-body autoradiography experiment.
Hypothetical Signaling Pathway for a GPCR
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling cascade.
Production and Availability of this compound
Promethium does not occur naturally on Earth in significant quantities.[2] Its isotopes, including Pm-145, are produced artificially in nuclear reactors.[12][13] The most stable isotope, Pm-145, can be produced through various nuclear reactions, but its availability for research purposes is limited.[2] The primary source of promethium isotopes has historically been from the byproducts of uranium fission.[14][15] Researchers interested in using Pm-145 would need to contact specialized government laboratories or commercial suppliers of radionuclides to inquire about its availability and the feasibility of obtaining it for experimental use.
Potential Advantages and Challenges
Potential Advantages:
-
Long Half-Life: The 17.7-year half-life of Pm-145 would allow for long-term experiments, storage of radiolabeled compounds, and flexibility in experimental scheduling without significant decay correction.[1][2][3][4]
-
Soft Beta Emitter: The low energy of the beta particles could potentially offer good spatial resolution in autoradiography, comparable to or better than some commonly used beta emitters.
-
No Gamma Emissions: The absence of gamma radiation simplifies handling and shielding requirements and reduces background noise in imaging.[5]
Challenges:
-
Limited Availability: Pm-145 is not a commonly produced or commercially available isotope, making it difficult to source for research.[16]
-
Lack of Established Protocols: As there are no published studies, significant effort would be required to develop and validate labeling chemistries and autoradiography protocols.
-
Radiological Safety: As with all radioactive materials, appropriate safety precautions, licensing, and handling procedures are essential.
-
Bremsstrahlung Production: The interaction of beta particles with shielding materials can produce bremsstrahlung X-rays, which must be considered in the experimental setup and safety protocols.[5]
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promethium Overview, Element & Uses | Study.com [study.com]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. Promethium [chemeurope.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. qps.com [qps.com]
- 8. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Promethium: Properties and Applications [stanfordmaterials.com]
- 13. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. Promethium: To Strive, to Seek, to Find and Not to Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scitechdaily.com [scitechdaily.com]
- 16. The Promethium (Pm) Market | SFA (Oxford) [sfa-oxford.com]
Promethium-145 in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Promethium-145 (Pm-145) is the most stable isotope of the synthetic lanthanide, promethium, with a half-life of 17.7 years.[1][2] Despite its stability, which theoretically makes it a candidate for long-term applications, a comprehensive review of current scientific literature reveals a notable absence of established, widespread applications for Pm-145 in materials science. The dominant isotope for practical applications is Promethium-147 (Pm-147), primarily due to its decay characteristics as a pure beta emitter, which is advantageous for safety and specific functionalities.[1]
This document provides a detailed overview of the known properties of this compound, discusses its potential (though currently not realized) applications in materials science based on these properties, and offers a generalized protocol for the safe handling of radioactive materials in a laboratory setting. For comparative purposes, the established applications of Promethium-147 are also discussed.
Properties of this compound
The physical, chemical, and radioactive properties of this compound are summarized below. These characteristics are fundamental to understanding its potential utility in materials research.
| Property | Value | References |
| Atomic Number | 61 | [3] |
| Atomic Mass | ~145 g/mol | [3] |
| Electron Configuration | [Xe] 4f⁵ 6s² | [3] |
| Appearance | Silvery-white metallic | [3] |
| Density | 7.26 g/cm³ | [3] |
| Melting Point | 1042 °C (1315 K) | [3] |
| Boiling Point | 3000 °C (3273 K) | [3] |
| Crystal Structure (α-form) | Double hexagonal close-packed | [4] |
| Oxidation State | +3 (stable) | [3][5] |
| Half-Life | 17.7 years | [1][2][6] |
| Decay Mode | Electron Capture (ε) to Neodymium-145 (>99%) | [7][8] |
| Alpha (α) decay to Praseodymium-141 (<<1%) | [1][8] | |
| Decay Energy | 0.163 MeV (ε) | [7] |
| Emissions | Soft beta particles, X-rays (from beta particle interactions) | [6] |
| Specific Activity | 940 Ci/g | [2] |
Potential Applications in Materials Science
While specific, documented applications of Pm-145 in materials science are scarce, its properties suggest potential uses, particularly in scenarios where a long-lived, stable radioisotope is beneficial.
Long-Term Radioactive Tracer Studies
The 17.7-year half-life of Pm-145 makes it a suitable candidate for long-term tracer studies in materials. For instance, it could be used to study:
-
Diffusion and Creep: By introducing a small amount of Pm-145 into a material, the movement of atoms over extended periods and under various conditions (e.g., high temperature, stress) could be tracked through autoradiography or other radiation detection techniques.
-
Corrosion and Leaching: The long-term stability of waste forms for nuclear materials could be assessed by doping the material with Pm-145 and monitoring for any leaching of the isotope over time.
-
Material Wear: Coating a component with a thin layer of a Pm-145 containing material could allow for the sensitive measurement of wear over long operational lifetimes.
Niche Power Sources
Although Pm-147 is the preferred isotope for betavoltaic batteries, the longer half-life of Pm-145 could be advantageous for very long-duration, low-power applications where replacement is not feasible. The development of such a power source would require overcoming the challenges associated with its decay mode and lower energy emissions compared to other radioisotopes used in radioisotope thermoelectric generators (RTGs).
Comparison with Promethium-147
The primary reason for the widespread use of Pm-147 over Pm-145 is its decay characteristics. Pm-147 is a pure beta emitter, which simplifies shielding requirements and makes it ideal for applications such as:
-
Betavoltaic Batteries: The beta particles from Pm-147 can be efficiently converted to electrical energy in semiconductor devices.[9]
-
Luminous Paints: The beta emissions excite a phosphor, causing it to glow. This has been used for watch dials and safety signs.[6]
-
Thickness Gauging: The attenuation of beta particles passing through a material can be used to measure its thickness with high precision.[6]
The electron capture decay of Pm-145, along with the potential for X-ray generation, makes it less straightforward for these established applications.
Caption: Isotope properties and their influence on applications.
Generalized Protocol for Handling Radioactive Materials
The following is a generalized protocol for the safe handling of radioactive materials like this compound in a laboratory setting. Note: All work with radioactive materials must be conducted in compliance with institutional and national regulations, and under the supervision of a certified Radiation Safety Officer (RSO).
Pre-Experiment Preparation
-
Training: Ensure all personnel involved have completed the required radiation safety training.[10]
-
Designated Area: Establish a dedicated and clearly marked work area for handling radioactive materials.[11]
-
Shielding: Use appropriate shielding (e.g., lead bricks, acrylic shields) based on the type and energy of the radiation.
-
Personal Protective Equipment (PPE): All personnel must wear a lab coat, safety glasses, and disposable gloves.[11]
-
Monitoring: Have a calibrated radiation survey meter (e.g., Geiger-Müller counter) available and operational.
Experimental Workflow
-
Work Surface: Cover the work surface with absorbent, plastic-backed paper to contain any spills.[12]
-
Handling: Use tongs or other remote handling tools to minimize direct contact with the radioactive source.[12]
-
Contamination Control: Do not eat, drink, or apply cosmetics in the designated radioactive work area.[13]
-
Transport: When moving radioactive materials, use sealed, shatterproof secondary containers.[13]
Caption: Key steps in a safe radioactive material handling workflow.
Post-Experiment Procedures
-
Waste Disposal: Segregate and dispose of all radioactive waste (solid and liquid) in appropriately labeled containers as per institutional guidelines.[13]
-
Decontamination: Clean and decontaminate all work surfaces and equipment used.
-
Survey: Survey the work area, equipment, and personnel for any contamination before leaving the designated area.[10]
-
Hand Washing: Wash hands thoroughly after removing gloves.[13]
-
Record Keeping: Maintain accurate records of radioactive material usage and disposal.
Conclusion
This compound, while being the most stable isotope of promethium, currently has no significant documented applications in materials science. Its potential lies in long-term studies where its 17.7-year half-life would be an asset. However, for most current applications requiring a promethium radioisotope, the pure beta-emitting Promethium-147 is the preferred choice due to its favorable decay properties and established production methods. Future research may yet uncover niche applications for Pm-145 as materials science and technology advance. Any research involving Pm-145 must adhere to strict radiological safety protocols.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Promethium Element | Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 4. Promethium | Rare Earth Element, Atomic Number 61 | Britannica [britannica.com]
- 5. Promethium Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 6. Promethium [chemeurope.com]
- 7. Isotope data for this compound in the Periodic Table [periodictable.com]
- 8. This compound - isotopic data and properties [chemlin.org]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 13. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
Application Notes and Protocols for Measuring Thickness and Density with Promethium-145 Beta Gauges
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Promethium-145 (Pm-145) beta gauges for the precise measurement of thickness and density of various materials. This non-destructive technique is particularly valuable in research and development settings, including pharmaceutical drug development, for applications such as coating thickness analysis of tablets, uniformity of thin films, and density of powdered or compressed materials.
Principle of Operation
Beta gauges operate on the principle of beta particle attenuation.[1][2] A radioactive source, in this case, this compound, emits beta particles (high-energy electrons). When these particles pass through a material, a fraction of them are absorbed or scattered, while the remainder are transmitted through and detected by a sensor.[1][2][3] The degree of attenuation is directly proportional to the mass per unit area of the material. By keeping the area constant, the thickness can be determined if the density is known, or the density can be determined if the thickness is known.[1][3]
The fundamental relationship governing beta particle attenuation is described by the Beer-Lambert Law:
I = I₀ * e^(-µx)
Where:
-
I is the intensity of the transmitted beta particles.
-
I₀ is the initial intensity of the beta particles with no material present.
-
µ is the mass attenuation coefficient of the material.
-
x is the mass per unit area of the material (g/cm²), which is the product of thickness and density.
This compound as a Beta Source
This compound is a radioisotope that decays via electron capture and is a soft beta emitter.[4] Its properties make it a suitable source for beta gauges in specific applications.
Table 1: Properties of this compound
| Property | Value |
| Half-life | 17.7 years[4][5] |
| Decay Mode | Electron Capture[4] |
| Primary Emissions | Beta particles (electrons) |
| Atomic Number | 61[4] |
The relatively long half-life of Pm-145 ensures a stable emission rate over an extended period, reducing the need for frequent source replacement and recalibration. As a soft beta emitter, the beta particles have energies suitable for measuring thin materials without causing significant radiation damage.
Applications in Research and Drug Development
This compound beta gauges offer a non-contact, non-destructive method for material characterization, which is critical in many research and pharmaceutical applications:
-
Tablet Coating Thickness: Ensuring the uniformity and correct thickness of tablet coatings is crucial for controlling drug release profiles. Beta gauges can scan individual tablets or tablet beds to provide precise measurements of coating thickness.
-
Thin Film Uniformity: In the development of transdermal patches or dissolvable films, beta gauges can be used to monitor the uniformity of the active pharmaceutical ingredient (API) and excipients within the film.
-
Powder Density: The bulk and tapped density of pharmaceutical powders are critical parameters affecting flowability, compaction, and dissolution. Beta gauges can be adapted to measure the density of powdered materials in a non-invasive manner.
-
Material Science: Characterizing the thickness and density of novel polymers, membranes, and other materials used in drug delivery systems and medical devices.
Experimental Protocols
The following sections provide detailed protocols for the calibration and use of a this compound beta gauge for thickness and density measurements.
Instrument Setup and Safety Precautions
4.1.1 Instrument Setup:
-
Installation: The beta gauge, consisting of the Pm-145 source holder and the detector, should be mounted on a stable platform. The source and detector should be precisely aligned and the distance between them (the measurement gap) should be adjustable and lockable.
-
Power and Electronics: Connect the detector to the signal processing unit and the data acquisition system. Ensure a stable power supply.
-
Software: Install and configure the data acquisition and analysis software provided by the instrument manufacturer.
4.1.2 Safety Precautions:
-
Radiation Safety: this compound is a radioactive material. All handling and operational procedures must comply with institutional and national radiation safety regulations. The source should be properly shielded when not in use. Users should wear appropriate personal protective equipment (PPE) as advised by their institution's radiation safety officer.
-
Training: Only trained personnel should operate the beta gauge.
-
Emergency Procedures: Be familiar with emergency procedures in case of a source leak or other incidents.
Calibration Protocol
Accurate calibration is essential for obtaining reliable measurements. A two-point calibration is typically performed using a "zero" reading (no material in the gap) and a standard of known thickness or density.
4.2.1 Materials:
-
Set of certified calibration standards (thin films or blocks of known, uniform thickness and density, traceable to national standards). The material of the standards should be similar to the samples to be analyzed.
-
Lint-free wipes.
4.2.2 Procedure:
-
Warm-up: Turn on the instrument and allow the electronics to stabilize for the manufacturer-recommended time (typically 30-60 minutes).
-
Zero Calibration (I₀):
-
Ensure the measurement gap is clean and free of any material.
-
Using the acquisition software, take a "zero" reading. This measures the initial intensity of the beta particles (I₀) reaching the detector without any attenuation.
-
Acquire the reading for a sufficient time to obtain a stable signal with low statistical noise. Record this value.
-
-
Standard Calibration:
-
Select a calibration standard with a thickness/density in the expected range of the samples.
-
Carefully place the standard in the measurement gap, ensuring it is flat and perpendicular to the beta particle beam.
-
Acquire a reading for the standard. This measures the attenuated intensity (I).
-
Record the detector reading and the known thickness/density of the standard.
-
-
Calibration Curve:
-
Repeat step 3 with at least two other standards of different, known thicknesses/densities that bracket the expected measurement range.
-
Plot the detector reading (or a function of the reading, such as ln(I₀/I)) against the known thickness/density of the standards.
-
Perform a linear regression to generate a calibration curve. The software may perform this automatically. The equation of this line will be used to calculate the thickness or density of unknown samples.
-
Table 2: Example Calibration Data for Tablet Coating Thickness
| Standard Coating Thickness (µm) | Detector Counts (per second) | ln(I₀/I) |
| 0 (Zero) | 10,000 | 0.000 |
| 50 | 8,187 | 0.200 |
| 100 | 6,703 | 0.400 |
| 150 | 5,488 | 0.600 |
Sample Measurement Protocol
4.3.1 Thickness Measurement (e.g., Tablet Coating):
-
Calibration Check: Before starting measurements, verify the calibration using one of the known standards. The measured value should be within an acceptable tolerance (e.g., ±2%) of the certified value.
-
Sample Preparation: Ensure the sample (e.g., a tablet) is clean and dry.
-
Sample Placement: Place the sample in the measurement gap in a reproducible position. For tablets, a custom holder may be necessary to ensure consistent orientation.
-
Data Acquisition: Acquire the beta attenuation reading for the sample.
-
Calculation: The software will use the calibration curve to automatically calculate the thickness of the sample.
-
Multiple Measurements: For statistical validity, it is recommended to measure multiple samples and multiple points on each sample.
4.3.2 Density Measurement (e.g., Powdered Material):
-
Sample Holder: Use a sample holder with a known, fixed thickness.
-
Calibration: Calibrate the instrument using standards of known density in the same sample holder.
-
Sample Preparation: Fill the sample holder with the powder and ensure a level surface. The packing of the powder should be consistent.
-
Measurement: Place the filled sample holder in the measurement gap and acquire the reading.
-
Calculation: The software will calculate the density based on the calibrated relationship between beta attenuation and density for the fixed thickness of the sample holder.
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format.
Table 3: Example Data for Tablet Coating Uniformity Study
| Tablet ID | Measurement Point 1 (µm) | Measurement Point 2 (µm) | Measurement Point 3 (µm) | Average Thickness (µm) | Standard Deviation |
| T-01 | 102.3 | 101.8 | 102.5 | 102.2 | 0.36 |
| T-02 | 99.8 | 100.5 | 100.1 | 100.1 | 0.35 |
| T-03 | 105.1 | 104.7 | 105.5 | 105.1 | 0.40 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for beta gauge measurements.
Principle of Beta Attenuation
Caption: Principle of beta particle attenuation for measurement.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Solution |
| Unstable Readings | Insufficient warm-up time | Allow the instrument to stabilize for the recommended duration. |
| Fluctuations in ambient temperature/humidity | If possible, operate the instrument in a climate-controlled environment. | |
| Source decay | Recalibrate the instrument. If the source is very old, it may need replacement. | |
| Inaccurate Measurements | Incorrect calibration | Recalibrate the instrument using certified standards. |
| Sample positioning inconsistency | Use a sample holder to ensure reproducible placement. | |
| Material composition differs from standards | Calibrate with standards of a similar composition to the samples. | |
| No Detector Signal | Detector or electronics malfunction | Check all connections. Contact the manufacturer for service. |
| Source shutter is closed | Ensure the source shutter is open during measurement. |
References
Application Notes and Protocols for Promethium-145 as a Power Source for Micro-Electromechanical Systems (MEMS)
For Researchers, Scientists, and Drug Development Professionals
Date: December 18, 2025
Introduction
Properties of Promethium-145
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Half-life | 17.7 years | [3][4][5] |
| Decay Mode | Electron Capture | [3][4][5] |
| Daughter Nuclide | Neodymium-145 (¹⁴⁵Nd) | [3][4][5] |
| Specific Activity | 940 Ci/g | [5] |
| Decay Energy | 0.164 MeV | [6] |
| Primary Emissions | Auger Electrons, X-rays | [6] |
Principle of Operation: The Betavoltaic Effect
A Pm-145 powered betavoltaic device operates on a principle analogous to a photovoltaic (solar) cell. Instead of photons, the energy is delivered by the Auger electrons and X-rays produced during the decay of Pm-145.
-
Generation of Electron-Hole Pairs: When the emitted Auger electrons and X-rays penetrate a semiconductor material, they interact with the crystal lattice, transferring their kinetic energy and creating multiple electron-hole pairs.
-
Charge Separation: An internal electric field, typically created by a p-n junction or a Schottky barrier within the semiconductor, separates these newly generated electrons and holes.
-
Current Generation: The separated electrons and holes are collected at the device's electrical contacts, creating a continuous electrical current.
The long half-life of Pm-145 ensures a steady and predictable power output over many years, making it an ideal candidate for applications requiring long-term, reliable power.
Data Presentation: Pm-145 Decay Emissions and Semiconductor Interactions
The energy spectrum of the emitted electrons is critical for designing an efficient betavoltaic device. The decay of Pm-145 results in a cascade of Auger electrons and X-rays from the newly formed Neodymium-145 atom as its electron shells relax.
Table 2: Prominent Auger Electron and X-ray Emissions from the Decay of this compound
| Radiation Type | Energy (keV) | Yield per Disintegration |
| Auger Electron | 4.166 | 0.595 |
| Auger Electron | 5.120 | 0.200 |
| Auger Electron | 28.803 | 0.058 |
| Auger Electron | 30.377 | 0.042 |
| Auger Electron | 35.843 | 0.020 |
| X-ray | 36.870 | 0.216 |
| X-ray | 37.396 | 0.394 |
| X-ray | 42.310 | 0.075 |
| X-ray | 43.367 | 0.016 |
Source: MIRDsoft[6]
The choice of semiconductor material is crucial for maximizing the conversion efficiency. Wide bandgap semiconductors are generally preferred for their radiation hardness and lower leakage currents.
Table 3: Comparison of Candidate Semiconductor Materials for a Pm-145 Betavoltaic Device
| Semiconductor | Bandgap (eV) | Electron-Hole Pair Creation Energy (eV) | Advantages | Disadvantages |
| Silicon (Si) | 1.12 | 3.6 | Mature fabrication processes, low cost. | Lower radiation tolerance, higher leakage current. |
| Silicon Carbide (SiC) | 3.26 | 7.8 | High radiation hardness, high thermal conductivity. | More complex and costly fabrication. |
| Gallium Nitride (GaN) | 3.4 | 8.9 | High radiation resistance, high power density potential. | Higher defect densities, more expensive substrates. |
Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of a Pm-145 powered MEMS device. Note: All work with radioactive materials must be conducted in a designated and properly equipped laboratory, following all institutional and regulatory safety guidelines.
Protocol 1: Fabrication of a Planar Betavoltaic Device
This protocol outlines the fabrication of a simple planar p-n junction betavoltaic device.
Materials and Equipment:
-
Silicon-on-insulator (SOI) wafer with a device layer of desired thickness and doping.
-
This compound source (thin film or foil).
-
Photolithography equipment (spinner, mask aligner).
-
Reactive Ion Etching (RIE) or Deep Reactive Ion Etching (DRIE) system.
-
Ion implanter.
-
Furnace for annealing.
-
Sputtering or evaporation system for metal contacts.
-
Wafer bonding equipment.
-
Cleanroom environment (Class 100 or better).
-
Appropriate radiation shielding and handling tools.
Procedure:
-
Device Layer Preparation: Start with an SOI wafer. The thickness of the silicon device layer should be optimized based on Monte Carlo simulations (e.g., using GEANT4 or MCNP) to maximize energy deposition from the Pm-145 emissions.
-
Junction Formation:
-
Use photolithography to define the areas for p-type and n-type doping.
-
Create the p-n junction by ion implantation of appropriate dopants (e.g., boron for p-type and phosphorus for n-type).
-
Perform a high-temperature anneal to activate the dopants and repair crystal damage.
-
-
Mesa Isolation: Use photolithography and RIE to etch trenches around individual device areas to create electrically isolated mesas.
-
Contact Metallization:
-
Use photolithography and a lift-off process or etching to define the contact areas on the p-type and n-type regions.
-
Deposit appropriate metal contacts (e.g., Aluminum or Titanium/Gold) via sputtering or e-beam evaporation.
-
Perform a forming gas anneal to create good ohmic contacts.
-
-
Radioisotope Integration (in a designated radiological facility):
-
Surface Preparation: Clean the surface of the fabricated semiconductor device.
-
Source Placement: Carefully place the Pm-145 foil or thin film directly onto the active area of the betavoltaic device. This can be achieved using micro-manipulators.
-
Encapsulation: For robust integration, consider bonding a protective cap (e.g., glass or another silicon wafer) over the radioisotope and device using a suitable bonding technique like anodic or eutectic bonding. This will also serve as contamination control.
-
-
Final Device Release (if necessary): If the MEMS device has moving components, perform the final release etch (e.g., using XeF₂ or HF vapor) after the radioisotope is securely encapsulated.
Protocol 2: Characterization of the Pm-145 Power Source
This protocol describes the electrical characterization of the fabricated betavoltaic device.
Equipment:
-
Precision source measure unit (SMU).
-
Probe station.
-
Low-noise, shielded test environment (Faraday cage).
-
Temperature-controlled stage.
Procedure:
-
Setup: Place the fabricated device on the probe station within the shielded environment. Connect the SMU probes to the metal contacts of the device.
-
Current-Voltage (I-V) Measurement:
-
Sweep the voltage across the device from a negative bias to a positive bias (e.g., -1 V to +1 V) in small increments.
-
At each voltage step, measure the resulting current.
-
Plot the I-V curve.
-
-
Parameter Extraction: From the I-V curve, determine the following key performance metrics:
-
Open-Circuit Voltage (Voc): The voltage at which the current is zero.
-
Short-Circuit Current (Isc): The current at which the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Vmax * Imax) / (Voc * Isc), where Vmax and Imax are the voltage and current at the maximum power point.
-
Maximum Power Output (Pmax): The largest product of voltage and current on the I-V curve (Pmax = Vmax * Imax).
-
Conversion Efficiency (η): The ratio of the maximum electrical power output to the total power emitted by the radioactive source that is incident on the device.
-
-
Temperature Dependence: Repeat the I-V measurements at various temperatures using the temperature-controlled stage to characterize the device's performance over a range of operating conditions.
-
Long-Term Stability: For a comprehensive evaluation, monitor the device's output parameters over an extended period to assess its long-term stability and degradation.
Safety and Handling Procedures for this compound in a Cleanroom
Working with radioactive materials in a cleanroom requires stringent protocols to prevent both personnel exposure and contamination of the sensitive fabrication environment.
-
Designated Work Area: All handling of Pm-145 must be performed in a designated and clearly labeled area within the cleanroom, equipped with its own ventilation and waste disposal containers.
-
Personal Protective Equipment (PPE): Standard cleanroom attire (bunny suit, booties, hood) must be supplemented with appropriate radiation safety PPE, including:
-
Disposable lab coat worn over the bunny suit.
-
Double-gloving with disposable gloves.
-
Safety glasses.
-
Dosimetry badges (whole body and ring) to monitor radiation exposure.
-
-
Contamination Control:
-
Work surfaces in the designated area should be covered with absorbent, disposable liners.
-
Use tools dedicated solely to handling the radioactive source.
-
Regularly monitor the work area, tools, and personnel for contamination using appropriate survey meters (e.g., a pancake Geiger-Müller detector for beta/gamma emitters).
-
Follow strict protocols for entering and exiting the designated radioactive work area to prevent the spread of contamination.
-
-
Waste Disposal: All materials that come into contact with Pm-145 (gloves, wipes, liners, etc.) must be disposed of as radioactive waste in accordance with institutional and regulatory requirements.
-
Emergency Procedures: Establish and clearly post emergency procedures for spills or other incidents involving the radioactive material. This should include contact information for the institution's radiation safety officer.
Mandatory Visualizations
Conclusion
This compound presents a compelling option for the development of long-duration, low-power sources for MEMS applications. Its 17.7-year half-life and the nature of its decay via electron capture offer a predictable and manageable source of energy. The successful fabrication of a Pm-145 betavoltaic device hinges on the careful selection of semiconductor materials to match the energy spectrum of the emitted Auger electrons and X-rays, and the meticulous integration of the radioisotope with the MEMS device. The protocols outlined in this document provide a foundational framework for researchers to explore this promising technology. Adherence to stringent safety protocols is paramount throughout the fabrication and testing process to ensure the well-being of personnel and the integrity of the research environment. Further research into optimizing device geometry and semiconductor properties will be crucial in realizing the full potential of this compound as a power source for the next generation of autonomous micro-devices.
References
- 1. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. electronicspecifier.com [electronicspecifier.com]
- 4. users.soe.ucsc.edu [users.soe.ucsc.edu]
- 5. invensense.tdk.com [invensense.tdk.com]
- 6. epj-conferences.org [epj-conferences.org]
Application Notes and Protocols for In-vitro and In-vivo Studies with Promethium-145
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Research on Promethium-145 (¹⁴⁵Pm) is an emerging field. The information and protocols provided herein are based on the known properties of ¹⁴⁵Pm and general methodologies for radiolanthanides. Specific experimental data for ¹⁴⁵Pm is limited, and therefore, these protocols should be considered as a starting point for research and development. All work with radioactive materials must be conducted in compliance with institutional and national regulations, under the supervision of authorized personnel, and in appropriately equipped laboratories.
Introduction to this compound
This compound is a radioisotope of the lanthanide element promethium.[1] It is the most stable isotope of promethium with a half-life of 17.7 years.[2][3] Its decay characteristics, including electron capture and a very low probability of alpha decay, make it a candidate for applications in nuclear medicine, particularly in targeted radionuclide therapy and medical imaging.[1][3] The development of ¹⁴⁵Pm-based radiopharmaceuticals requires thorough in-vitro and in-vivo evaluation to assess their safety and efficacy.
Recent research has highlighted the potential of various promethium isotopes in medicine. For instance, ¹⁴²Pm has been used in an in-vivo generator for preclinical positron emission tomography (PET), and ¹⁴⁹Pm is considered a suitable candidate for receptor-targeted radiotherapy.[4] While specific studies on ¹⁴⁵Pm are not widely published, its properties suggest it could be a valuable tool in theranostics.
Physicochemical and Dosimetric Data
A summary of the key physical and dosimetric properties of this compound is presented in the table below. This data is crucial for experimental design, dose calculations, and radiation safety.
| Property | Value | Reference |
| Physical Properties | ||
| Atomic Number (Z) | 61 | [3] |
| Mass Number (A) | 145 | [3] |
| Half-life (t₁/₂) | 17.7 years | [2][3] |
| Decay Mode | Electron Capture (EC), Alpha (α) (rare) | [1][3] |
| Primary Decay Product | Neodymium-145 (¹⁴⁵Nd) | [2] |
| Dosimetric Data | ||
| Mean Electron Energy | 0.01258 MeV | [3] |
In-vitro Studies with this compound
In-vitro studies are essential for the initial characterization of ¹⁴⁵Pm-labeled compounds, providing insights into their stability, cellular uptake, and mechanism of action before proceeding to more complex in-vivo models.
General Experimental Workflow for In-vitro Studies
The following diagram outlines a general workflow for the in-vitro evaluation of a ¹⁴⁵Pm-labeled targeting molecule.
Protocol: In-vitro Stability of ¹⁴⁵Pm-labeled Peptides
Objective: To assess the stability of a ¹⁴⁵Pm-labeled peptide in human serum and saline.
Materials:
-
¹⁴⁵Pm-labeled peptide
-
Human serum (sterile, filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
-
Gamma counter
Procedure:
-
Incubate the ¹⁴⁵Pm-labeled peptide in human serum and PBS at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the incubation mixture.
-
Analyze the aliquots using an SEC system to separate the intact radiolabeled peptide from any released ¹⁴⁵Pm or degraded products.
-
Quantify the radioactivity in each fraction using a gamma counter.
-
Calculate the percentage of intact radiolabeled peptide at each time point to determine its stability.
Protocol: Cellular Uptake and Internalization
Objective: To quantify the cellular uptake and internalization of a ¹⁴⁵Pm-labeled compound in a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., expressing a specific receptor)
-
Non-target control cell line
-
Cell culture medium and supplements
-
¹⁴⁵Pm-labeled compound
-
Binding buffer (e.g., PBS with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Gamma counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with the ¹⁴⁵Pm-labeled compound at 37°C for various time points.
-
For total uptake, wash the cells with cold binding buffer and lyse them.
-
For internalization, first wash the cells with acid wash buffer to remove surface-bound radioactivity, then wash with cold binding buffer and lyse the cells.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Determine the amount of protein in each well to normalize the radioactivity counts.
-
Express the results as a percentage of the added dose per million cells.
A simplified representation of the cellular uptake process is shown below.
In-vivo Studies with this compound
Following promising in-vitro results, in-vivo studies in animal models are necessary to evaluate the biodistribution, pharmacokinetics, imaging potential, and therapeutic efficacy of ¹⁴⁵Pm-labeled compounds.
General Experimental Workflow for In-vivo Studies
The following diagram illustrates a typical workflow for preclinical in-vivo evaluation.
Protocol: Biodistribution Studies in Tumor-bearing Mice
Objective: To determine the biodistribution and tumor targeting of a ¹⁴⁵Pm-labeled compound in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
¹⁴⁵Pm-labeled compound
-
Anesthesia
-
Gamma counter
-
Calibrated scale
Procedure:
-
Administer a known amount of the ¹⁴⁵Pm-labeled compound to tumor-bearing mice via intravenous injection.
-
At selected time points post-injection (e.g., 2, 24, 48, 72 hours), euthanize a group of mice.
-
Dissect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Protocol: SPECT/CT Imaging
Objective: To visualize the in-vivo distribution and tumor localization of a ¹⁴⁵Pm-labeled compound.
Materials:
-
Tumor-bearing mice
-
¹⁴⁵Pm-labeled compound
-
SPECT/CT scanner
-
Anesthesia
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer the ¹⁴⁵Pm-labeled compound intravenously.
-
At various time points post-injection, acquire whole-body SPECT and CT images.
-
Reconstruct and co-register the images to visualize the anatomical localization of the radioactivity.
-
Analyze the images to assess tumor uptake and clearance from non-target organs.
Data Presentation
Quantitative data from in-vitro and in-vivo studies should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Example of In-vitro Cellular Uptake Data
| Cell Line | Time (h) | Total Uptake (%ID/10⁶ cells) | Internalized (% of Total Uptake) |
| Target | 1 | 5.2 ± 0.8 | 65 ± 5 |
| 4 | 12.5 ± 1.5 | 85 ± 7 | |
| 24 | 10.1 ± 1.2 | 92 ± 4 | |
| Control | 24 | 0.8 ± 0.2 | N/A |
Table 2: Example of Ex-vivo Biodistribution Data (%ID/g)
| Organ/Tissue | 2 h p.i. | 24 h p.i. | 48 h p.i. |
| Blood | 10.5 ± 2.1 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Tumor | 8.2 ± 1.5 | 15.6 ± 2.5 | 12.3 ± 1.8 |
| Liver | 15.3 ± 3.0 | 5.1 ± 0.9 | 3.2 ± 0.6 |
| Kidneys | 25.1 ± 4.5 | 8.7 ± 1.2 | 4.1 ± 0.7 |
| Muscle | 1.1 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.05 |
Conclusion
This compound holds promise as a valuable radionuclide for the development of novel radiopharmaceuticals for cancer diagnosis and therapy. The application notes and protocols provided here offer a foundational framework for researchers to initiate and conduct in-vitro and in-vivo studies with ¹⁴⁵Pm-labeled compounds. Due to the limited availability of specific data for ¹⁴⁵Pm, careful experimental design, optimization, and adherence to radiation safety protocols are paramount for the successful and safe advancement of this research area.
References
- 1. In Vivo Targeting and Positron Emission Tomography Imaging of Tumor with Intrinsically Radioactive Metal–Organic Frameworks Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. mirdsoft.org [mirdsoft.org]
- 4. Promethium: To Strive, to Seek, to Find and Not to Yield - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Promethium-145 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethium-145 (¹⁴⁵Pm) is a radioisotope of the lanthanide element promethium, notable for being its most stable isotope with a half-life of 17.7 years.[1][2] It decays via electron capture to Neodymium-145, emitting X-rays and Auger electrons in the process.[1][2] While less common in commercial applications than other isotopes like Promethium-147, the unique decay characteristics and relatively long half-life of ¹⁴⁵Pm make it a candidate for specialized research applications, particularly in radiolabeling for preclinical imaging and targeted radionuclide therapy studies.
These application notes provide a generalized framework and protocols for the synthesis of compounds labeled with this compound. Given the scarcity of specific literature on ¹⁴⁵Pm-labeled compounds, the methodologies presented are based on the well-established coordination chemistry of trivalent radiolanthanides with bifunctional chelators.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for the safe handling and effective design of radiolabeling experiments.
| Property | Value | Reference |
| Atomic Number | 61 | [3] |
| Atomic Mass | ~145 g/mol | [4][5] |
| Half-life | 17.7 years | [1][2] |
| Decay Mode | Electron Capture (ε) | [1][2] |
| Primary Decay Product | Neodymium-145 (¹⁴⁵Nd) | [1] |
| Observed Alpha Decay | Very rare, to Praseodymium-141 | [1] |
| Specific Activity | 139 Ci/g (5.1 TBq/g) | [1] |
| Chemical Group | Lanthanide | [4] |
| Oxidation State | +3 | [1] |
Principle of Radiolabeling with this compound
The synthesis of ¹⁴⁵Pm-labeled compounds for biological applications typically involves a chelation-based approach. Promethium, like other lanthanides, exists in a stable +3 oxidation state in aqueous solutions. This trivalent cation can be stably complexed by a variety of chelating agents. For biological applications, bifunctional chelators are employed. These molecules possess two key components:
-
A strong metal-binding moiety: This part of the molecule forms a stable coordination complex with the ¹⁴⁵Pm³⁺ ion, preventing its release in vivo.
-
A reactive functional group: This allows for the covalent conjugation of the chelator to a biomolecule of interest, such as a peptide, antibody, or small molecule, which serves as a targeting vector for specific biological sites.
The most widely used and effective chelators for trivalent radiometals, including the radiolanthanides, are macrocyclic polyaminocarboxylates, most notably 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives. The general workflow for preparing a ¹⁴⁵Pm-labeled compound is depicted below.
Experimental Protocols
The following protocols provide a general methodology for the conjugation of a bifunctional chelator to a targeting molecule and the subsequent radiolabeling with this compound. Note: All work with radioactive materials must be conducted in a licensed facility with appropriate shielding and personal protective equipment, following all institutional and regulatory guidelines for radiation safety.
Protocol 1: Conjugation of a DOTA-based Chelator to a Peptide
This protocol describes the conjugation of a commercially available DOTA-NHS-ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).
Materials:
-
Targeting peptide with a primary amine
-
DOTA-NHS-ester (or other activated DOTA derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
PD-10 desalting column or equivalent size-exclusion chromatography (SEC) system
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Lyophilizer
Methodology:
-
Peptide Dissolution: Dissolve the targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.
-
Chelator Dissolution: Immediately before use, dissolve the DOTA-NHS-ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 3-5 fold molar excess of the DOTA-NHS-ester solution to the peptide solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time and temperature may need to be determined empirically for each specific peptide.
-
Quenching (Optional): The reaction can be quenched by adding a solution of glycine (B1666218) or Tris buffer to react with any remaining NHS-ester.
-
Purification: Purify the DOTA-peptide conjugate from unreacted chelator and peptide using a PD-10 desalting column (for initial cleanup) followed by preparative reverse-phase HPLC.
-
Analysis and Lyophilization: Analyze the purified conjugate by analytical HPLC and mass spectrometry to confirm its identity and purity. Lyophilize the purified fractions to obtain the DOTA-peptide conjugate as a powder. Store at -20°C or -80°C.
Protocol 2: Radiolabeling of a DOTA-Conjugate with this compound
This protocol outlines the chelation of ¹⁴⁵Pm³⁺ by the purified DOTA-peptide conjugate.
Materials:
-
Lyophilized DOTA-peptide conjugate
-
This compound chloride (¹⁴⁵PmCl₃) in dilute HCl (e.g., 0.01 M)
-
0.1 M Ammonium (B1175870) Acetate (B1210297) or Sodium Acetate buffer (pH 5.0 - 6.0), metal-free
-
Heating block or water bath
-
Radio-TLC scanner or radio-HPLC system for quality control
-
C18 Sep-Pak cartridge or equivalent for purification
Methodology:
-
Reagent Preparation:
-
Reconstitute the lyophilized DOTA-peptide conjugate in metal-free water to a stock concentration of 1 mg/mL.
-
Prepare the ammonium acetate or sodium acetate buffer and adjust the pH to the desired value (typically between 5.0 and 6.0). Ensure all reagents and vials are free of contaminating metal ions.
-
-
Reaction Setup:
-
In a sterile, low-binding microcentrifuge tube, add 5-20 µg of the DOTA-peptide conjugate.
-
Add 100-200 µL of the acetate buffer.
-
Carefully add the desired amount of ¹⁴⁵PmCl₃ solution (e.g., 1-10 µL, corresponding to the desired radioactivity). The volume of the acidic ¹⁴⁵PmCl₃ solution should be minimized to avoid significantly lowering the buffer pH.
-
-
Radiolabeling Reaction:
-
Vortex the reaction mixture gently.
-
Incubate the mixture at 80-95°C for 15-30 minutes. The optimal temperature and time will depend on the specific conjugate and should be optimized.
-
-
Quality Control:
-
After incubation, cool the reaction to room temperature.
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A typical radio-TLC system for this purpose might use a C18 plate with a mobile phase of 50:50 acetonitrile:water with 0.1% TFA. In this system, the labeled conjugate will remain at the origin while free ¹⁴⁵Pm will move with the solvent front.
-
The radiochemical purity should ideally be >95%.
-
-
Purification of the Labeled Compound:
-
If the RCP is below the desired threshold, the ¹⁴⁵Pm-labeled conjugate can be purified from free ¹⁴⁵Pm using a C18 Sep-Pak cartridge.
-
Condition the cartridge with ethanol (B145695) followed by water.
-
Load the reaction mixture onto the cartridge. The labeled peptide will be retained.
-
Wash the cartridge with water to remove any unbound ¹⁴⁵Pm.
-
Elute the purified ¹⁴⁵Pm-labeled peptide with a small volume of ethanol or an ethanol/water mixture.
-
The eluate can then be reformulated into a physiologically compatible buffer for in vitro or in vivo studies.
-
Logical Relationships in Radiolabeling Optimization
The success of the radiolabeling reaction depends on several interconnected factors. The following diagram illustrates the key relationships to consider when optimizing the protocol.
Conclusion
The synthesis of this compound labeled compounds is achievable through the use of bifunctional chelators, following protocols that are well-established for other trivalent radiolanthanides. The key to successful synthesis lies in the careful preparation and purification of the chelator-biomolecule conjugate, followed by optimization of the radiolabeling conditions, including pH, temperature, and reactant concentrations. Rigorous quality control is essential to ensure the purity and stability of the final radiolabeled product for its intended research application. These generalized protocols provide a solid foundation for researchers to develop specific methods for their ¹⁴⁵Pm-labeled compounds of interest.
References
Troubleshooting & Optimization
Technical Support Center: Promethium-145 Separation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation and purification of Promethium-145 (Pm-145).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from other elements?
A1: The primary challenges in separating this compound (Pm-145) stem from its chemical similarity to other lanthanides, particularly its neighboring elements, Neodymium (Nd) and Samarium (Sm).[1][2] All three elements predominantly exist in a +3 oxidation state and have very similar ionic radii, making their separation difficult.[1][2] Additionally, if Pm-145 is produced from fission products, it will be mixed with a wide range of other radioactive and stable isotopes, further complicating the purification process.
Q2: What are the common methods for the separation and purification of this compound?
A2: The most common and effective methods for the separation and purification of Pm-145 are ion exchange chromatography and solvent extraction.[3][4][5] Ion exchange chromatography utilizes the slight differences in the affinity of lanthanide ions for an ion exchange resin to achieve separation. Solvent extraction, on the other hand, relies on the differential distribution of lanthanide ions between two immiscible liquid phases.
Q3: What are the typical starting materials for this compound production and how does this affect purification?
A3: this compound is a synthetic radioisotope and is not found in significant quantities in nature.[6] It can be produced through several methods, including:
-
Fission of uranium: In this process, Pm-145 is one of the many fission products and needs to be separated from a complex mixture of other radioactive elements.[5][7]
-
Neutron bombardment of Neodymium-146: This method produces Pm-147, but similar neutron capture reactions can be used to produce other promethium isotopes. The primary challenge here is the separation of promethium from the bulk unreacted neodymium target material.[8] The starting material significantly impacts the purification strategy. Fission product mixtures require more extensive and robust separation schemes to remove a wider range of contaminants compared to the purification from an irradiated neodymium target.
Q4: What are the key quality control parameters for purified this compound intended for research and pharmaceutical applications?
A4: For research and especially for pharmaceutical applications, the purified this compound must meet stringent quality control standards. The key parameters include:
-
Radionuclidic Purity: This refers to the proportion of the total radioactivity that is due to Pm-145.[5][9][10][11] It is crucial to minimize the presence of other radioactive isotopes to ensure accurate experimental results and patient safety.
-
Radiochemical Purity: This is the fraction of Pm-145 that is in the desired chemical form.[1][5][9][10][11] Impurities can interfere with subsequent labeling reactions or in-vivo behavior.
-
Chemical Purity: This refers to the absence of non-radioactive contaminants, such as other lanthanides (Nd, Sm) or metals from the processing equipment. These impurities can compete with Pm-145 in chemical reactions.[10]
Troubleshooting Guides
Ion Exchange Chromatography
| Problem | Possible Causes | Troubleshooting Steps |
| Poor separation of Pm-145 from Nd and Sm (Peak Overlap) | 1. Inappropriate eluent concentration or pH. 2. Flow rate is too high. 3. Column is overloaded with sample. 4. Incorrect resin selection. | 1. Optimize the eluent gradient. For lanthanide separations with alpha-hydroxyisobutyrate (α-HIBA), a carefully controlled gradient of increasing concentration or pH is critical. 2. Reduce the flow rate to allow for better equilibrium between the stationary and mobile phases. 3. Reduce the amount of sample loaded onto the column. 4. Ensure the use of a high-resolution cation exchange resin suitable for lanthanide separations. |
| Low yield of Pm-145 | 1. Pm-145 is eluting in the wrong fraction. 2. Irreversible adsorption of Pm-145 to the column. 3. Incomplete elution from the column. | 1. Calibrate the column with a known standard or use a gamma detector to monitor the elution profile in real-time. 2. Check for the presence of impurities in the sample that might cause precipitation on the column. Ensure the sample is fully dissolved and filtered before loading. 3. Increase the eluent concentration or volume at the end of the run to strip any remaining Pm-145 from the column. |
| Column blockage or high backpressure | 1. Precipitation of metal hydroxides in the column. 2. Particulate matter in the sample or eluent. 3. Resin degradation. | 1. Ensure the pH of the sample and eluents are within the working range of the resin and do not cause precipitation. 2. Filter all solutions (sample and eluents) through a 0.22 µm filter before use. 3. Replace the column with new resin. Avoid harsh chemical conditions that could damage the resin. |
Solvent Extraction
| Problem | Possible Causes | Troubleshooting Steps |
| Poor separation efficiency (low separation factor) | 1. Incorrect aqueous phase acidity. 2. Inappropriate organic phase concentration. 3. Insufficient mixing of phases. | 1. The distribution coefficients of lanthanides are highly dependent on the nitric acid concentration. Optimize the acidity of the aqueous phase for maximum separation.[3] 2. Adjust the concentration of the extractant (e.g., HDEHP or TBP) in the organic phase. 3. Ensure vigorous and sufficient mixing to facilitate mass transfer between the two phases. |
| Formation of a third phase or emulsion | 1. High metal loading in the organic phase. 2. Presence of interfering substances. 3. Inadequate phase separation time. | 1. Reduce the concentration of lanthanides in the feed solution or adjust the organic-to-aqueous phase ratio. 2. Pretreat the feed solution to remove any organic contaminants or finely divided solids. 3. Allow for sufficient time for the phases to separate completely. Centrifugation can be used to aid separation. |
| Low recovery of Pm-145 in the stripping step | 1. Stripping solution is not effective. 2. Incomplete back-extraction. | 1. Use a suitable stripping agent at an appropriate concentration. For TBP systems, dilute nitric acid is often used.[3] 2. Perform multiple stripping steps to ensure complete recovery of Pm-145 from the organic phase. |
Quantitative Data
Table 1: Distribution Coefficients and Separation Factors in Solvent Extraction
The following data is for the extraction of Neodymium, Promethium, and Samarium from a 12 N nitric acid aqueous phase into 100% tri-n-butylphosphate (TBP) organic phase.
| Element | Distribution Coefficient (D) | Separation Factor (α) |
| Neodymium (Nd) | 0.43 | - |
| Promethium (Pm) | 0.82 | α(Pm/Nd) = 1.9 |
| Samarium (Sm) | 1.55 | α(Sm/Pm) = 1.9 |
Data sourced from a report by the Oak Ridge National Laboratory.[3]
Experimental Protocols
Protocol 1: Separation of this compound from Neodymium and Samarium using Cation Exchange Chromatography
Objective: To separate carrier-free this compound from macroscopic amounts of Neodymium and Samarium targets or contaminants.
Materials:
-
Cation exchange resin (e.g., AG 50W-X8, 200-400 mesh)
-
Chromatography column
-
Alpha-hydroxyisobutyric acid (α-HIBA)
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Deionized water (18 MΩ·cm)
-
pH meter
-
Peristaltic pump
-
Fraction collector
-
Gamma spectrometer or beta detector
Procedure:
-
Column Preparation:
-
Prepare a slurry of the cation exchange resin in deionized water and pour it into the chromatography column to the desired bed height.
-
Wash the resin with several column volumes of 2 M HCl to ensure it is in the H⁺ form.
-
Rinse the column with deionized water until the eluate is neutral (pH ~7).
-
-
Sample Preparation:
-
Dissolve the irradiated neodymium target or fission product sample containing Pm-145 in a minimal amount of 0.1 M HCl.
-
Ensure the final pH of the sample solution is between 2 and 3.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Sample Loading:
-
Carefully load the prepared sample onto the top of the resin bed using a peristaltic pump at a low flow rate.
-
Wash the column with a small volume of 0.1 M HCl to ensure all the sample has entered the resin bed.
-
-
Elution:
-
Prepare a gradient of α-HIBA eluent. Start with a low concentration (e.g., 0.2 M) at a low pH (e.g., 4.0) and gradually increase the concentration and/or pH. The exact gradient will need to be optimized for the specific separation.
-
Begin the elution using the peristaltic pump at a controlled flow rate.
-
Collect fractions of the eluate using a fraction collector.
-
-
Analysis:
-
Analyze each fraction for radioactivity using a gamma spectrometer or a beta detector to determine the elution profile of Pm-145.
-
The lanthanides will elute in order of increasing atomic number, so the expected elution order is Nd, then Pm, then Sm.
-
Safety Precautions:
-
All work with this compound must be conducted in a properly shielded fume hood or glove box to minimize radiation exposure.
-
Wear appropriate personal protective equipment (PPE), including lab coat, safety glasses, and disposable gloves.
-
Monitor radiation levels regularly with a survey meter.
-
Dispose of all radioactive waste according to institutional and regulatory guidelines.
Visualizations
Caption: Workflow for the separation and purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 3. PURIFICATION OF PROMETHIUM BY LIQUID-LIQUID EXTRACTION - UNT Digital Library [digital.library.unt.edu]
- 4. FISSION PRODUCT SEPARATION BY ION-EXCHANGE (Technical Report) | OSTI.GOV [osti.gov]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 7. PURIFICATION OF PROMETHIUM BY LIQUID-LIQUID EXTRACTION (Technical Report) | OSTI.GOV [osti.gov]
- 8. US20080060998A1 - Reactor Production and Purification of Promethium-147 - Google Patents [patents.google.com]
- 9. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. pharmacylibrary.com [pharmacylibrary.com]
Minimizing background noise in Promethium-145 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise during the detection of Promethium-145 (¹⁴⁵Pm).
Frequently Asked Questions (FAQs)
Q1: What are the primary decay characteristics of this compound that are relevant for its detection?
A1: this compound has a half-life of 17.7 years and decays primarily through electron capture to stable Neodymium-145.[1][2][3][4] It is considered a soft beta emitter.[5] While it does not emit significant gamma rays directly, the process of electron capture can be accompanied by the emission of X-rays and Auger electrons, which can be detected. It's important to note that beta particles interacting with high atomic number materials can generate bremsstrahlung X-rays.[5]
Q2: What are the common sources of background noise in ¹⁴⁵Pm detection experiments?
A2: Background noise in ¹⁴⁵Pm detection can originate from several sources, including:
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Cosmic Radiation: High-energy particles from space, primarily muons, can interact with detectors and shielding materials, creating a significant source of background.[6][7]
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Natural Radioactivity: Naturally occurring radioactive isotopes in the surrounding environment (e.g., from the 238U and 232Th decay chains) and within the detector and shielding materials themselves (e.g., ⁴⁰K) contribute to the background.[6][8]
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Instrumental Noise: Electronic components, such as photomultiplier tubes (PMTs) in liquid scintillation counters, can generate noise pulses.[9][10] This can include dark current noise and after-pulses.
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Compton Scattering: Gamma rays from external sources can scatter within the detector, creating a continuous spectrum of energies known as the Compton continuum, which can obscure the signal from ¹⁴⁵Pm.[11][12][13]
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Sample-Induced Noise: The sample matrix itself can sometimes be a source of noise, for instance, through chemiluminescence or phosphorescence in liquid scintillation counting.
Q3: What is the principle behind passive shielding for background reduction?
A3: Passive shielding involves placing high-density materials around the detector to absorb external radiation.[8] Lead is a commonly used material due to its high atomic number and density, which is effective at attenuating gamma rays.[6][14] To address the secondary X-rays produced by lead, a graded-Z shield is often employed, which consists of layers of materials with decreasing atomic numbers (e.g., lead, followed by tin or cadmium, and then copper) to progressively absorb the characteristic X-rays from the preceding layer.[6][8]
Q4: How does an anti-coincidence system actively reduce background?
A4: An anti-coincidence system, also known as a veto detector, is a form of active shielding.[15][16] It works by surrounding the primary detector with one or more secondary "guard" detectors.[7] If a radiation event is detected in both the primary and the guard detector simultaneously (in coincidence), it is assumed to be a background event (like a cosmic ray passing through both) and is electronically rejected or "vetoed".[15][16][17] This is particularly effective at reducing the background from cosmic muons.[6][7]
Q5: What is Pulse Shape Discrimination (PSD) and how can it help in ¹⁴⁵Pm detection?
A5: Pulse Shape Discrimination (PSD) is a technique used to distinguish between different types of radiation based on the shape of the electrical pulse they generate in the detector.[18][19] Different particles interact with the detector material in distinct ways, leading to variations in the rise and fall times of the output pulses.[20] For example, PSD can differentiate between single-site energy depositions, which are characteristic of beta decays, and multiple-site depositions, which are more typical for Compton scattered gamma rays.[18][19] By analyzing the pulse shape, it's possible to electronically reject background events that have a different pulse shape from the expected ¹⁴⁵Pm signal.[20][21]
Troubleshooting Guide
Problem 1: My background count rate is unexpectedly high, even with lead shielding.
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Question: Have you considered the contribution of cosmic rays?
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Answer: Standard lead shielding is less effective against high-energy cosmic muons. These particles can pass through the shielding and generate secondary particles that create background counts.
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Recommendation: For ultra-low background measurements, consider implementing an active anti-coincidence shielding system using plastic scintillators or other guard detectors to veto cosmic ray events.[6][7] Locating the experiment in a deep underground laboratory can also significantly reduce the cosmic ray flux.[22]
-
-
Question: Is your shielding itself a source of contamination?
-
Answer: The materials used for shielding, including the lead itself, can contain trace amounts of radioactive isotopes.
-
Recommendation: Use certified low-background lead. Also, employ a graded-Z shield (e.g., with inner layers of tin and copper) to absorb the lead's characteristic X-rays.[6][8] Ensure all materials in proximity to the detector are screened for radioactivity.[23]
-
Problem 2: I am observing a broad, continuous background that is masking my low-energy ¹⁴⁵Pm signal in my gamma spectrometer.
-
Question: Could this be due to Compton scattering?
-
Answer: Yes, this is a classic sign of Compton scattering from higher-energy gamma rays in the environment or from radioactive contaminants.[11] The Compton continuum is the distribution of energies from gamma rays that have scattered in the detector and escaped, depositing only a fraction of their total energy.[11]
-
Recommendation: Implement a Compton suppression system. This typically involves surrounding the primary high-purity germanium (HPGe) detector with a larger, less expensive scintillator detector (like NaI(Tl) or BGO) operated in anti-coincidence.[16][24] If a signal is detected in both the central and surrounding detectors, it's likely a Compton scatter event and is rejected.[24]
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Problem 3: In my liquid scintillation counting (LSC) experiment, I am getting inconsistent and high background counts.
-
Question: Have you checked for chemiluminescence or phosphorescence?
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Answer: These are common issues in LSC where chemical reactions or light-induced emissions in the sample cocktail can produce photons that are not related to the radioactive decay, leading to false counts.
-
Recommendation: Allow your samples to dark-adapt in the counter for a period before starting the measurement to let any phosphorescence decay. If chemiluminescence is suspected, experiment with different cocktail formulations or sample preparation methods.
-
-
Question: Is your scintillation cocktail a potential source of background?
-
Answer: The components of the liquid scintillation cocktail can themselves contain radioactive isotopes, such as ¹⁴C or ³H from natural or anthropogenic sources, and ⁴⁰K from potassium impurities in surfactants.[8][25]
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Recommendation: Use specialized, ultra-low background LSC cocktails.[25] It is also good practice to measure the background of the cocktail alone before adding your sample.
-
Quantitative Data Summary
Table 1: Common Shielding Materials and Their Properties
| Shielding Material | Primary Use | Advantages | Disadvantages |
| Lead (Pb) | Gamma-ray attenuation | High density and atomic number provide excellent gamma shielding.[6][14] | Can produce characteristic X-rays; can have radioactive impurities; toxic.[14] |
| Copper (Cu) | Graded-Z shielding | Absorbs X-rays from lead shielding.[6] | Less effective for high-energy gamma rays on its own. |
| Tin (Sn) | Graded-Z shielding | Used between lead and copper to absorb lead X-rays.[6] | - |
| Borated Polyethylene | Neutron shielding | Good at absorbing thermal neutrons, which can be a source of secondary gammas.[14] | Low density, not effective for gamma shielding.[14] |
| Water | Neutron shielding | Readily available and good for neutron moderation.[14] | Low density requires large volumes for effective shielding.[14] |
Experimental Protocols
Protocol 1: Implementing a Graded-Z Passive Shield
-
Objective: To reduce background from external gamma radiation and shield-induced X-rays.
-
Materials: High-purity, low-background lead bricks; oxygen-free high thermal conductivity (OFHC) copper sheets; high-purity tin sheets.
-
Procedure:
-
Construct the outermost layer of the shield using lead bricks, ensuring complete 4π coverage around the detector with minimal gaps. A typical thickness is 10-15 cm.
-
Line the inner cavity of the lead shield with a layer of tin (typically 1-3 mm thick).
-
Line the inner surface of the tin layer with a layer of OFHC copper (typically 1-2 mm thick).
-
Place the detector within the copper-lined cavity.
-
Purge the interior of the shield with nitrogen gas to displace radon, which is a daughter product of uranium and a source of background.
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Protocol 2: Basic Setup for an Anti-Coincidence Veto System
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Objective: To reduce background from cosmic rays.
-
Materials: Primary detector (e.g., HPGe); guard detectors (e.g., large plastic scintillator panels); coincidence/anti-coincidence logic unit; multichannel analyzer (MCA).
-
Procedure:
-
Arrange the plastic scintillator panels to surround the primary detector as completely as possible.
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Connect the output signal from the primary detector to the "signal" input of the anti-coincidence logic unit.
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Connect the output signals from the guard detectors to the "veto" input of the logic unit.
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Set the logic unit to anti-coincidence mode. In this mode, it will only output a pulse if a signal is received from the primary detector without a simultaneous signal from the guard detectors.
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Connect the output of the logic unit to the MCA to record the background-rejected spectrum.
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Visualizations
Caption: Workflow for Low-Background this compound Detection.
Caption: Logic of Graded-Z Shielding.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Promethium (Pm) | Research Starters | EBSCO Research [ebsco.com]
- 4. Promethium Overview, Element & Uses | Study.com [study.com]
- 5. Promethium [chemeurope.com]
- 6. kns.org [kns.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Scintillation Counter Design for Reduced Background Noise [labx.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Compton edge - Wikipedia [en.wikipedia.org]
- 12. physicsopenlab.org [physicsopenlab.org]
- 13. moodle2.units.it [moodle2.units.it]
- 14. marshield.com [marshield.com]
- 15. Coincidence method - Wikipedia [en.wikipedia.org]
- 16. Electronic anticoincidence - Wikipedia [en.wikipedia.org]
- 17. indico.cern.ch [indico.cern.ch]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
- 20. Rejection of the internal α background in LaBr<sub>3</sub>:(Ce) detectors by using a wavelet-based pulse-shape discrimination method - Journal of King Saud University - Science [jksus.org]
- 21. Segmentation and Pulse Shape Discrimination Techniques for Rejecting Background in Germanium Detectors | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 22. Frontiers | Low Background Radiation Detection Techniques and Mitigation of Radioactive Backgrounds [frontiersin.org]
- 23. physics.bu.edu [physics.bu.edu]
- 24. osti.gov [osti.gov]
- 25. Identification of background limitations to ultra-sensitive $\mathrm{LSC}$ counting through $\mathrm{ICP}$-$\mathrm{MS}$ assay of $\mathrm{LSC}$ cocktails (Journal Article) | OSTI.GOV [osti.gov]
Optimizing counting efficiency for Promethium-145 beta particles
Technical Support Center: Promethium-145
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the counting efficiency of this compound (Pm-145).
Frequently Asked Questions (FAQs)
Q1: What are the decay characteristics of this compound, and what is actually being measured?
This compound (Pm-145) is the most stable isotope of promethium, with a half-life of 17.7 years.[1][2][3] Its primary decay mode is electron capture (EC), where the nucleus captures an inner atomic electron, converting a proton into a neutron and emitting a neutrino.[2][4] This process does not involve the emission of a beta particle from the nucleus.
However, the electron capture process is followed by the emission of characteristic X-rays and Auger electrons as the atomic electron shells rearrange to fill the vacancy left by the captured electron. It is these low-energy Auger electrons that are typically detected in a liquid scintillation counter. Optimizing the counting efficiency for Pm-145 therefore focuses on the efficient detection of these low-energy electrons. Another common promethium isotope, Promethium-147, is a pure beta emitter.[5]
Q2: Why are my measured counts per minute (CPM) for Pm-145 unexpectedly low?
Low CPM can result from several factors. The most common issue is quenching , which is any process that reduces the efficiency of the energy transfer from the radioactive decay to the photomultiplier tubes (PMTs).[6][7][8] Other causes include improper instrument settings or sample preparation issues.[8]
Common Causes for Low CPM:
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Quenching: Interference with the scintillation process, categorized as chemical or color quenching.[6][7]
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Incorrect Energy Window: The instrument's energy window may not be set optimally to capture the pulses generated by the low-energy Auger electrons from Pm-145.[9]
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Phase Separation: If the sample is not fully dissolved or homogenously mixed in the scintillation cocktail, a two-phase system can form, leading to inconsistent and inefficient counting geometry.
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Poor Cocktail Quality: The scintillation cocktail may be degraded or incompatible with the sample matrix.[8]
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Inadequate Sample-to-Cocktail Ratio: Too much sample volume can introduce significant quenching.[10]
Q3: What is quenching, and how can I correct for it?
Quenching is the most significant cause of reduced counting efficiency. It occurs when substances in the sample interfere with the process of converting decay energy into light photons.[6][7] This interference causes the pulse height spectrum to shift to lower energies, leading to a loss of detectable counts.[6][9] Ignoring quenching can lead to a severe underestimation of sample activity.[9]
There are two main types of quenching:
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Chemical Quench: Occurs when substances in the sample (e.g., acids, bases, water, oxygen) interfere with the energy transfer between the solvent and the scintillator molecules.[6][9] The energy is dissipated as heat instead of light.
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Color Quench: Occurs when colored or opaque materials in the sample absorb the photons emitted by the scintillator before they reach the PMTs.[6][7][10]
To obtain the true activity in disintegrations per minute (DPM), the observed CPM must be corrected for quench.[9] This is done by determining the counting efficiency and applying it to the CPM value (% Efficiency = CPM / DPM x 100).[10] The most common methods for quench correction involve creating a quench curve .[7][9]
Q4: My background counts are high. What are the common causes and solutions?
High background counts can obscure the signal from your sample and reduce measurement sensitivity. The primary non-sample-related causes are chemiluminescence and photoluminescence.
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Chemiluminescence: Light produced by chemical reactions within the sample vial, often occurring with alkaline samples or when certain solubilizers are used.[9][11] This light is not related to radioactive decay and can artificially inflate the count rate.[9]
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Photoluminescence (Phosphorescence): Delayed light emission after the scintillation cocktail or vial has been exposed to ambient light (especially fluorescent lighting).[9]
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Solution: Prepare and store samples in a dark environment or allow them to dark-adapt for at least 15-30 minutes before placing them in the counter.[9] Using opaque plastic vials can also minimize this effect.
-
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Other Causes: Natural radioactivity in glass vials (from Potassium-40) or contamination of the counter or vials.[11][12] Using low-background plastic vials is crucial for low-energy emitters.[13]
Troubleshooting Guides
Guide 1: Low Counting Efficiency / Low CPM
This guide provides a systematic approach to diagnosing and resolving low counting efficiency.
| Symptom | Possible Cause | Recommended Action |
| Low CPM in all samples | Incorrect Instrument Settings | Verify that the energy window is optimized for the low-energy Auger electrons of Pm-145. Check instrument calibration and PMT performance. |
| Quenching (Chemical or Color) | Prepare a set of quenched standards to generate a quench curve and determine the counting efficiency. See the protocol below.[7][9] | |
| Incompatible Cocktail | Ensure the chosen cocktail is suitable for your sample's chemical composition and volume.[13] For aqueous samples, a high-capacity emulsifying cocktail is necessary.[13] | |
| Inconsistent/Erratic CPM | Sample Heterogeneity / Phase Separation | Visually inspect the vial for cloudiness, precipitation, or distinct layers. Ensure the sample is completely dissolved. Try a different cocktail with better solubilizing properties. |
| Static Electricity | Static charges on vials can generate spurious counts. Wipe vials with an anti-static cloth before loading them into the counter. | |
| Gradual Decrease in CPM over time | Chemiluminescence | The chemical reaction is producing light that is decaying over time. Allow the sample to sit in the dark for several hours before recounting.[11] |
| Sample Instability | The sample may be precipitating out of the cocktail over time. Recount immediately after vigorous shaking to see if counts recover. |
Experimental Protocols
Protocol 1: Generating a Quench Curve using the External Standard Method
A quench curve relates the counting efficiency of an isotope to a quench indicating parameter (QIP), which is measured by the instrument.[7] An external gamma source is often used to generate a Compton spectrum in the vial, from which a QIP value (e.g., tSIE - transformed Spectral Index of the External standard) is calculated.[9]
Methodology:
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Prepare Standards:
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Pipette a constant, known activity of a long-lived standard with similar energy characteristics (e.g., ³H or ¹⁴C can be used as proxies for low-energy electron emitters) into a series of 8-10 scintillation vials.
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Add the same volume of scintillation cocktail to each vial.
-
-
Introduce Quenching Agent:
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Add a small, incremental amount of a chemical quenching agent (e.g., nitromethane (B149229) or carbon tetrachloride) to each vial, creating a gradient from unquenched to heavily quenched.[9] For color quench, use a coloring agent.
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Ensure the final volume in all vials is the same by topping up with a non-quenching solvent if necessary.
-
-
Measure and Plot:
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Count each vial in the liquid scintillation counter.
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Record the CPM and the instrument-generated QIP (e.g., tSIE) for each standard.
-
-
Calculate Efficiency:
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For each standard, calculate the counting efficiency: Efficiency (%) = (CPM / DPM) * 100.
-
-
Generate the Curve:
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Plot the calculated counting efficiency (%) on the Y-axis against the measured QIP value on the X-axis.
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Fit a curve (typically a polynomial) to the data points. This curve is now stored in the instrument's software.
-
-
Analyze Unknowns:
-
When an unknown Pm-145 sample is counted, the instrument will measure its CPM and its QIP.
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Using the stored quench curve, the instrument will determine the corresponding counting efficiency from the measured QIP and calculate the sample's true activity (DPM).[7]
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Data Presentation
Table 1: Influence of Scintillation Cocktail and Quenching on Counting Efficiency
The following table illustrates the typical effects of cocktail choice and the presence of a quenching agent on the counting efficiency of low-energy electrons. Data is representative and intended for comparative purposes.
| Sample Matrix | Scintillation Cocktail | Quenching Agent | Quench Indicator (tSIE) | Counting Efficiency (%) | Key Observation |
| Toluene (Non-polar) | Ultima Gold™ (Safer Solvent) | None | 750 | 58.2 | High efficiency in ideal conditions. |
| Toluene (Non-polar) | Ultima Gold™ (Safer Solvent) | 50 µL Nitromethane | 410 | 35.5 | Chemical quench significantly reduces efficiency. |
| 0.5 mL Aqueous Buffer | Insta-Gel™ Plus (Emulsifying) | None | 620 | 49.8 | Good efficiency for aqueous samples. |
| 0.5 mL Aqueous Buffer | Insta-Gel™ Plus (Emulsifying) | 50 µL Nitromethane | 315 | 28.1 | Aqueous samples are susceptible to quenching. |
| 0.5 mL Aqueous Buffer | Toluene-based (Classical) | None | 250 | 15.3 | Incorrect cocktail leads to poor mixing and very low efficiency. |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for optimizing counting efficiency using a quench curve.
Caption: Troubleshooting decision tree for common LSC issues.
References
- 1. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 2. Isotopes of promethium - Wikipedia [en.wikipedia.org]
- 3. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Promethium - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. hidex.com [hidex.com]
- 7. revvity.com [revvity.com]
- 8. What Is Liquid Scintillation Counting: Key Insights And Practical Tips - Blogs - News [alwsci.com]
- 9. Maintaining Scintillation Counters: Quench Correction and Efficiency [labx.com]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. nrc.gov [nrc.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Selecting Scintillation Vials and Cocktails for Optimal Counting Efficiency [labx.com]
Promethium-145 Decontamination: A Technical Support Center for Laboratory Professionals
For immediate assistance in the event of a Promethium-145 spill, contact your institution's Radiation Safety Officer (RSO). This guide is intended for informational and troubleshooting purposes for trained personnel.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the safe and effective decontamination of this compound (Pm-145) spills. This compound is a beta-emitting radionuclide that requires careful handling to minimize exposure and prevent the spread of contamination.
Immediate Actions for a this compound Spill
In the event of a Pm-145 spill, the following immediate actions should be taken to ensure personnel safety and to contain the contamination.
S.W.I.M. Procedure:
-
S - Stop the Spill: Prevent further spread of the radioactive material.[1]
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W - Warn Others: Alert all personnel in the immediate vicinity about the spill.[1]
-
I - Isolate the Area: Cordon off the contaminated zone to prevent unauthorized entry.[1]
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M - Minimize Exposure: Evacuate non-essential personnel and minimize time spent in the contaminated area.
A detailed workflow for the initial response to a radioactive spill is outlined below.
Caption: Workflow for the initial response to a this compound spill.
Troubleshooting Decontamination Procedures
Effective decontamination is critical to restoring a safe working environment. This section addresses common issues that may arise during the cleanup of a Pm-145 spill.
| Problem | Possible Cause | Recommended Solution |
| Persistent contamination after initial cleaning. | The cleaning agent is not effective for the chemical form of this compound. | Promethium is a lanthanide and typically exists in the +3 oxidation state.[1][2][3][4][5] Consider using a chelating agent such as EDTA or DTPA, which are effective for lanthanide decontamination.[3][5][6][7] Always consult with your RSO before using a new decontamination agent. |
| The contaminated surface is porous. | For porous surfaces like concrete or wood, physical removal of the surface layer may be necessary if chemical decontamination is ineffective. Consult with the RSO for appropriate procedures. | |
| The spill has penetrated cracks or crevices. | Use a small brush to apply the decontamination solution to hard-to-reach areas. Repeat the cleaning and surveying process multiple times. | |
| Spread of contamination during cleanup. | Improper cleaning technique. | Always clean from the outer edge of the contaminated area inward to prevent spreading the material.[8] Use fresh cleaning materials for each pass. |
| Inadequate personal protective equipment (PPE). | Ensure proper PPE is worn at all times, including double gloves, a lab coat, and safety glasses. Change gloves frequently, especially if they become contaminated. | |
| Contamination detected on personnel. | Direct contact with the spilled material. | Immediately remove all contaminated clothing. Wash the affected skin area gently with lukewarm water and mild soap for at least 2-3 minutes.[8] Avoid using hot water or abrasive scrubbing, as this can increase skin absorption.[9] |
| Inhalation of airborne particles. | If there is a risk of airborne contamination, evacuate the area immediately and notify the RSO. Personnel who may have been exposed should seek medical attention. | |
| Difficulty in detecting low-energy beta particles. | Incorrect survey meter or probe. | A Geiger-Müller (GM) detector with a pancake probe is generally suitable for detecting the beta emissions from Pm-145. For very low levels of contamination, a wipe test followed by analysis with a liquid scintillation counter is more sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a beta emitter with a half-life of 17.7 years.[2][10][11][12] The primary hazard is internal exposure from inhalation or ingestion of the radioactive material, which can lead to a radiation dose to internal organs. External exposure to the skin is also a concern with high levels of contamination.
Q2: What type of personal protective equipment (PPE) is required for cleaning up a Pm-145 spill?
A2: At a minimum, personnel involved in the cleanup should wear a lab coat, safety glasses, and double gloves. Depending on the nature of the spill, additional PPE such as shoe covers and respiratory protection may be necessary, as determined by the RSO.
Q3: What are the acceptable limits for surface contamination after a cleanup?
A3: Acceptable surface contamination limits are set by regulatory agencies and your institution's Radiation Safety Program. As a general guideline for beta emitters, the removable contamination should be below 1000 dpm/100 cm². Always refer to your institution's specific limits.
Q4: How do I dispose of the waste generated from the cleanup?
A4: All contaminated materials, including absorbent pads, gloves, and cleaning solutions, must be disposed of as radioactive waste. Follow your institution's procedures for radioactive waste segregation and disposal.
Q5: Can I use bleach to decontaminate a this compound spill?
A5: While bleach is a common disinfectant, its effectiveness for radioactive decontamination can vary. For lanthanides like promethium, chelating agents are generally more effective. It is crucial to consult with your RSO to determine the most appropriate decontamination agent for the specific chemical form of the spilled material.
Experimental Protocols
Protocol 1: Surface Decontamination Using a Chelating Agent (EDTA Solution)
This protocol describes the preparation and use of a 0.1 M EDTA solution for the decontamination of non-porous surfaces contaminated with this compound.
Materials:
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0.1 M Ethylenediaminetetraacetic acid (EDTA) solution, pH adjusted to 7.0-8.0
-
Absorbent paper or pads
-
Personal Protective Equipment (double gloves, lab coat, safety glasses)
-
Radiation survey meter with a pancake probe
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Wipe test supplies (swabs or filter paper, vials with scintillation fluid)
-
Radioactive waste disposal bags and container
Procedure:
-
Preparation: Ensure all necessary materials and PPE are readily available. Prepare the 0.1 M EDTA solution and adjust the pH.
-
Initial Survey: Survey the contaminated area with a GM meter to identify the boundaries of the spill.
-
Application of Decontaminant: Liberally apply the EDTA solution to an absorbent pad.
-
Decontamination: Wipe the contaminated surface starting from the outer edge and moving inward in a circular or "S" motion. Use a fresh pad for each wipe.
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Dwell Time: For stubborn contamination, allow the EDTA solution to remain on the surface for 5-10 minutes before wiping.
-
Rinsing: Wipe the area with a clean absorbent pad dampened with deionized water to remove any residual EDTA.
-
Post-Decontamination Survey: Resurvey the area with the GM meter to check for remaining contamination.
-
Wipe Test: Perform a wipe test on the decontaminated area to confirm that removable contamination is below the acceptable limits.
-
Waste Disposal: Collect all used cleaning materials and dispose of them as radioactive waste.
Caption: Experimental workflow for surface decontamination using a chelating agent.
Quantitative Data on Decontamination Agents
The effectiveness of a decontamination agent can be expressed as a Decontamination Factor (DF), which is the ratio of the initial contamination level to the final contamination level.
Decontamination Efficiency of Various Agents for Beta Emitters on Different Surfaces
| Decontaminating Agent | Surface Material | Decontamination Efficiency (%) | Decontamination Factor (DF) |
| Deionized Water | Stainless Steel | 85 - 95 | 6.7 - 20 |
| Mild Soap and Water | Stainless Steel | 90 - 98 | 10 - 50 |
| 0.1 M EDTA (pH 7-8) | Stainless Steel | > 99 | > 100 |
| Deionized Water | Glass | 90 - 97 | 10 - 33 |
| Mild Soap and Water | Glass | 95 - 99 | 20 - 100 |
| 0.1 M EDTA (pH 7-8) | Glass | > 99 | > 100 |
| Deionized Water | Plastic (Polypropylene) | 80 - 90 | 5 - 10 |
| Mild Soap and Water | Plastic (Polypropylene) | 85 - 95 | 6.7 - 20 |
| 0.1 M EDTA (pH 7-8) | Plastic (Polypropylene) | 95 - 99 | 20 - 100 |
Note: The actual decontamination efficiency can vary depending on the specific chemical form of this compound, the age of the spill, and the surface texture. The data presented is a summary of typical values for beta emitters.
This technical support center provides a foundation for safely managing this compound spills. Always prioritize safety and adhere to your institution's specific radiation safety protocols. For any uncertainties or emergencies, your Radiation Safety Officer is your primary resource.
References
- 1. The Role of Chelation in the Treatment of Other Metal Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. p2infohouse.org [p2infohouse.org]
- 5. nrc.gov [nrc.gov]
- 6. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US20080060998A1 - Reactor Production and Purification of Promethium-147 - Google Patents [patents.google.com]
- 9. gnssn.iaea.org [gnssn.iaea.org]
- 10. Effects of DTPA aerosol on lung contamination by lanthanum [inis.iaea.org]
- 11. stuarthunt.com [stuarthunt.com]
- 12. triumvirate.com [triumvirate.com]
Promethium-145 Long-Term Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and use of Promethium-145 (Pm-145) sources. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the long-term stability of a this compound source?
The primary factor is its radioactive decay, which is governed by its half-life. This compound has a half-life of 17.7 years.[1][2][3] This means that the activity of the source will decrease by 50% every 17.7 years. This decay is a predictable and fundamental characteristic of the isotope.
Q2: What are the decay products of this compound, and do they interfere with experiments?
This compound primarily decays via electron capture to stable Neodymium-145 (Nd-145).[4][5] It also has a very rare alpha decay mode to stable Praseodymium-141.[1] As these daughter products are stable, they do not contribute to the radioactive emissions of the source. However, the accumulation of these nuclides within the source matrix over many years could potentially alter the physical or chemical properties of the source, though this is generally not a significant concern for most applications.
Q3: Can the decay rate of this compound be altered by experimental conditions?
For all practical laboratory purposes, the radioactive decay rate of this compound is constant and cannot be changed by temperature, pressure, or chemical environment.
Q4: What are the common physical and chemical forms of this compound sources?
While specific product data sheets are the best source of this information, this compound, like other beta-emitting isotopes used in laboratories, is typically supplied as a sealed source.[6][7][8] Common forms include:
-
Plated Sources: The radioactive material is electroplated or dried onto a stable metal backing.[6]
-
Encapsulated Sources: The promethium, often in the form of an oxide (Pm₂O₃) or other compound, is sealed within a durable, inert capsule, typically made of stainless steel.[7][9] The radioactive material may be incorporated into a ceramic or metallic matrix to enhance stability.
Q5: What is the specific activity of this compound?
There are conflicting reports in the literature regarding the specific activity of this compound. Some sources state it as 940 Ci/g, while others report it as 139 Ci/g.[1] A theoretical calculation based on its half-life and atomic weight yields a value of approximately 140.3 Ci/g (5.19 TBq/g), suggesting the lower value is more accurate. It is recommended to refer to the manufacturer's calibration certificate for the specific activity of your source.
Troubleshooting Guides
Issue 1: Lower than Expected Count Rate
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Radioactive Decay | 1. Calculate the expected current activity of your source based on its original activity and age using the decay formula: A = A₀ * (1/2)^(t / T½), where A is the current activity, A₀ is the initial activity, t is the elapsed time, and T½ is the half-life (17.7 years). 2. Compare the calculated activity with your measured count rate (after accounting for detector efficiency). |
| Detector Malfunction | 1. Check Detector Settings: Ensure the high voltage, discriminator, and amplifier settings are appropriate for detecting the low-energy beta particles from Pm-145. 2. Perform a Plateau Check: For Geiger-Müller detectors, determine the operating voltage plateau to ensure stable operation.[10][11][12][13] 3. Use a Check Source: Measure a known, stable check source (e.g., Cs-137) to verify the detector is functioning correctly. |
| Increased Source-to-Detector Distance | 1. The intensity of radiation decreases with the square of the distance from the source. Ensure your experimental geometry is consistent and reproducible. 2. Minimize the distance between the source and the detector, taking into account any necessary absorbers or collimators. |
| Intervening Material | 1. The soft beta particles from Pm-145 are easily attenuated. Ensure there are no unexpected materials (e.g., condensation, dirt, incorrect absorbers) between the source and the detector. 2. For windowless detectors, ensure the vacuum is at the appropriate level. |
| Self-Absorption | If you are using an unsealed or custom-prepared source, an uneven distribution or excessive thickness of the radioactive material can lead to self-absorption of the emitted beta particles. |
Issue 2: Suspected Source Leakage or Contamination
Signs of a Leaking Source:
-
Increased background radiation levels in the vicinity of the source storage or experimental area.
-
Contamination found on equipment or surfaces near the source.
-
Visible damage to the source housing.
Troubleshooting Workflow for Suspected Leakage:
Caption: Workflow for responding to a suspected this compound source leak.
Experimental Protocols
Protocol 1: Performing a Wipe Test for a Sealed this compound Source
Objective: To determine if a sealed Pm-145 source is leaking radioactive material.
Materials:
-
Filter paper or cotton swabs
-
Solvent (e.g., ethanol (B145695) or deionized water)
-
Forceps or tongs
-
Labeled containers (e.g., small bags or vials) for each wipe
-
Low-background beta counter (e.g., liquid scintillation counter or gas-flow proportional counter)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Preparation: Put on gloves and a lab coat. Prepare labeled containers for each area to be wiped.
-
Wipe Preparation: Moisten a piece of filter paper or a swab with the solvent. Do not oversaturate.
-
Wiping the Source: Using forceps or tongs, wipe the external surfaces of the source holder and the nearest accessible surfaces to the source itself.[4][6][14][15]
-
Wiping the Surrounding Area: Use separate, new wipes to test the storage container and the work area where the source is used.
-
Sample Analysis: Place each wipe in its labeled container. Measure the activity of each wipe using a low-background beta counter.
-
Interpretation: A count rate significantly above the background level indicates removable contamination and a leaking source. The action level for a leaking source is typically 0.005 µCi (185 Bq).[16]
-
Action: If a leak is detected, immediately notify your institution's Radiation Safety Officer and follow the "Suspected Source Leakage" workflow.
Protocol 2: Detector Calibration for this compound
Objective: To determine the efficiency of a beta detector for the specific emissions of Pm-145.
Materials:
-
Calibrated this compound source with a known activity traceable to a national standards laboratory.
-
The detector to be calibrated (e.g., Geiger-Müller counter, proportional counter, or solid-state detector).
-
Data acquisition electronics.
-
Mounting jig to ensure reproducible source-detector geometry.
Procedure:
-
Background Measurement: With the Pm-145 source removed from the vicinity, acquire a background count for a sufficient time to obtain good statistics.
-
Source Measurement: Place the calibrated Pm-145 source in the mounting jig at a fixed, reproducible distance from the detector.
-
Data Acquisition: Acquire a count from the source for a predetermined amount of time.
-
Calculate Net Count Rate: Subtract the background count rate from the source count rate.
-
Calculate Detector Efficiency: The efficiency (ε) is calculated as: ε = (Net Count Rate / Source Activity).
-
Energy Considerations: Be aware that Pm-145 is a soft beta emitter. The detector window thickness and any air gap will affect the efficiency. For low-energy beta emitters, liquid scintillation counting can be a more accurate method for activity determination.[17]
-
X-ray Interference: this compound can generate X-rays as a result of its beta particles interacting with the source material and housing.[14] Depending on the detector used, these X-rays may contribute to the measured count rate. This should be considered when interpreting the results, especially if comparing with other beta sources.
Data Presentation
Table 1: Decay Characteristics of this compound
| Property | Value |
| Half-life (T½) | 17.7 years[1][2][3] |
| Primary Decay Mode | Electron Capture (>99%)[5] |
| Rare Decay Mode | Alpha Decay (<<1%)[1] |
| Primary Decay Product | Neodymium-145 (Stable)[4] |
| Rare Decay Product | Praseodymium-141 (Stable)[1] |
| Primary Emissions | Soft Beta Particles, X-rays[14] |
| Calculated Specific Activity | ~140.3 Ci/g (~5.19 TBq/g) |
Table 2: Troubleshooting Low Count Rates
| Symptom | Possible Cause | Recommended Action |
| Consistently low counts over time | Radioactive Decay | Recalculate the source's current activity. |
| Sudden drop in counts | Detector Malfunction | Check detector settings, perform a plateau check, use a check source. |
| Inconsistent readings | Poor Geometry | Use a fixed source holder to ensure reproducible positioning. |
| No counts detected | Incorrect detector type/window | Ensure the detector is suitable for low-energy beta particles (thin window). |
Visualizations
Caption: Decay pathway of this compound.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. ISOFLEX USA - Promethium [isoflex.com]
- 5. mirdsoft.org [mirdsoft.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. iaea.org [iaea.org]
- 8. Sealed sources — Northern RPA [northernrpa.co.uk]
- 9. The Promethium (Pm) Market | SFA (Oxford) [sfa-oxford.com]
- 10. scribd.com [scribd.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. lip.pt [lip.pt]
- 13. phy.olemiss.edu [phy.olemiss.edu]
- 14. Promethium [chemeurope.com]
- 15. inis.iaea.org [inis.iaea.org]
- 16. americanelements.com [americanelements.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Promethium-145 Spectroscopy with HPGe Detectors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Purity Germanium (HPGe) detectors for the spectroscopic analysis of Promethium-145 (Pm-145).
Frequently Asked Questions (FAQs)
Q1: What are the primary decay characteristics of this compound I should be aware of for spectroscopy?
A1: this compound has a half-life of 17.7 years and decays primarily (>99%) through electron capture to Neodymium-145.[1][2][3] While it is not a prolific gamma emitter, there is a characteristic low-energy gamma ray that is crucial for its detection and quantification. Additionally, the electron capture process generates a series of characteristic X-rays from the daughter atom (Neodymium), which will also be present in the spectrum.
Q2: Why is a High-Purity Germanium (HPGe) detector recommended for Pm-145 spectroscopy?
A2: HPGe detectors are recommended due to their superior energy resolution compared to other detector types like Sodium Iodide (NaI) scintillators.[4] This high resolution is essential to distinguish the low-energy 72.4 keV gamma peak of Pm-145 from nearby X-ray peaks and background radiation, ensuring accurate identification and quantification.
Q3: What are the expected peaks in a Pm-145 spectrum measured with an HPGe detector?
A3: You should expect to see a primary gamma peak at 72.4 keV. In addition, a series of K-shell and L-shell X-rays from the Neodymium (Nd) daughter product will be prominent in the low-energy region of the spectrum, typically between 36 and 43 keV.
Q4: How critical is detector cooling for HPGe systems?
A4: Continuous cooling, typically with liquid nitrogen to 77K, is critical for HPGe detector operation.[5] Insufficient cooling increases thermally induced leakage current, which introduces significant electronic noise and severely degrades the energy resolution, making it impossible to resolve the low-energy peaks of Pm-145.[5][6]
Q5: What is a typical energy resolution I should expect from my HPGe detector?
A5: A typical HPGe detector should have a full width at half maximum (FWHM) resolution of less than 2.0 keV for the 1332 keV peak of Cobalt-60. For the lower energy region relevant to Pm-145, the resolution will be even better, typically well under 1 keV. Poor resolution is a common troubleshooting issue.
Key Data for this compound Spectroscopy
The following tables summarize the essential decay data for this compound.
Table 1: Nuclear Properties of this compound
| Property | Value |
| Half-life | 17.7 years[2] |
| Primary Decay Mode | Electron Capture (>99%)[1] |
| Daughter Nuclide | Neodymium-145 (¹⁴⁵Nd) |
Table 2: Key Gamma and X-ray Emissions for this compound Decay
| Radiation Type | Energy (keV) | Intensity (Yield per decay) |
| Gamma (γ) | 72.4 | 0.0185 |
| X-ray (Kα2) | 36.87 | 0.2163 |
| X-ray (Kα1) | 37.40 | 0.3939 |
| X-ray (Kβ) | 42.2 - 43.4 | ~0.13 |
Data sourced from ICRP Publication 107 via MIRDSoft.
Experimental Protocols
HPGe Detector Energy and Efficiency Calibration
Accurate calibration is fundamental for identifying and quantifying radionuclides.
Methodology:
-
Source Selection: Use a set of certified calibration sources with well-known gamma-ray energies and intensities covering a range that brackets the Pm-145 emission (e.g., Americium-241, Barium-133, Europium-152).
-
Geometry: Place the calibration source in the exact same position and geometry as the intended Pm-145 sample to ensure the efficiency calibration is valid.
-
Energy Calibration:
-
Acquire a spectrum for each calibration source for a sufficient time to obtain well-defined photopeaks.
-
Identify the channel number corresponding to the centroid of each known photopeak.
-
Perform a linear or quadratic fit of the known gamma-ray energies versus their corresponding channel numbers to establish the energy calibration.
-
-
Efficiency Calibration:
-
For each photopeak in the calibration spectra, calculate the net peak area (total counts minus background).
-
Determine the detection efficiency (ε) for each energy using the formula: ε = N / (t * A * Iγ) Where:
-
N = Net peak area (counts)
-
t = Live time of acquisition (seconds)
-
A = Activity of the calibration source (Becquerels)
-
Iγ = Gamma-ray emission probability (intensity)
-
-
Plot the calculated efficiencies as a function of energy and fit the data with a polynomial function to create an efficiency curve.[1] This curve will be used to determine the activity of your Pm-145 sample.
-
Sample Measurement Protocol for Pm-145
-
Background Measurement: Before measuring your sample, acquire a background spectrum for a period at least as long as your planned sample measurement time. This is crucial for identifying and subtracting environmental background peaks.
-
Sample Placement: Place the Pm-145 sample in the calibrated geometry. Ensure the placement is reproducible.
-
Data Acquisition: Acquire the gamma-ray spectrum for a sufficient duration to achieve good counting statistics for the 72.4 keV peak.
-
Data Analysis:
-
Identify the 72.4 keV photopeak for Pm-145 and the associated Nd X-ray peaks.
-
Calculate the net area of the 72.4 keV peak.
-
Use the previously determined efficiency curve to find the detector efficiency at 72.4 keV.
-
Calculate the activity of the Pm-145 sample.
-
Troubleshooting Guides
Issue 1: Poor Energy Resolution (Broad Peaks)
| Potential Cause | Troubleshooting Step |
| Inadequate Detector Cooling | Verify liquid nitrogen level in the dewar. Ensure the detector has had sufficient time to cool down completely (several hours). Monitor for signs of vacuum deterioration, such as increased cryostat temperature or faster than normal LN2 boil-off.[6] |
| High Leakage Current | This is often related to detector temperature or a failing detector crystal. Monitor leakage current readings if your system allows. If persistently high, the detector may require servicing.[6] |
| Electronic Noise | Check for ground loops. Ensure all components (detector, preamplifier, amplifier, MCA) share a common, clean ground. Inspect all cable connections for tightness and cleanliness. Move potential sources of electromagnetic interference (e.g., motors, pumps) away from the detector and signal cables. |
| Incorrect Pole-Zero (PZ) Adjustment | Use an oscilloscope to check the preamplifier output. If the pulse shape shows significant undershoot or overshoot, readjust the pole-zero cancellation on the amplifier. |
Issue 2: Noisy Spectrum or Spurious Peaks
| Potential Cause | Troubleshooting Step |
| Grounding Issues | Ensure the detector, cryostat, and all associated electronics are connected to a single, high-quality earth ground. Check that the detector cryostat is not in electrical contact with the lead shield. |
| HV Filter Failure | A failing high-voltage filter can introduce significant noise. This may require professional diagnosis and repair. |
| Poor Vacuum | A soft vacuum in the cryostat can lead to high-voltage breakdown and noise. This is often accompanied by poor cooling performance. |
| Background Radiation | Perform a long background count to identify peaks originating from the environment (e.g., K-40, radon daughters). Ensure proper shielding is in place. |
Issue 3: Incorrect Peak Energies (Calibration Shift)
| Potential Cause | Troubleshooting Step |
| Temperature Fluctuation | Ensure the ambient temperature of the laboratory is stable, as temperature changes can affect the electronics (amplifier, ADC). |
| Gain or Offset Drift | The electronics may drift over time. Regularly check the energy calibration using a known source (e.g., Co-60) and perform a recalibration if necessary. |
| High Count Rate Effects | If measuring a very high activity source, pulse pile-up can occur, distorting peak shapes and shifting their positions. Increase the source-to-detector distance or use a collimator to reduce the count rate. |
Visual Guides
Caption: Workflow for Pm-145 Spectroscopy.
References
Technical Support Center: Promethium-145 Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of Promethium-145 (Pm-145). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: this compound is an artificial radioisotope and is not found in nature in significant quantities.[1][2] The most common production route involves the bombardment of enriched neodymium (Nd) targets in a particle accelerator or nuclear reactor.[3][4] While specific experimental data for Pm-145 is limited, production is analogous to that of other promethium isotopes like Pm-147 and Pm-149, which are produced by neutron capture on enriched Nd-146 and Nd-148 targets, respectively.[3][5] For Pm-145, potential production reactions include:
-
Proton bombardment of enriched Neodymium-144 (¹⁴⁴Nd(p,n)¹⁴⁵Pm).
-
Proton bombardment of enriched Neodymium-145 (¹⁴⁵Nd(p,2n)¹⁴⁵Pm).
-
Neutron capture by Neodymium-144 to produce Neodymium-145, which then undergoes a (n,γ) reaction followed by decay, although this is a less direct route.
Q2: What type of target material is recommended for Pm-145 production?
A2: For accelerator-based production, a highly enriched Neodymium-144 or Neodymium-145 target is recommended to maximize the yield of Pm-145 and minimize the production of other promethium isotopes and radionuclidic impurities. The target is typically in the form of neodymium oxide (Nd₂O₃) due to its thermal stability.[3]
Q3: What are the key challenges in separating this compound from the target material?
A3: The primary challenge is the chemical similarity between promethium and neodymium, as they are both lanthanide elements with similar ionic radii and a common +3 oxidation state.[4] This makes their separation difficult and requires multi-step chromatographic techniques to achieve high purity.[3][6]
Q4: What are the main radioactive impurities I should be aware of?
A4: During the irradiation of a neodymium target, several other radioisotopes can be produced, which may include other promethium isotopes (e.g., Pm-146, Pm-147, Pm-148m), as well as isotopes of other elements like europium (Eu-152, Eu-154, Eu-155), gadolinium (Gd-153), and activation products of impurities in the target material such as Cobalt-60 and Iridium-192.[2][7] The specific impurities will depend on the isotopic composition of the neodymium target and the type and energy of the bombarding particles.
Troubleshooting Guides
Low Yield of this compound
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low yield can result from issues at various stages of the production process. Here are some common causes and solutions:
-
Irradiation Issues:
-
Incorrect Beam Energy/Flux: The cross-section for the desired nuclear reaction is highly energy-dependent. An incorrect particle energy will result in a lower production rate. Similarly, an insufficient particle flux or irradiation time will lead to a lower yield.
-
Solution: Verify the accelerator's beam energy and current. Consult theoretical cross-section data to ensure you are operating at or near the peak production energy for the desired reaction. Consider increasing the irradiation time if feasible.
-
-
Target Integrity: The physical or chemical state of the target can affect the yield.
-
Solution: Inspect the target post-irradiation for any signs of degradation, such as melting or cracking, which could indicate poor thermal conductivity or excessive beam power. Ensure the target material is of high chemical and isotopic purity.
-
-
-
Chemical Separation Inefficiencies:
-
Incomplete Dissolution: If the irradiated target is not fully dissolved, a portion of the produced Pm-145 will not be available for chemical separation.
-
Solution: Ensure complete dissolution of the neodymium oxide target, which may require heating and the use of concentrated acids like nitric acid or aqua regia.
-
-
Suboptimal Chromatography: The separation of promethium from neodymium is a critical step.
-
Solution:
-
Column Conditioning: Properly condition the chromatography resin (e.g., HDEHP-based resin) with the appropriate acid before loading the sample.
-
Eluent Concentration: The concentration of the eluting acid (typically HCl or HNO₃) is crucial for separating adjacent lanthanides. Optimize the gradient or step-wise elution concentrations. A shallow gradient is often required for good separation.
-
Flow Rate: A high flow rate can lead to poor separation. Use a slow and consistent flow rate to allow for proper equilibration between the mobile and stationary phases.
-
Column Overloading: Loading too much target material onto the column can exceed its capacity and lead to co-elution of promethium and neodymium. Determine the column's capacity and adjust the load accordingly.
-
-
-
Radiochemical Impurity
Q: My final this compound product contains significant radiochemical impurities. How can I improve its purity?
A: Radiochemical impurities can be other promethium isotopes or different elements. The purification strategy depends on the nature of the impurity.
-
Contamination with other Promethium Isotopes (e.g., Pm-146, Pm-147):
-
Cause: These impurities arise from nuclear reactions with other neodymium isotopes present in the target material.
-
Solution: Use a target with the highest possible isotopic enrichment of the desired starting neodymium isotope (e.g., ¹⁴⁴Nd or ¹⁴⁵Nd).
-
-
Contamination with Neodymium:
-
Cause: Incomplete separation during chromatography.
-
Solution:
-
Optimize Chromatography: Re-evaluate and optimize your chromatographic separation as described in the "Low Yield" section.
-
Second Pass Chromatography: If a single column pass is insufficient, a second purification step using the same or a different chromatographic method (e.g., ion exchange after extraction chromatography) can significantly improve purity.[7]
-
-
-
Contamination with other Lanthanides (e.g., Sm, Eu, Gd):
-
Cause: These can be present as impurities in the original target material or produced during irradiation.
-
Solution: The chromatographic separation process for isolating promethium from neodymium is also effective at separating it from other lanthanides. Adjusting the eluent concentration can selectively remove these impurities. For instance, in a typical extraction chromatography separation with HCl, promethium elutes before samarium and other heavier lanthanides.
-
Quantitative Data
The following tables summarize key data relevant to this compound production. Note that specific yield data for Pm-145 is scarce in publicly available literature; therefore, data for Pm-147 production is provided as an analogue.
Table 1: Properties of Key Promethium Isotopes
| Isotope | Half-life | Decay Mode | Primary Emissions (Energy) |
| ¹⁴⁵Pm | 17.7 years | EC, α | X-rays, Auger electrons; α (2.24 MeV, very rare)[1] |
| ¹⁴⁶Pm | 5.53 years | EC, β⁻ | γ (453.9, 747.2 keV); β⁻ (max 1.47 MeV) |
| ¹⁴⁷Pm | 2.6234 years | β⁻ | β⁻ (max 0.224 MeV) |
| ¹⁴⁸ᵐPm | 41.29 days | IT, β⁻ | γ (multiple); β⁻ (max 2.4 MeV) |
Table 2: Analogous Production Yield for Promethium-147 (B1221622)
| Target Material | Irradiation Facility | Irradiation Time | Post-Irradiation Decay | Yield of ¹⁴⁷Pm | Reference |
| Enriched ¹⁴⁶Nd₂O₃ | High Flux Isotope Reactor (HFIR) | ~24 days | 60 days | ~2.75 mCi/mg (101.8 MBq/mg) | [7] |
Table 3: Separation Factors for Lanthanides in a TBP-HNO₃ Extraction System
| Element Pair | Separation Factor |
| Sm/Pm | 1.85 - 1.9 |
| Pm/Nd | 1.85 - 1.9 |
Experimental Protocols
The following is a generalized experimental protocol for the production and purification of this compound based on methods used for other promethium isotopes.
1. Target Preparation:
-
Use highly enriched Neodymium-144 oxide (¹⁴⁴Nd₂O₃) or Neodymium-145 oxide (¹⁴⁵Nd₂O₃).
-
Encapsulate the target material in a high-purity quartz ampoule, which is then placed in a suitable target holder (e.g., aluminum) for irradiation.
2. Irradiation:
-
Irradiate the target with protons in a particle accelerator. The optimal proton energy and beam current need to be determined based on the excitation function of the desired nuclear reaction (e.g., ¹⁴⁴Nd(p,n)¹⁴⁵Pm).
-
Irradiation time will depend on the desired activity of Pm-145.
3. Post-Irradiation Cooling:
-
Allow the target to cool for a period to allow short-lived, unwanted radioisotopes to decay. The cooling time should be optimized to maximize the ratio of Pm-145 to other radioisotopes.
4. Target Dissolution:
-
In a hot cell, carefully open the quartz ampoule.
-
Dissolve the irradiated Nd₂O₃ target in a strong acid, such as 10 M nitric acid, with gentle heating.
-
Evaporate the solution to dryness.
-
Redissolve the residue in a dilute acid solution (e.g., 0.1 M HCl) to prepare it for chromatography.
5. Chromatographic Separation (Two-Stage):
-
Stage 1: Extraction Chromatography (Separation of Pm from Nd and other Lanthanides)
- Prepare a column with a di(2-ethylhexyl)phosphoric acid (HDEHP) based extraction resin (e.g., LN Resin).
- Condition the column with 0.1 M HCl.
- Load the dissolved target solution onto the column.
- Elute the column with increasing concentrations of HCl. A typical elution profile would involve:
-
Washing with 0.1 M HCl to remove non-lanthanide impurities.
-
Eluting Neodymium with a specific concentration of HCl (e.g., 0.2 M HCl).
-
Eluting Promethium with a slightly higher concentration of HCl (e.g., 0.3 M HCl).
-
Eluting heavier lanthanides with a higher concentration of HCl (e.g., 3 M HCl).
- Collect the promethium fraction.
-
Stage 2: Ion-Exchange Chromatography (Further Purification)
- Prepare a column with a cation exchange resin.
- Load the promethium fraction from Stage 1 onto the column.
- Elute with varying concentrations of an appropriate eluent (e.g., nitric acid) to separate promethium from any remaining impurities, such as Co-60 or Ir-192.[7]
6. Quality Control:
-
Radionuclidic Purity: Use gamma-ray spectroscopy to identify and quantify any radioactive impurities in the final product.
-
Radiochemical Purity: Employ techniques like thin-layer chromatography or high-performance liquid chromatography to ensure the promethium is in the desired chemical form.
-
Activity Assay: Accurately measure the activity of the final this compound product using a calibrated radiation detector.
Visualizations
Caption: Overall experimental workflow for the production and purification of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
Caption: Signaling pathway for the separation of Promethium from other lanthanides.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. US20080060998A1 - Reactor Production and Purification of Promethium-147 - Google Patents [patents.google.com]
- 4. Promethium: To Strive, to Seek, to Find and Not to Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. Reactor production of promethium-147 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Promethium-145 Chemical Stability
Disclaimer: Promethium-145 (Pm-145) is a rare, radioactive lanthanide.[1] Due to its scarcity and radioactivity, comprehensive chemical stability studies on Pm-145 in various matrices are limited.[1][2][3][4][5] The following information is largely based on the well-established chemical principles of trivalent lanthanides, which exhibit very similar chemical behavior to promethium, and data from analogous radiolanthanides used in pharmaceutical research.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the most stable oxidation state of this compound in solution?
A1: The only stable oxidation state for promethium in compounds and solutions is +3 (Pm³⁺).[1][7][8][9] This is consistent with other lanthanides.[9]
Q2: What are the primary factors influencing the stability of Pm-145 in aqueous solutions?
A2: The stability of Pm-145 in aqueous solutions is primarily influenced by:
-
pH: Like other trivalent lanthanides, Pm³⁺ is prone to hydrolysis at higher pH values, leading to the formation of insoluble hydroxides (Pm(OH)₃).[1][10]
-
Complexation: The presence of chelating agents is crucial for maintaining Pm-145 in solution and preventing its precipitation or non-specific binding, especially under physiological conditions.[2][11][12]
-
Radiolytic Effects: At high radioactive concentrations, the radiation emitted by Pm-145 can lead to the radiolysis of the solvent and chelating agents, potentially compromising the stability of the complex.[13][14]
-
Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and the dissociation of Pm-145 from its chelator.[13][14]
Q3: How does the choice of chelator affect the stability of a this compound complex?
A3: The chelator is critical for the in vivo and in vitro stability of radiometal-containing radiopharmaceuticals.[12] An effective chelator for Pm³⁺ should form a thermodynamically stable and kinetically inert complex. This prevents the release of free Pm³⁺, which could otherwise bind to proteins or deposit in non-target tissues. The coordination chemistry of the chelator, including the number and type of donor atoms, determines the stability of the resulting complex. Recent research has demonstrated stable chelation of promethium in an aqueous solution using a diglycolamide ligand.[2][3][4][5]
Q4: Are there any known stabilizing agents for this compound formulations?
A4: While specific studies on Pm-145 are scarce, formulations of other radiolanthanides often include antioxidants or radical scavengers (e.g., ascorbic acid, gentisic acid) to mitigate radiolysis.[13] Buffering agents are also used to maintain an optimal pH range and prevent hydrolysis.
Troubleshooting Guides
Issue 1: Low Radiochemical Purity Detected After Radiolabeling
Problem: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant fraction of unbound Pm-145.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of the reaction mixture. For most lanthanide labeling with common chelators, a pH range of 4-6 is optimal to prevent hydrolysis while allowing for efficient complexation. |
| Insufficient Chelator Concentration | Ensure the molar ratio of chelator to promethium is sufficiently high to drive the complexation reaction to completion. |
| Presence of Competing Metal Ions | Use high-purity reagents and water to avoid contamination with other metal ions that can compete with Pm³⁺ for the chelator. |
| Low Reaction Temperature or Time | Increase the reaction temperature or extend the incubation time according to the protocol for the specific chelator being used. |
Issue 2: Decreased Radiochemical Purity During Storage
Problem: A sample with high initial radiochemical purity shows increasing levels of free Pm-145 over time.
| Possible Cause | Troubleshooting Step |
| Radiolysis | If working with high radioactive concentrations, consider adding a radical scavenger like ascorbic acid to the formulation. Store the product at the recommended temperature, often frozen (≤ -15 °C), to slow degradation.[13] |
| Inherent Instability of the Complex | The chosen chelator may not form a sufficiently stable complex with Pm-145 under the storage conditions. Re-evaluate the choice of chelator for your application. |
| pH Shift During Storage | Ensure the formulation is adequately buffered to maintain a stable pH over the intended shelf life. |
Data Presentation
As direct experimental data for Pm-145 is limited, the following tables are illustrative and based on the known behavior of analogous trivalent radiolanthanides (e.g., ¹⁷⁷Lu, ⁹⁰Y, ¹⁵³Sm).
Table 1: Expected Effect of pH on the Radiochemical Purity of a Pm-145 Labeled Chelate
| pH | Expected Radiochemical Purity | Predominant Species |
| < 2 | Low | Free Pm³⁺ (proton competition for chelator) |
| 2 - 4 | Moderate to High | [Pm-Chelate] complex, some free Pm³⁺ |
| 4 - 7 | High | Stable [Pm-Chelate] complex |
| > 7 | Low | Formation of Pm(OH)₃ colloids/precipitates |
Table 2: Illustrative Stability of a Generic Pm-145 Chelate Complex Under Various Storage Conditions
| Storage Condition | Time Point | Expected Radiochemical Purity |
| Room Temperature (~25°C) | 24 hours | 85 - 95% |
| Refrigerated (2-8°C) | 24 hours | 90 - 98% |
| Frozen (≤ -15°C) | 24 hours | > 99% |
| Room Temperature with Stabilizer | 24 hours | 90 - 98% |
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity by Instant Thin Layer Chromatography (ITLC)
This protocol provides a general method to separate a chelated Pm-145 complex from free Pm-145.
Materials:
-
ITLC strips (e.g., silica (B1680970) gel impregnated glass fiber)
-
Developing solvent (e.g., 50 mM DTPA solution, pH 5)
-
Developing chamber
-
Radio-TLC scanner or gamma counter
Methodology:
-
Spot approximately 1-2 µL of the Pm-145 sample onto the origin of an ITLC strip.
-
Allow the spot to air dry completely.
-
Place the strip into a developing chamber containing the developing solvent. Ensure the solvent level is below the origin.
-
Allow the solvent to migrate up the strip until it is approximately 1 cm from the top.
-
Remove the strip and mark the solvent front. Allow it to dry.
-
Analyze the strip using a radio-TLC scanner to determine the distribution of radioactivity. The free Pm-145 will be complexed by the DTPA in the mobile phase and migrate with the solvent front (Rf = 1.0), while the chelated Pm-145 complex will remain at the origin (Rf = 0).
-
Calculate the radiochemical purity as: (Counts at Origin / Total Counts) * 100%.
Mandatory Visualization
Caption: A generalized workflow for the preparation and stability assessment of a this compound radiopharmaceutical.
Caption: A decision tree for troubleshooting low radiochemical purity in this compound labeling experiments.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Observation of a promethium complex in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Observation of a promethium complex in solution [ouci.dntb.gov.ua]
- 4. Observation of a promethium complex in solution | ORNL [ornl.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promethium: Properties and Applications [stanfordmaterials.com]
- 7. byjus.com [byjus.com]
- 8. Promethium: Properties, Uses & Safety in Chemistry [vedantu.com]
- 9. Promethium | Rare Earth Element, Atomic Number 61 | Britannica [britannica.com]
- 10. Hydrolysis of DNA and RNA by lanthanide ions: mechanistic studies leading to new applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Promethium Complex in Solution - ChemistryViews [chemistryviews.org]
- 12. Chelators and metal complex stability for radiopharmaceutical applications (Journal Article) | OSTI.GOV [osti.gov]
- 13. inis.iaea.org [inis.iaea.org]
- 14. Radiochemical stability of radiopharmaceutical preparations [inis.iaea.org]
Troubleshooting low signal-to-noise ratio in Promethium-145 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Promethium-145 (¹⁴⁵Pm). The focus is on addressing the common challenge of low signal-to-noise ratios in experimental measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary emissions from this compound that I should be detecting?
A1: this compound primarily decays via electron capture to Neodymium-145 with a half-life of 17.7 years.[1][2][3][4] This process does not produce significant gamma radiation but results in the emission of characteristic X-rays and Auger electrons from the daughter atom (Neodymium).[2][5] There is also an extremely rare alpha decay to Praseodymium-141.[1][3] Therefore, for most applications, you will be detecting low-energy X-rays.
Q2: I am observing a very low signal. What are the first things I should check?
A2: A low signal in ¹⁴⁵Pm experiments can stem from several factors. Start by verifying the following:
-
Detector Choice: Are you using a detector optimized for low-energy X-rays? Silicon Drift Detectors (SDDs) are highly recommended due to their excellent energy resolution and low electronic noise at low energies.[6][7]
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Detector to Source Geometry: The distance between your sample and the detector is critical. Low-energy X-rays are significantly attenuated by air, so minimizing this distance is crucial.[6] For very low energies, consider a vacuum or helium purge environment.[6]
-
Sample Preparation: Ensure your sample is properly prepared. A flat and clean surface minimizes scattering and absorption effects that can reduce the signal.
-
Acquisition Time: A longer acquisition time will collect more counts and improve the statistical quality of your signal.
Q3: My spectrum has a high background, making it difficult to identify the ¹⁴⁵Pm signal. What are the likely sources of this background?
A3: High background in the low-energy X-ray region can originate from several sources:
-
Environmental Radiation: Natural background radiation from the surrounding environment.
-
Cosmic Rays: High-energy cosmic rays can interact with shielding and detector materials to produce a background signal.[8]
-
Detector and Surrounding Materials: X-ray fluorescence from materials within the detector itself (e.g., silicon) or surrounding shielding and sample holders (e.g., copper, erbium in ceramics) can create background peaks.[8]
-
Compton Scattering: If higher energy gamma rays are present in the environment or from other sources, they can scatter within the detector, creating a continuous background at lower energies.
-
Electronic Noise: All detector systems have some level of electronic noise, which can contribute to the background.[9]
Troubleshooting Guides
Issue: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio is a common challenge in this compound experiments due to the low energy of the emitted X-rays. The following guide provides a systematic approach to improving your SNR.
Step 1: Optimize Your Detector Setup
Your choice and configuration of the detector are paramount for successfully measuring the low-energy X-rays from ¹⁴⁵Pm.
-
Detector Selection: For optimal performance, a Silicon Drift Detector (SDD) is recommended.[6][7] SDDs offer superior energy resolution and lower electronic noise compared to other detector types like Si-PIN diodes in the low-energy range.[6][7]
-
Detector Window: Use a detector with a thin window to minimize attenuation of the low-energy X-rays. Beryllium or thin polymer windows are common choices.
-
Detector Cooling: Ensure your detector is properly cooled according to the manufacturer's specifications. Cooling reduces electronic noise, which is a significant contributor to the background at low energies.[7]
-
Geometry: Position the detector as close to the sample as possible to maximize the solid angle of detection and reduce the absorption of X-rays in the air.[6]
Step 2: Reduce Background Noise
Minimizing background radiation is crucial for isolating the ¹⁴⁵Pm signal.
-
Shielding: Implement proper shielding around your detector and sample. High-purity lead and copper are commonly used to reduce background from external gamma rays.
-
Material Selection: Be mindful of the materials used in your sample holder and detector setup. Avoid materials that can produce fluorescent X-rays in your region of interest.
-
Active Background Rejection: Some detector systems have anti-coincidence shields that can be used to reject signals from cosmic rays and other high-energy background events.[8]
Step 3: Enhance Your Signal Processing
Software-based techniques can significantly improve the signal-to-noise ratio of your acquired spectra.
-
Signal Averaging: Increasing the measurement time allows for the accumulation of more signal counts relative to the random background noise.[10]
-
Background Subtraction: A crucial step is to acquire a background spectrum (with no sample present) for a duration at least as long as your sample measurement.[11] This background can then be subtracted from your sample spectrum. For more advanced background modeling, the Sensitive Nonlinear Iterative Peak (SNIP) algorithm can be effective.[12]
-
Digital Filtering: Applying digital filters, such as a moving average or a Savitzky-Golay filter, can smooth the spectrum and reduce high-frequency noise.[13]
Data Presentation
Table 1: this compound Electron Capture Decay Emissions
This table summarizes the key X-ray and Auger electron emissions following the electron capture decay of ¹⁴⁵Pm. The data is sourced from the MIRDsoft database.[5]
| Radiation Type | Energy (keV) | Yield (per decay) |
| X-ray | 36.870 | 0.2163 |
| X-ray | 37.396 | 0.3939 |
| X-ray | 42.204 | 0.0389 |
| X-ray | 42.310 | 0.0753 |
| X-ray | 43.367 | 0.0162 |
| X-ray | 72.400 | 0.0185 |
| Auger Electron | 30.377 | 0.0416 |
| Auger Electron | 35.843 | 0.0200 |
| Conversion Electron | 28.803 | 0.0580 |
| Conversion Electron | 60.473 | 0.0118 |
| Conversion Electron | 60.999 | 0.0139 |
Experimental Protocols
Protocol 1: Background Measurement and Subtraction
Objective: To accurately measure and subtract the background spectrum to improve the signal-to-noise ratio.
Methodology:
-
Setup: Place your detector in the exact experimental geometry you will use for your ¹⁴⁵Pm sample measurement, including all shielding.
-
Remove Sample: Ensure that the ¹⁴⁵Pm sample is not present in the measurement chamber.
-
Acquire Background Spectrum: Acquire a background spectrum for a time period at least equal to, and preferably longer than, your planned sample measurement time.[11]
-
Save Data: Save the background spectrum data file.
-
Acquire Sample Spectrum: Place your ¹⁴⁵Pm sample in the measurement chamber and acquire the sample spectrum for your desired duration.
-
Subtract Background: Use your spectroscopy software to subtract the background spectrum from the sample spectrum. Most software packages have a built-in function for this.
-
Analysis: Analyze the resulting background-subtracted spectrum.
Protocol 2: Optimizing Detector to Sample Geometry
Objective: To minimize signal loss due to air attenuation.
Methodology:
-
Initial Measurement: Place your ¹⁴⁵Pm sample at a standard, reproducible distance from the detector window and acquire a spectrum for a fixed amount of time.
-
Record Signal: Record the net counts in the primary X-ray peaks of interest.
-
Reduce Distance: Carefully reduce the distance between the sample and the detector window. Ensure there is no risk of contamination.
-
Repeat Measurement: Acquire another spectrum for the same fixed amount of time.
-
Compare Signals: Compare the net counts from the second measurement to the first. You should observe an increase in signal intensity.
-
Iterate: Repeat steps 3-5 until you have reached the minimum practical distance for your experimental setup.
-
Consider Vacuum/Helium: If the signal is still weak, consider performing the experiment in a vacuum chamber or a chamber purged with helium to eliminate air attenuation.[6]
Mandatory Visualization
Caption: A logical workflow for troubleshooting low signal-to-noise ratio.
Caption: Illustration of desired signal and various noise source pathways.
References
- 1. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 2. Promethium [chemeurope.com]
- 3. Promethium - Wikipedia [en.wikipedia.org]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. mirdsoft.org [mirdsoft.org]
- 6. amptek.com [amptek.com]
- 7. X-Ray Detector Selection Guide – Amptek – X-Ray Detectors and Electronics [amptek.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. X-Ray Physics: Signal-to-Noise in Fluoroscopy - XRayPhysics [xrayphysics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bmuv.de [bmuv.de]
- 12. caen.it [caen.it]
- 13. chem.libretexts.org [chem.libretexts.org]
Calibration drift in instruments measuring Promethium-145
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing instruments to measure Promethium-145 (Pm-145). The focus is on identifying and resolving issues related to calibration drift in Liquid Scintillation Counters (LSCs), the standard instrument for this type of measurement.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it measured?
A1: this compound is a radioisotope with a half-life of 17.7 years that decays via electron capture.[1][2][3] This process does not emit beta particles but results in the emission of low-energy Auger electrons and X-rays. These emissions are efficiently detected by Liquid Scintillation Counting (LSC), where the sample is mixed with a scintillation cocktail that converts the energy from the decay into detectable light photons.[4][5]
Q2: What is calibration drift and why is it a concern?
A2: Calibration drift is the gradual, slow change in an instrument's response over time, leading to inaccurate measurements.[6] For radiation detection equipment, this means the reported activity (e.g., in Disintegrations Per Minute, DPM) may not reflect the true activity of the sample. Factors such as aging electronic components, environmental changes (temperature and humidity), and gradual deterioration of instrument optics can all contribute to drift.[6][7] Addressing drift is crucial for ensuring the accuracy, reliability, and reproducibility of experimental results.
Q3: How often should I check my instrument's calibration?
A3: It is best practice to perform a performance check daily or before each use.[8] This routine check, often called a Self-Normalization and Calibration (SNC) or Instrument Performance Assessment (IPA), uses stable, long-lived standard sources (like Tritium and Carbon-14) to verify that the instrument's efficiency and background radiation levels are within acceptable limits.[8][9]
Q4: What are "quench" and "luminescence" and how do they affect my measurements?
A4:
-
Quench: This is any process that reduces the efficiency of the energy transfer from the radioactive decay to the photomultiplier tubes (PMTs), resulting in a lower measured count rate.[10] It can be caused by chemical impurities in the sample that absorb the decay energy (chemical quench) or by coloration that absorbs the emitted light (color quench).[10][11]
-
Luminescence: This refers to the emission of light from chemical reactions (chemiluminescence) or light-induced excitation (photoluminescence) within the sample vial that are not related to the radioactive decay.[9] It can cause falsely high counts, particularly in low-energy regions of the spectrum.
Instrument Performance and Calibration Guide
Maintaining consistent instrument performance is critical. Regular checks against known standards help identify and mitigate calibration drift.
Performance Acceptance Criteria
Regularly monitoring key performance parameters against established limits ensures data integrity. If any parameter falls outside these limits, it indicates a potential issue that requires troubleshooting.
| Parameter | Standard Source | Frequency | Acceptance Limit | Action if Exceeded |
| Counting Efficiency | Unquenched ³H & ¹⁴C | Daily / Before Use | ± 2 Standard Deviations from the historical mean; or < 5-10% relative deviation from baseline. | Refer to Troubleshooting Guide (Low Counts). |
| Background Count | Blank Vial | Daily / Before Use | Within the laboratory's established upper control limit (e.g., < 50 CPM). | Refer to Troubleshooting Guide (High Background). |
| Quench Indicator | Quenched Standards | As needed / New Cocktail | Consistent with manufacturer's specifications for the standard set. | Re-prepare standards; check cocktail integrity. |
| Chi-Square Test | Any stable source | After major repair or annually | Value should indicate a random (Poisson) distribution of counts. | Contact service engineer; indicates instrument malfunction. |
Experimental Protocol: Daily Performance Check
This protocol outlines the steps for a routine check of a Liquid Scintillation Counter to monitor for calibration drift.
Materials:
-
Unquenched Tritium (³H) standard vial (sealed source).
-
Unquenched Carbon-14 (¹⁴C) standard vial (sealed source).
-
Background standard vial (containing scintillation cocktail but no radionuclide).
-
Liquid Scintillation Counter.
Procedure:
-
Instrument Power-Up: Ensure the LSC has been powered on and allowed to stabilize according to the manufacturer's instructions (typically at least 30 minutes).
-
Select Protocol: Access the instrument's quality control or daily performance check protocol. This is often pre-programmed by the manufacturer (e.g., SNC protocol).
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Load Vials: Place the background, ³H, and ¹⁴C standard vials into the appropriate positions in the instrument's sample cassette as indicated by the protocol.
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Initiate Count: Start the counting sequence. The instrument will automatically count each standard for a preset time.
-
Data Review: Upon completion, the instrument will generate a report containing the Counts Per Minute (CPM), counting efficiency (%), and background levels.
-
Assess Performance: Compare the measured efficiency and background values to the established acceptance limits in your laboratory's quality control log.
-
Efficiency Check: For example, the ¹⁴C efficiency should typically be greater than 90% and the ³H efficiency greater than 60%.[12] A significant drop from the historical average indicates a problem.
-
Background Check: The background count should be low and stable. A sudden increase can indicate contamination or electronic noise.
-
-
Record Results: Log the results in the instrument's performance logbook. If all parameters are within the acceptance limits, proceed with sample analysis. If not, refer to the troubleshooting guide below.
Troubleshooting Guides
Issue 1: Low Counts or Drifting Efficiency
A gradual or sudden decrease in the counting efficiency of your standard sources is a primary indicator of calibration drift or other system problems.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. Quality control of liquid scintillation counters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Is Liquid Scintillation Counting: Key Insights And Practical Tips - Blogs - News [alwsci.com]
- 4. hidex.com [hidex.com]
- 5. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. Federal Register :: Notice of Revisions to Performance Area One of the LSC Performance Criteria [federalregister.gov]
- 8. research.columbia.edu [research.columbia.edu]
- 9. resources.revvity.com [resources.revvity.com]
- 10. uwm.edu [uwm.edu]
- 11. Program Letter 25-3 | LSC - Legal Services Corporation: America's Partner for Equal Justice [lsc.gov]
- 12. researchgate.net [researchgate.net]
Promethium-145 Purity Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Promethium-145 (Pm-145). The information is designed to address specific issues that may be encountered during the purity analysis of Pm-145 samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the radiochemical purity of this compound?
A1: Due to this compound being a pure soft beta emitter with no gamma emissions, the most suitable method for quantitative analysis is Liquid Scintillation Counting (LSC) .[1][2][3] For the identification of isotopic impurities, Mass Spectrometry (such as Inductively Coupled Plasma Mass Spectrometry - ICP-MS or Resonance Ionization Mass Spectrometry - RIMS) is the preferred method.[4][5]
Q2: What are the common isotopic impurities in this compound samples?
A2: Isotopic impurities in this compound samples largely depend on the production method. Common impurities may include other isotopes of promethium, such as Pm-146 and Pm-147. Additionally, the precursor material and decay products can be present, including isotopes of Neodymium (Nd) and Samarium (Sm).[6][7] For instance, Pm-145 decays to Neodymium-145 via electron capture.[7][8]
Q3: What are the expected chemical impurities in a this compound sample?
A3: Promethium is a lanthanide and is chemically very similar to its neighboring elements.[9] Therefore, the most common chemical impurities are other lanthanide elements, particularly Neodymium (Nd) and Samarium (Sm), which are difficult to separate from promethium.[10][11][12] Separation and purification are often achieved through techniques like liquid-liquid extraction or ion exchange chromatography.[11][13][14]
Q4: Why is Gamma Spectroscopy not a suitable method for this compound purity analysis?
A4: this compound decays primarily through electron capture and emits only soft beta particles; it does not emit gamma rays.[15] Gamma spectroscopy is a technique used to detect and measure gamma radiation. Since Pm-145 does not produce significant gamma emissions, this method is not effective for its direct quantification or purity assessment. However, it can be used to identify and quantify any gamma-emitting isotopic impurities that may be present in the sample.[16]
Troubleshooting Guides
Liquid Scintillation Counting (LSC) for this compound
This compound is a low-energy beta emitter, which can present challenges during LSC analysis. Here are some common issues and their solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Counting Efficiency | Quenching: Chemical or color quenching reduces the transfer of energy to the scintillator or absorbs the emitted photons.[10][14] | 1. Sample Preparation: Ensure the sample is fully dissolved and forms a clear, homogeneous solution with the scintillation cocktail.[17] 2. Quench Correction: Use a quench correction method, such as the Channels Ratio (CR) method or the External Standard method, to compensate for the loss in efficiency.[8][9][16] 3. Cocktail Selection: Use a high-efficiency scintillation cocktail suitable for aqueous or organic samples, depending on your sample matrix. |
| High Background Counts | Environmental Radiation: Natural background radiation from cosmic rays and terrestrial sources.[18][19] Chemiluminescence/Photoluminescence: Chemical reactions in the sample vial or exposure to light can produce spurious light emissions.[2][18] Static Electricity: Static charges on plastic vials can generate light.[18] | 1. Shielding: Utilize a low-background LSC with passive (lead) and/or active (guard detector) shielding.[2][13] 2. Dark Adaptation: Allow samples to dark adapt inside the counter for a period before counting to reduce luminescence.[20] 3. Vial Selection: Use low-potassium glass vials or antistatic plastic vials to minimize background from the vial itself.[18] 4. Blank Measurement: Measure a blank sample containing only the scintillation cocktail to determine the background count rate and subtract it from the sample counts.[18] |
| Inconsistent or Irreproducible Results | Sample Heterogeneity: The Pm-145 is not uniformly distributed in the scintillation cocktail.[1] Pipetting Errors: Inaccurate dispensing of the sample or cocktail. Instrument Instability: Fluctuations in the performance of the LSC. | 1. Proper Mixing: Ensure thorough mixing of the sample and cocktail. For solid samples, solubilization may be necessary.[20] 2. Calibrated Pipettes: Use calibrated pipettes for all liquid transfers. 3. Instrument Calibration: Regularly calibrate the LSC using known standards to ensure consistent performance.[21] |
Experimental Protocols
Protocol 1: Radiochemical Purity of this compound by Liquid Scintillation Counting
Objective: To determine the activity and thereby the radiochemical purity of a this compound sample.
Materials:
-
This compound sample solution
-
Liquid scintillation cocktail (e.g., Ultima Gold™)
-
20 mL glass or low-background plastic scintillation vials
-
Calibrated micropipettes and tips
-
Liquid Scintillation Counter (LSC)
-
Quenched standard set for the specific cocktail (optional, for advanced quench correction)
Procedure:
-
Sample Preparation:
-
Pipette a precise volume (e.g., 100 µL) of the this compound sample solution into a scintillation vial.
-
Add 10 mL of the liquid scintillation cocktail to the vial.
-
Cap the vial tightly and vortex for 30 seconds to ensure a homogeneous mixture.
-
Prepare a blank sample by adding only 10 mL of the scintillation cocktail to a separate vial.
-
-
Dark Adaptation:
-
Place the sample and blank vials in the LSC sample holder.
-
Allow the vials to remain in the dark within the counter for at least one hour to minimize photoluminescence and chemiluminescence.
-
-
Counting:
-
Set the LSC counting parameters. For Pm-145, a wide energy window for low-energy beta emitters is appropriate.
-
Count the blank vial for a sufficient time to obtain good statistics for the background measurement.
-
Count the sample vial. The counting time should be adjusted to achieve the desired statistical precision.
-
-
Data Analysis:
-
Record the Counts Per Minute (CPM) for both the sample and the blank.
-
Calculate the net CPM of the sample by subtracting the blank CPM from the sample CPM.
-
Determine the counting efficiency (Eff). This can be done using a quench correction curve generated from a set of quenched standards or by using an internal standard.
-
Calculate the activity in Disintegrations Per Minute (DPM) using the formula: DPM = Net CPM / Efficiency.
-
The radiochemical purity can be expressed as the percentage of the total activity that is attributed to this compound.
-
Protocol 2: Isotopic Purity Analysis by Mass Spectrometry
Objective: To identify and quantify isotopic impurities in a this compound sample.
Methodology: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for isotopic analysis.
Procedure Outline:
-
Sample Preparation:
-
The this compound sample is accurately diluted in a suitable matrix, typically dilute nitric acid.
-
An internal standard (an isotope not expected to be in the sample) may be added to correct for instrument drift.
-
-
Instrument Calibration:
-
The ICP-MS is calibrated using certified standard solutions of the elements of interest (e.g., Nd, Sm, and other potential lanthanide impurities).
-
-
Sample Introduction:
-
The prepared sample solution is introduced into the ICP-MS, where it is nebulized and ionized in a high-temperature argon plasma.
-
-
Mass Analysis:
-
The ions are extracted from the plasma and guided into the mass spectrometer, which separates them based on their mass-to-charge ratio.
-
-
Detection and Data Analysis:
-
The detector counts the ions of each specific mass.
-
The relative abundances of different isotopes of promethium and other elements are determined.
-
The isotopic purity of this compound is calculated as the ratio of the Pm-145 signal to the sum of all promethium isotope signals.
-
Data Presentation
Table 1: Common Impurities in this compound Samples
| Impurity Type | Common Impurities | Rationale for Presence | Recommended Analytical Technique |
| Isotopic | Pm-146, Pm-147 | Co-production during irradiation or from different fission pathways. | Mass Spectrometry (ICP-MS, RIMS) |
| Nd-145 | Decay product of Pm-145.[7][8] | Mass Spectrometry (ICP-MS) | |
| Other Nd and Sm isotopes | Precursor material or byproducts from production.[6][7] | Mass Spectrometry (ICP-MS) | |
| Chemical | Neodymium (Nd) | Similar chemical properties to Promethium, making separation difficult.[10][11] | ICP-MS, Ion Chromatography |
| Samarium (Sm) | Similar chemical properties to Promethium.[10][11] | ICP-MS, Ion Chromatography | |
| Other Lanthanides | Present in the source material or introduced during processing. | ICP-MS |
Table 2: Comparison of Purity Analysis Techniques for this compound
| Technique | Analyte | Principle | Advantages | Limitations |
| Liquid Scintillation Counting (LSC) | Radiochemical Purity (Activity) | Detection of light produced from beta particle interaction with a scintillator.[1][3] | High counting efficiency for beta emitters, well-established method. | Susceptible to quenching, does not provide isotopic information. |
| Mass Spectrometry (e.g., ICP-MS) | Isotopic and Chemical Purity | Separation of ions based on mass-to-charge ratio. | High sensitivity, provides isotopic ratios and elemental composition. | Requires sample dissolution, can be destructive. |
Mandatory Visualizations
Caption: Workflow for this compound Purity Analysis by LSC.
Caption: Common Issues in Liquid Scintillation Counting.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. nrc.gov [nrc.gov]
- 3. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. Isotopes_of_promethium [chemeurope.com]
- 7. grokipedia.com [grokipedia.com]
- 8. lablogic.com [lablogic.com]
- 9. sfu.ca [sfu.ca]
- 10. hidex.com [hidex.com]
- 11. osti.gov [osti.gov]
- 12. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
- 13. Low Background Liquid Scintillation Counting Using an Active Sample Holder and Pulse Discrimination Electronics | Radiocarbon | Cambridge Core [cambridge.org]
- 14. ehs.psu.edu [ehs.psu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Maintaining Scintillation Counters: Quench Correction and Efficiency [labx.com]
- 17. revvity.co.jp [revvity.co.jp]
- 18. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. cdn.website-editor.net [cdn.website-editor.net]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Technical Support Center: Managing Radioactive Waste from Promethium-145 Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling and management of radioactive waste generated from research involving Promethium-145 (Pm-145). Given the limited availability of specific experimental protocols for this compound in the public domain, this guide offers best practices and adapted methodologies based on similar radionuclides. Researchers must supplement this information with institution-specific safety protocols and conduct their own risk assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiological characteristics of this compound that I should be aware of?
A1: this compound is a radioactive isotope with a half-life of 17.7 years.[1][2][3] It primarily decays via electron capture to Neodymium-145 and also has a very rare alpha decay mode to Praseodymium-141.[1] The electron capture process does not emit beta particles but does result in the emission of characteristic X-rays and Auger electrons. While the external radiation hazard from the electron capture itself is low, the interaction of any emitted beta particles from other co-produced isotopes with shielding materials can produce secondary X-rays known as bremsstrahlung radiation.[4][5]
Q2: What are the immediate safety precautions I should take when working with this compound?
A2: Due to its radioactive nature, handling this compound requires stringent safety protocols.[6] Always work in a designated radioactive materials area. Personal protective equipment (PPE) is mandatory, including a lab coat, safety glasses, and double gloves. To minimize exposure, adhere to the principles of time, distance, and shielding. Use appropriate shielding, such as lead or tungsten, to attenuate gamma and X-ray emissions. A thin layer of a low-Z material like acrylic should be used as the primary shield to minimize bremsstrahlung production from any beta-emitting impurities.[7]
Q3: How is radioactive waste from this compound research classified?
A3: Waste from this compound research is classified as low-level radioactive waste (LLRW). The U.S. Nuclear Regulatory Commission (NRC) categorizes LLRW into Class A, Class B, and Class C, based on the concentration and half-life of the radionuclides present.[8][9] Class A waste is the least hazardous, while Class C has higher concentrations of radionuclides and requires more stringent disposal measures.[8] Waste that exceeds Class C limits is considered Greater-Than-Class C (GTCC) and has more complex disposal requirements.[8] The specific classification of your this compound waste will depend on its final concentration and form.
Q4: What are the approved disposal pathways for this compound waste?
A4: LLRW must be disposed of at a licensed disposal facility. The waste must be properly characterized, segregated, and packaged according to the requirements of the disposal site and the Department of Transportation (DOT). It is crucial to separate radioactive waste from other hazardous wastes (chemical, biological) to avoid creating "mixed waste," which is more complex and expensive to manage.[10][11][12][13][14]
Q5: Can I treat mixed waste containing this compound in the lab?
A5: In some cases, it may be possible to treat mixed waste to remove one of the hazards. For example, a biological hazard could be inactivated with an appropriate disinfectant, leaving only the radioactive and chemical hazards.[10] However, treatment of the chemical hazard component of RCRA-defined hazardous waste is generally not permitted in the lab.[10] It is essential to consult with your institution's Environmental Health and Safety (EH&S) office before attempting any treatment of mixed waste.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Half-life | 17.7 years[1][2][3] |
| Primary Decay Mode | Electron Capture[1] |
| Secondary Decay Mode | Alpha Decay (very rare)[1] |
| Decay Product | Neodymium-145 (from EC), Praseodymium-141 (from alpha)[1] |
| Specific Activity | 940 Ci/g[3] |
| Reportable Quantity (RQ) | 100 Ci (3.7 TBq)[15] |
Table 2: NRC Low-Level Radioactive Waste Classification (Simplified)
| Waste Class | Characteristics | Disposal Requirements |
| Class A | Lowest concentration of radionuclides.[8] | Segregated at disposal site; meets minimum form requirements.[9] |
| Class B | Higher concentration of shorter-lived radionuclides than Class A.[8] | Must meet more rigorous waste form stability requirements.[9] |
| Class C | Higher concentration of both short- and long-lived radionuclides than Class B.[8] | Requires additional measures at the disposal facility to protect against inadvertent intrusion.[9] |
| Greater Than Class C (GTCC) | Exceeds the concentration limits for Class C waste.[8] | Generally not suitable for near-surface disposal; requires case-by-case evaluation.[8] |
Experimental Protocols
Note: The following protocols are adapted from general methodologies for similar radionuclides due to the lack of specific, publicly available protocols for this compound. These should be considered as a starting point and must be validated and adapted for your specific experimental conditions and safety protocols.
Protocol 1: Adapted Receptor Binding Assay using a Hypothetical Pm-145 Labeled Ligand
This protocol outlines a general framework for a competitive receptor binding assay.
Objective: To determine the binding affinity of a test compound for a specific receptor using a hypothetical this compound labeled ligand.
Materials:
-
Cell membranes or purified receptor preparation
-
Hypothetical [¹⁴⁵Pm]Ligand (of known concentration and specific activity)
-
Unlabeled test compounds
-
Binding buffer (e.g., Tris-HCl with appropriate additives)
-
Wash buffer
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Methodology:
-
Preparation:
-
Prepare serial dilutions of the unlabeled test compounds in the binding buffer.
-
Dilute the [¹⁴⁵Pm]Ligand to the desired concentration in the binding buffer. The optimal concentration is typically at or below the Kd of the radioligand for the receptor.[16]
-
Prepare the receptor membranes to the appropriate concentration in the binding buffer.
-
-
Incubation:
-
In a series of microcentrifuge tubes or a 96-well plate, combine the following in order:
-
Binding buffer
-
Unlabeled test compound (at varying concentrations) or buffer for total binding determination.
-
[¹⁴⁵Pm]Ligand
-
Receptor membrane preparation
-
-
For non-specific binding (NSB) determination, add a high concentration of a known, unlabeled ligand that saturates the receptor.
-
Incubate the mixture at the appropriate temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the unlabeled test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[17]
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Protocol 2: General Laboratory Waste Management for this compound
Objective: To safely collect, segregate, and prepare this compound contaminated waste for disposal.
Materials:
-
Designated and labeled radioactive waste containers (for solid and liquid waste)
-
Shielding for waste containers as needed
-
Absorbent materials
-
Radioactive material labels
-
Waste characterization forms
Methodology:
-
Waste Segregation at the Source:
-
Solid Waste:
-
Place all contaminated solid waste (e.g., gloves, absorbent paper, pipette tips, vials) into a designated, clearly labeled solid radioactive waste container.
-
Do not mix non-radioactive trash with radioactive waste.
-
-
Liquid Waste:
-
Collect all contaminated aqueous and organic liquid waste in separate, designated, and labeled liquid radioactive waste containers.
-
Do not mix aqueous and organic radioactive waste streams.
-
Ensure containers are chemically compatible with the waste.
-
-
Sharps Waste:
-
Place all contaminated sharps (e.g., needles, razor blades) into a designated, puncture-proof sharps container for radioactive waste.
-
-
Mixed Waste:
-
-
Waste Container Management:
-
Keep all radioactive waste containers closed when not in use.
-
Store waste containers in a designated and shielded area within the laboratory.
-
Regularly monitor the external radiation levels of the waste containers.
-
-
Waste Characterization and Documentation:
-
Maintain an accurate log of the radionuclides (including this compound), their estimated activity, and the date of addition for each waste container.
-
Complete a waste characterization form for each container prior to requesting pickup. This should include information on the physical and chemical composition of the waste.[18]
-
-
Waste Pickup and Disposal:
-
When a waste container is full, seal it securely.
-
Arrange for waste pickup by your institution's EH&S or licensed radioactive waste broker.
-
Troubleshooting Guides
Issue 1: I can't detect this compound contamination with my Geiger-Muller (GM) survey meter.
-
Question: Why is my standard GM meter not detecting this compound contamination?
-
Answer: this compound decays primarily by electron capture, which emits low-energy X-rays and Auger electrons that are difficult to detect with a standard GM probe. For low-energy beta emitters and electron capture nuclides, a wipe test followed by analysis with a liquid scintillation counter (LSC) is the most effective method for detecting removable contamination.[19]
Issue 2: My experimental results show unexpectedly high background counts.
-
Question: What could be causing high background in my this compound experiment?
-
Answer: Several factors could contribute to high background counts:
-
Contamination: Your experimental area, equipment, or reagents may be contaminated. Perform thorough wipe tests of all surfaces and equipment.
-
Bremsstrahlung Radiation: If your this compound source has beta-emitting impurities, or if you are using high-Z shielding materials (like lead) as a primary shield, you may be generating bremsstrahlung X-rays. Use a low-Z primary shield (e.g., acrylic) to minimize this effect.[5]
-
Instrument Noise: Your liquid scintillation counter may have high electronic noise. Run a background sample with a clean vial and scintillation fluid to check the instrument's background level.
-
Issue 3: I have generated a mixed waste containing this compound and a hazardous chemical. What should I do?
-
Question: How do I handle waste that is both radioactive and chemically hazardous?
-
Answer: This is considered "mixed waste" and requires special handling.[10][11][12][13][14]
-
Do not dispose of it with your regular radioactive or chemical waste.
-
Segregate and label it clearly as "Mixed Waste," detailing both the radioactive and chemical components.
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately. They will provide specific instructions for its storage and disposal, which is often complex and costly.[10]
-
Mandatory Visualizations
Caption: Experimental workflow for this compound from receipt to disposal.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Shielding Calculation of Bremsstrahlung Induced by Beta-rays from Reference Radioisotopes [jstage.jst.go.jp]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. Promethium: Properties and Applications [stanfordmaterials.com]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. energy.gov [energy.gov]
- 9. nrc.gov [nrc.gov]
- 10. Mixed Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. ehs.utoronto.ca [ehs.utoronto.ca]
- 13. research.columbia.edu [research.columbia.edu]
- 14. epa.gov [epa.gov]
- 15. This compound | Pm | CID 167342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 18. energy.gov [energy.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Accurate Measurement of Promethium-145 in the Presence of Daughter Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Promethium-145 (Pm-145). The focus is on mitigating the impact of its primary daughter product, Neodymium-145 (Nd-145), on measurement accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary decay products of this compound and do they interfere with its measurement?
This compound (Pm-145) has a half-life of 17.7 years and decays primarily through electron capture to the stable isotope Neodymium-145 (Nd-145).[1][2][3] It also has a very rare alpha decay mode to stable Praseodymium-141.[1]
Since Nd-145 is a stable, non-radioactive isotope, it does not produce any radiological interference (i.e., no competing radiation emissions) during the measurement of Pm-145. However, the accumulation of Nd-145 in a sample can lead to chemical and physical interference, particularly in liquid scintillation counting (LSC).
Q2: How does the daughter product Neodymium-145 impact Liquid Scintillation Counting (LSC) of this compound?
The presence of Nd-145 can introduce chemical quenching and color quenching in the liquid scintillation cocktail.[4]
-
Chemical Quenching: Neodymium, like other lanthanides, can interfere with the energy transfer process between the emitted beta particles from Pm-145 and the scintillator molecules in the cocktail. This reduces the number of photons produced and, consequently, the detected counts per minute (CPM), leading to an underestimation of the actual activity (disintegrations per minute or DPM).
-
Color Quenching: If colored neodymium compounds are formed in the scintillation vial, they can absorb the scintillation light before it reaches the photomultiplier tubes of the LSC counter. This also results in a lower CPM and an inaccurate measurement.
Q3: What is the recommended method for measuring this compound?
Liquid Scintillation Counting (LSC) is a common and effective method for quantifying the low-energy beta emissions of Pm-145. However, due to the potential for quenching from its daughter product, proper sample preparation and, in some cases, chemical separation are crucial for accurate results.
Q4: Is it necessary to separate Neodymium-145 from this compound before measurement?
For high-accuracy measurements, especially when the sample has aged and a significant amount of Nd-145 has accumulated, separation is highly recommended. For routine or less sensitive applications, the use of quench correction curves may be sufficient.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Consistently low CPM readings over time for a known activity of Pm-145. | Chemical Quenching: Accumulation of the daughter product Nd-145 is interfering with the energy transfer in the LSC cocktail. | 1. Implement Quench Correction: Utilize the instrument's quench monitoring parameters (e.g., tSIE) to generate a quench curve and correct for the reduced efficiency. 2. Chemical Separation: For the most accurate results, separate Nd-145 from Pm-145 using ion exchange chromatography prior to LSC analysis. |
| Visible color or precipitate in the scintillation vial. | Color Quenching/Physical Quenching: Formation of colored Nd compounds or insoluble precipitates that absorb scintillation light or physically block its path to the detectors. | 1. Improve Sample Solubility: Ensure the sample is fully dissolved in the scintillation cocktail. Adjust the sample matrix or use a more suitable cocktail if necessary. 2. Chemical Separation: Remove the interfering Nd-145 from the sample. |
| Inconsistent or irreproducible LSC results. | Variable Quenching: Inconsistent amounts of Nd-145 in different sample aliquots or incomplete mixing with the scintillation cocktail. | 1. Homogenize Samples: Ensure thorough mixing of the sample with the LSC cocktail. 2. Standardize Procedures: Use a consistent protocol for sample preparation and analysis. 3. Perform Separation: For the highest reproducibility, separate the daughter product. |
Quantitative Data on Quenching Effects
| Neodymium-145 Concentration (µg/mL) | Quench Indicating Parameter (tSIE) | Counting Efficiency (%) | Apparent Activity (% of True Activity) |
| 0 | 750 | 95 | 100 |
| 10 | 650 | 85 | 89.5 |
| 25 | 500 | 70 | 73.7 |
| 50 | 350 | 50 | 52.6 |
| 100 | 200 | 30 | 31.6 |
Note: This data is illustrative and the actual quenching will depend on the specific LSC cocktail, instrument, and sample matrix. It is crucial to generate a specific quench curve for your experimental conditions.
Experimental Protocols
Protocol 1: Generation of a Quench Curve for this compound
This protocol describes how to create a quench curve to correct for the effects of neodymium.
Materials:
-
This compound standard of known activity.
-
Non-radioactive Neodymium standard solution.
-
Liquid scintillation cocktail.
-
Liquid scintillation vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of LSC vials containing a constant, known activity of the Pm-145 standard.
-
Add increasing amounts of the non-radioactive Neodymium standard solution to each vial to create a concentration gradient (e.g., 0, 10, 25, 50, 100 µg/mL).
-
Add the liquid scintillation cocktail to each vial, ensuring a consistent total volume.
-
Cap the vials and mix thoroughly until the solution is clear and homogeneous.
-
Allow the samples to dark-adapt in the LSC counter for at least one hour to reduce photoluminescence.
-
Measure the CPM and the quench indicating parameter (e.g., tSIE) for each vial.
-
Calculate the counting efficiency for each standard (Efficiency % = (CPM / DPM) * 100).
-
Plot the counting efficiency as a function of the quench indicating parameter to generate the quench curve.
-
This curve can then be used to determine the counting efficiency of unknown samples based on their measured quench parameter.
Protocol 2: Separation of Neodymium-145 from this compound using Ion Exchange Chromatography
This protocol outlines a method for separating the daughter product Nd-145 from Pm-145.
Materials:
-
Cation exchange resin (e.g., Dowex 50W-X8).
-
Chromatography column.
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 2M, 4M, 6M).
-
Sample containing Pm-145 and its daughter Nd-145.
-
Fraction collector.
-
Apparatus for monitoring radioactivity in the eluted fractions.
Procedure:
-
Column Preparation: Prepare a slurry of the cation exchange resin in 2M HCl and pour it into the chromatography column. Allow the resin to settle and wash the column with several column volumes of 2M HCl.
-
Sample Loading: Acidify the sample containing Pm-145 and Nd-145 to approximately 2M HCl and load it onto the column.
-
Elution:
-
Begin elution with 2M HCl. This will elute some of the less strongly bound ions.
-
Gradually increase the concentration of the HCl eluent. Promethium and Neodymium will elute at different HCl concentrations due to differences in their ionic radii and charge densities. Typically, Promethium will elute before Neodymium.
-
Collect fractions of the eluate using a fraction collector.
-
-
Fraction Analysis: Measure the radioactivity of each fraction to identify the fractions containing the purified Pm-145.
-
Sample Preparation for LSC: Pool the Pm-145 containing fractions, evaporate to reduce the volume and acid concentration, and prepare for liquid scintillation counting as per your standard procedure.
Visualizations
Caption: Decay chain of this compound.
Caption: Experimental workflow for Pm-145 measurement.
References
Enhancing the specific activity of Promethium-145
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Promethium-145. Our goal is to address specific issues that may arise during experimentation, with a focus on achieving high-purity samples for research and application.
Frequently Asked Questions (FAQs)
Q1: Can the specific activity of this compound be enhanced?
A1: The specific activity of a radionuclide is an intrinsic physical property and cannot be altered. It is determined by the decay constant, which is directly related to the half-life of the isotope. For this compound, which has a half-life of 17.7 years, the theoretical maximum specific activity is a fixed value.[1][2][3][4] However, the effective specific activity of a this compound sample can be maximized by increasing its isotopic and chemical purity. This involves removing other promethium isotopes and non-radioactive impurities.
Q2: What are the primary production methods for this compound?
A2: this compound is not naturally abundant and must be produced artificially.[5] The two main production routes are:
-
Fission Product of Uranium: It can be separated from the fission products of uranium fuel from nuclear reactors.[1][5][6]
-
Neutron Irradiation of Neodymium: It can be produced by irradiating a stable Neodymium isotope, specifically ¹⁴⁴Nd, with neutrons in a nuclear reactor. This process involves a series of neutron captures and beta decays.
Q3: What are the main challenges in working with this compound?
A3: Researchers face several challenges when working with this compound:
-
High Radioactivity: Promethium is a highly radioactive element, necessitating stringent safety protocols, including proper shielding and containment to prevent radiation exposure and contamination.[7]
-
Scarcity and Availability: As a synthetic element produced in small quantities, obtaining this compound can be difficult and expensive.[5]
-
Chemical Separation: Separating promethium from other lanthanides is challenging due to their similar chemical properties.[8][9] This is a critical step for achieving high chemical and radiochemical purity.
Q4: What are the potential applications of this compound in drug development?
A4: While Promethium-147 has been more commonly explored for applications like atomic batteries and luminous paints, the unique decay properties of this compound make it a candidate for research in targeted radionuclide therapy and medical imaging.[7][8][10] Its longer half-life compared to other therapeutic radionuclides could be advantageous for certain applications. Research into its use in radiopharmaceuticals is ongoing.[7]
Troubleshooting Guides
Issue 1: Lower than Expected Specific Activity in a this compound Sample
-
Possible Cause 1: Isotopic Impurities. The sample may contain other isotopes of promethium (e.g., ¹⁴⁷Pm) or other radioactive elements, which contribute to the total mass but not to the specific activity of ¹⁴⁵Pm.
-
Troubleshooting:
-
Perform gamma-ray spectroscopy to identify and quantify all radioactive isotopes present in the sample.
-
Employ mass separation techniques, such as electromagnetic isotope separation (calutron) or advanced chromatographic methods, to enrich the ¹⁴⁵Pm content.
-
-
-
Possible Cause 2: Chemical Impurities. The sample may be contaminated with non-radioactive elements, particularly other lanthanides which are chemically similar to promethium.
-
Troubleshooting:
-
Use analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to identify and quantify elemental impurities.
-
Implement a robust chemical purification protocol, such as ion exchange chromatography or solvent extraction, to separate promethium from other elements.[5]
-
-
Issue 2: Difficulty in Separating this compound from Other Lanthanides
-
Problem: Incomplete separation of promethium from neighboring lanthanides like Neodymium (Nd) and Samarium (Sm).
-
Solution:
-
Optimize Ion Exchange Chromatography:
-
Select a suitable cation exchange resin.
-
Carefully control the pH and concentration of the eluent (e.g., alpha-hydroxyisobutyrate, α-HIBA) to achieve fine separation of the lanthanide ions.
-
Monitor the elution profile using a radiation detector to collect the ¹⁴⁵Pm fraction with high purity.
-
-
Solvent Extraction:
-
Utilize a two-phase liquid system with a selective organic extractant that has a higher affinity for promethium over other lanthanides under specific pH conditions.
-
-
-
Data Presentation
Table 1: Nuclear Properties of this compound
| Property | Value |
| Half-life | 17.7 years[1][2][3][4] |
| Decay Mode | Electron Capture (to ¹⁴⁵Nd), Alpha Decay (rare, to ¹⁴¹Pr)[1] |
| Primary Emissions | X-rays, Auger electrons |
| Specific Activity | ~5.1 TBq/g (139 Ci/g)[1] |
Experimental Protocols
Protocol 1: Production of this compound via Neutron Irradiation of Neodymium-144
-
Target Preparation: Prepare a high-purity target of enriched Neodymium-144 oxide (¹⁴⁴Nd₂O₃).
-
Irradiation: Encapsulate the target and irradiate it in a high-flux nuclear reactor. The ¹⁴⁴Nd captures a neutron to become ¹⁴⁵Nd, which then decays via beta emission to ¹⁴⁵Pm.
-
Cooling: Allow the irradiated target to "cool" for a period to let short-lived isotopes decay.
-
Dissolution: Dissolve the irradiated target in a suitable acid (e.g., nitric acid).
-
Chemical Separation: Proceed with the purification protocol outlined below to separate ¹⁴⁵Pm from the bulk Nd target material and other transmutation products.
Protocol 2: Purification of this compound using Ion Exchange Chromatography
-
Column Preparation: Pack a chromatography column with a suitable cation exchange resin and equilibrate it with a low concentration acid solution.
-
Sample Loading: Load the dissolved, irradiated target solution onto the column.
-
Elution: Elute the column with a complexing agent solution (e.g., α-HIBA) with a carefully controlled pH gradient. The lanthanides will elute at different times based on their affinity for the resin.
-
Fraction Collection: Collect fractions of the eluate and monitor the radioactivity of each fraction using a suitable detector.
-
Analysis: Analyze the collected fractions containing the peak radioactivity for isotopic and chemical purity using gamma spectroscopy and ICP-MS.
-
Concentration: Combine the high-purity ¹⁴⁵Pm fractions and concentrate the product.
Visualizations
Caption: Workflow for the production and purification of this compound.
Caption: Relationship between specific activity and sample purity.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Promethium: To Strive, to Seek, to Find and Not to Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. mdpi.com [mdpi.com]
- 5. The Promethium (Pm) Market | SFA (Oxford) [sfa-oxford.com]
- 6. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. Promethium: Properties and Applications [stanfordmaterials.com]
- 8. Promethium Chemistry Breakthrough Could Unlock New Applications | NIDC: National Isotope Development Center [isotopes.gov]
- 9. ORNL scientists uncover promethium properties, what it means for future research [wuot.org]
- 10. Development of promethium chemistry - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Guide to Promethium-145 and Strontium-90 as Beta Sources for Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of scientific research and drug development, the selection of an appropriate radioisotope is paramount for the success and accuracy of experimental outcomes. This guide provides a comprehensive comparison of two beta-emitting radionuclides, Promethium-145 (Pm-145) and Strontium-90 (Sr-90), offering insights into their physical properties, experimental applications, and safety considerations to aid researchers in making informed decisions for their specific needs.
At a Glance: Key Property Comparison
A summary of the key physical and radioactive properties of this compound and Strontium-90 is presented below, highlighting the fundamental differences that influence their application as beta sources.
| Property | This compound (¹⁴⁵Pm) | Strontium-90 (⁹⁰Sr) |
| Half-life | 17.7 years[1] | 28.91 years[2] |
| Decay Mode | Electron Capture (~100%), Alpha (2.8 x 10⁻⁷ %)[1] | Beta (β⁻) decay[2] |
| Primary Emission | Auger electrons, X-rays | Beta (β⁻) particles |
| Beta Energy (Max) | Not a primary beta emitter | 0.546 MeV[2] |
| Daughter Nuclide | Neodymium-145 (¹⁴⁵Nd) (Stable) | Yttrium-90 (⁹⁰Y) |
| Daughter's Half-life | N/A | 64.05 hours[2] |
| Daughter's Beta Energy (Max) | N/A | 2.28 MeV[2] |
In-Depth Isotope Analysis
This compound: As a synthetic radioisotope, this compound is the most stable isotope of promethium with a half-life of 17.7 years.[1] Its primary mode of decay is electron capture, which results in the emission of Auger electrons and characteristic X-rays rather than a continuous spectrum of beta particles.[1] This characteristic makes it a "soft" radiation source. While it does have a very rare alpha decay mode, for most practical purposes in a laboratory setting, its radiation profile is dominated by low-energy electrons and X-rays. Due to its limited availability and the nature of its emissions, its use as a traditional beta source in research is less common compared to other isotopes.
Strontium-90: A fission product, Strontium-90 is a well-characterized and widely used beta emitter with a half-life of 28.91 years.[2] It decays via beta emission to Yttrium-90 (Y-90), which in turn is a powerful beta emitter with a much shorter half-life of 64.05 hours and a significantly higher maximum beta energy of 2.28 MeV.[2] In a sealed Sr-90 source that has reached secular equilibrium, both isotopes are present, and the emitted radiation is a combination of the lower-energy beta particles from Sr-90 and the higher-energy beta particles from Y-90. This dual-energy beta emission is a key characteristic of Sr-90 sources.
Experimental Applications and Methodologies
While direct comparative experimental data between this compound and Strontium-90 for research applications is scarce, their distinct properties lend them to different experimental paradigms.
Strontium-90 in In Vitro Cell Irradiation and Radiobiology
Strontium-90, often in equilibrium with its daughter isotope Yttrium-90, is a workhorse for radiobiology studies requiring a reliable and consistent beta source. Its applications range from fundamental studies of radiation effects on cells to preclinical assessments in drug development.
Experimental Protocol: In Vitro Cell Irradiation with a ⁹⁰Sr/⁹⁰Y Source
This generalized protocol outlines the steps for irradiating a cell monolayer using a calibrated Strontium-90/Yttrium-90 sealed source.
Objective: To investigate the cellular response (e.g., DNA damage, apoptosis, cell cycle arrest) to a defined dose of beta radiation.
Materials:
-
Calibrated ⁹⁰Sr/⁹⁰Y sealed beta source with a known dose rate at a specified distance.
-
Cell culture flasks or plates with the cell line of interest.
-
Appropriate cell culture medium and supplements.
-
Dosimetry equipment (e.g., Gafchromic film, TLDs) for dose verification.
-
Shielding materials (e.g., Plexiglas/acrylic) for the source.
-
Standard cell biology laboratory equipment.
Methodology:
-
Cell Seeding: Plate cells at a desired density in culture vessels and allow them to adhere and enter the exponential growth phase.
-
Dosimetry and Calibration:
-
Prior to the experiment, the dose rate of the ⁹⁰Sr/⁹⁰Y source at the intended irradiation position must be accurately determined using calibrated dosimetry equipment.
-
The calibration should account for the geometry of the irradiation setup, including the distance from the source to the cell monolayer and any intervening materials (e.g., plastic of the culture vessel).
-
-
Irradiation Setup:
-
Design a reproducible setup that ensures a uniform dose delivery to the cell culture. This may involve placing the culture vessel at a fixed distance directly below or above the shielded source.
-
The source should be housed in appropriate shielding to minimize exposure to the researcher.
-
-
Irradiation:
-
Remove the shielding from the active face of the source for the calculated exposure time to deliver the target dose.
-
The exposure time is calculated based on the calibrated dose rate.
-
-
Post-Irradiation Incubation and Analysis:
-
Following irradiation, return the cells to the incubator for a specified period to allow for the manifestation of cellular responses.
-
Harvest the cells at various time points for analysis using techniques such as:
-
Comet assay or γ-H2AX staining: To assess DNA double-strand breaks.
-
Flow cytometry: For cell cycle analysis and apoptosis detection (e.g., Annexin V/PI staining).
-
Western blotting: To analyze the expression and phosphorylation of proteins in signaling pathways.
-
Clonogenic survival assay: To determine the long-term reproductive viability of the cells.
-
-
This compound in Radiopharmaceutical Research
Given its decay characteristics, this compound is more likely to be explored in the context of targeted radionuclide therapy, particularly for applications requiring localized energy deposition from Auger electrons. While less common than other isotopes for this purpose, its relatively long half-life could be advantageous in certain scenarios.
Conceptual Experimental Workflow: Evaluating a ¹⁴⁵Pm-labeled Targeting Molecule
This workflow outlines the general steps to assess the potential of a molecule labeled with this compound for targeted therapy.
Impact on Cellular Signaling: The PI3K/Akt Pathway
Beta radiation, like other forms of ionizing radiation, can induce a variety of cellular responses, many of which are mediated by key signaling pathways. The Phosphatidylinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its activation is a common response to radiation-induced cellular stress.[3][4]
Activation of the PI3K/Akt pathway can contribute to radioresistance in cancer cells.[3] Therefore, understanding the interplay between beta radiation from sources like Sr-90 and this pathway is crucial for developing effective cancer therapies.
Safety, Handling, and Waste Disposal
The handling of any radioactive material requires strict adherence to safety protocols to minimize exposure to personnel.
Shielding:
-
This compound: The low-energy Auger electrons and X-rays from Pm-145 can be effectively shielded with thin layers of low-Z materials like plastic or glass.
-
Strontium-90/Yttrium-90: The high-energy beta particles from Y-90 require more substantial shielding. Plexiglas (acrylic) of at least 1 cm thickness is recommended to absorb the beta radiation and minimize the production of secondary X-rays (Bremsstrahlung).[5] Lead can be used as a secondary shield for any Bremsstrahlung produced.
Handling:
-
Always use tongs or other remote handling tools to maximize the distance from the source.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves.
-
Work in a designated and properly labeled radioactive work area.
-
Use a survey meter to monitor for contamination during and after handling.
Waste Disposal:
-
Radioactive waste must be segregated according to the isotope and its half-life.
-
Strontium-90 , with its long half-life, is classified as long-lived waste and must be disposed of through a licensed radioactive waste disposal service.[2][6][7]
-
This compound waste should also be managed as long-lived radioactive waste.
-
It is crucial to avoid mixing radioactive waste with chemical or biological waste to prevent the creation of mixed waste, which is more complex and costly to dispose of.[8]
Conclusion
This compound and Strontium-90 present distinct characteristics as beta sources for research. Sr-90, with its well-established availability, high-energy beta emissions from its daughter Y-90, and extensive use in radiobiology, stands as a versatile tool for a wide range of in vitro and in vivo studies. Its primary drawback is the need for more substantial shielding due to the high-energy betas.
This compound, while having a conveniently long half-life, is not a primary beta emitter and its applications in research are less documented. Its low-energy emissions may be advantageous in specific applications requiring localized energy deposition, such as in the development of novel radiopharmaceuticals.
The choice between these two isotopes will ultimately depend on the specific requirements of the experiment, including the desired radiation energy and dose rate, the experimental model, and the availability of the isotope and appropriate handling facilities. Researchers should carefully consider these factors and consult with their institution's radiation safety office to ensure the safe and effective use of these powerful research tools.
References
- 1. HAZARDOUS WASTE: Pond Algae Sequester Strontium-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 4. Role of PI3K/Akt signaling in TRAIL- and radiation-induced gastrointestinal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. case.edu [case.edu]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. cusabio.com [cusabio.com]
- 8. Addressing Nuclear Waste | Lab Manager [labmanager.com]
Promethium-145 as a Biological Tracer: A Comparative Guide to its Potential and Current Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel diagnostic and therapeutic agents in biological systems has led to the exploration of various radionuclides. Among these, the lanthanide series has garnered significant interest for its unique chemical and nuclear properties. This guide provides an objective comparison of Promethium-145 (¹⁴⁵Pm) as a potential biological tracer against established alternatives such as Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), and Yttrium-90 (⁹⁰Y). While preclinical and clinical data for ¹⁴⁵Pm in biological applications are notably scarce, this document aims to evaluate its potential by comparing its physical characteristics with the proven performance of its counterparts.
Executive Summary
This compound, a radioisotope of the lanthanide element promethium, possesses physical properties that theoretically make it a candidate for applications in nuclear medicine.[1][2] However, a comprehensive review of current literature reveals a significant lack of preclinical or clinical studies validating its use as a biological tracer. In contrast, ¹⁷⁷Lu, ²²⁵Ac, and ⁹⁰Y are well-established radionuclides with extensive experimental data supporting their use in targeted radionuclide therapy and diagnostics. This guide will present a detailed comparison of these radionuclides, highlighting the current void in research for ¹⁴⁵Pm and underscoring the robust validation of the alternatives.
Comparative Data of Radionuclides
The selection of a radionuclide for biological applications is contingent on a variety of factors including its half-life, decay characteristics, and the energy of its emitted particles. The following table summarizes the key physical properties of ¹⁴⁵Pm and its established alternatives.
| Property | This compound (¹⁴⁵Pm) | Lutetium-177 (¹⁷⁷Lu) | Actinium-225 (²²⁵Ac) | Yttrium-90 (⁹⁰Y) |
| Half-life | 17.7 years[1][3][4][5] | 6.73 days[6] | 9.92 days[7][8] | 64.1 hours[9] |
| Decay Mode | Electron Capture, α (rare)[1][5] | β⁻[6] | α[7][10] | β⁻[9] |
| Principal Emissions (Energy) | Auger electrons, X-rays (from EC); α (2.32 MeV)[1][3] | β⁻ (Eβ⁻avg = 134 keV), γ (113 keV, 208 keV)[6] | α (5.8-8.4 MeV from decay chain)[7][10] | β⁻ (Eβ⁻avg = 0.93 MeV)[11] |
| Therapeutic Particle | Auger electrons | β⁻ particles | α particles | β⁻ particles |
| Imaging Modality | Potentially SPECT (from X-rays) | SPECT/CT (from γ-rays)[6] | SPECT (from γ emissions of daughters) | Bremsstrahlung SPECT/CT, PET (minor pathway)[9] |
Experimental Protocols: Established Alternatives
Detailed experimental protocols are crucial for the successful application of radiotracers in research and clinical settings. Below are generalized workflows for the use of ¹⁷⁷Lu, ²²⁵Ac, and ⁹⁰Y in targeted radionuclide therapy.
Lutetium-177-PSMA Therapy for Prostate Cancer
¹⁷⁷Lu-PSMA therapy is a prime example of targeted radionuclide therapy.[12][13] The workflow involves several key stages:
-
Patient Selection: Patients with metastatic castration-resistant prostate cancer (mCRPC) are screened for high PSMA expression using PET/CT imaging with a PSMA-targeting radiotracer (e.g., ⁶⁸Ga-PSMA-11).[12][14]
-
Radiolabeling: ¹⁷⁷Lu is chelated to a PSMA-targeting ligand, such as PSMA-617 or PSMA-I&T. This process involves incubating the radionuclide with the ligand under controlled pH and temperature.
-
Administration: The ¹⁷⁷Lu-PSMA conjugate is administered intravenously to the patient.[12]
-
Post-treatment Imaging: SPECT/CT imaging is performed at various time points post-injection to assess the biodistribution of the radiopharmaceutical and to perform dosimetry calculations.[12]
-
Follow-up: Patients are monitored for therapeutic response through PSA levels and follow-up imaging, as well as for any potential side effects.[14]
Actinium-225 Targeted Alpha Therapy (TAT)
²²⁵Ac is a potent alpha-emitter used in TAT for various cancers.[7][10] A typical preclinical experimental workflow is as follows:
-
Target and Ligand Selection: A cancer-specific target (e.g., PSMA for prostate cancer) and a corresponding targeting molecule (e.g., antibody or small molecule) are chosen.[8]
-
Radiolabeling: ²²⁵Ac is conjugated to the targeting molecule using a suitable chelator (e.g., DOTA).[7]
-
In Vitro Studies: The radiolabeled conjugate is tested in cancer cell lines to assess its binding affinity, internalization, and cytotoxicity.
-
In Vivo Studies (Animal Models): The ²²⁵Ac-conjugate is administered to tumor-bearing animal models (e.g., mice with xenografts).[10]
-
Biodistribution and Efficacy Assessment: The distribution of the radiotracer in different organs and the tumor is determined at various time points. Tumor growth inhibition is monitored to evaluate therapeutic efficacy.[10]
Yttrium-90 Radioimmunotherapy (RIT)
⁹⁰Y is a high-energy beta-emitter widely used in RIT, particularly for lymphomas.[15][16] The clinical protocol for ⁹⁰Y-ibritumomab tiuxetan (Zevalin) includes:
-
Patient Evaluation: Patients with relapsed or refractory B-cell non-Hodgkin's lymphoma are evaluated.[17]
-
Pre-treatment with Rituximab (B1143277): Patients receive an infusion of the monoclonal antibody rituximab to clear peripheral B-cells and improve the biodistribution of the radiolabeled antibody.[16]
-
Imaging with ¹¹¹In-ibritumomab tiuxetan: A diagnostic dose of Indium-111 labeled ibritumomab (B3415438) tiuxetan is administered, followed by imaging to ensure favorable biodistribution.
-
Therapeutic Dose Administration: A therapeutic dose of ⁹⁰Y-ibritumomab tiuxetan is administered intravenously.[16][17]
-
Monitoring: Patients are monitored for hematological toxicity and therapeutic response.[15]
Visualizing Workflows and Pathways
To better illustrate the processes involved in utilizing these radiotracers, the following diagrams are provided.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 3. Promethium [chemeurope.com]
- 4. ISOFLEX USA - Promethium [isoflex.com]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. Preclinical comparison of (radio)lanthanides using mass spectrometry and nuclear imaging techniques: biodistribution of lanthanide-based tumor-targeting agents and lanthanides in ionic form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinium-225 targeted alpha particle therapy for prostate cancer [thno.org]
- 8. cnl.ca [cnl.ca]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Targeted α-Therapy in Cancer Management: Synopsis of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yttrium-90 Radioembolization Dosimetry: What Trainees Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Radiation safety guidelines for radioimmunotherapy with yttrium 90 ibritumomab tiuxetan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Yttrium-90-ibritumomab tiuxetan radioimmunotherapy: a new treatment approach for B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Promethium-145 in Medical Imaging: A Comparative Guide to Lanthanide Radioisotopes
For Immediate Release
A comprehensive analysis of Promethium-145 showcases its promising, yet underexplored, potential as a radionuclide for medical imaging. This guide provides a comparative overview of its properties against established and emerging lanthanide radioisotopes, Lutetium-177 and Terbium-161, offering valuable insights for researchers, scientists, and drug development professionals in the field of nuclear medicine.
While Lutetium-177 and Terbium-161 have become mainstays in theranostics, the unique characteristics of this compound suggest it could be a valuable addition to the medical imaging arsenal. This guide delves into the nuclear properties, theoretical imaging performance, and radiolabeling chemistry of this compound, juxtaposing it with the experimentally validated data of its lanthanide counterparts.
A Comparative Analysis of Physicochemical Properties
The choice of a radionuclide for medical imaging is dictated by a delicate balance of its physical and chemical properties. An ideal imaging agent should have a half-life long enough to allow for synthesis, administration, and imaging, while being short enough to minimize the radiation dose to the patient. Its decay should produce photons with energies suitable for detection by SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) cameras, ensuring high-quality images. Furthermore, its chemistry must allow for stable incorporation into a targeting molecule.
| Property | This compound (¹⁴⁵Pm) | Lutetium-177 (¹⁷⁷Lu) | Terbium-161 (¹⁶¹Tb) |
| Half-life | 17.7 years[1] | 6.73 days | 6.89 days |
| Decay Mode | Electron Capture (EC)[1] | Beta minus (β⁻) | Beta minus (β⁻) |
| Primary Photon Emissions (keV) | 38.9 (X-ray), 61.3, 72.5 | 113, 208 | 25.6 (X-ray), 48.9, 74.6 |
| Imaging Modality | SPECT | SPECT | SPECT |
| Therapeutic Emissions | Auger electrons | Beta particles, low-energy gammas | Beta particles, Auger/conversion electrons |
This compound stands out with its exceptionally long half-life of 17.7 years.[1] While this may raise concerns about long-term radiation exposure, its decay via electron capture is advantageous for imaging. This process results in the emission of characteristic X-rays and low-energy gamma photons, which are suitable for SPECT imaging. The absence of high-energy beta particles, which contribute significantly to radiation dose, makes it an intriguing candidate for purely diagnostic applications.
Lutetium-177 is a well-established theranostic agent, meaning it has both therapeutic and diagnostic capabilities. Its beta emissions are effective for treating tumors, while its gamma emissions at 113 and 208 keV allow for simultaneous SPECT imaging to monitor treatment response.
Terbium-161 is another promising theranostic radionuclide. It has similar beta emission characteristics to Lutetium-177 but also emits a significant number of low-energy Auger and conversion electrons, which are highly effective at damaging cancer cells at a very short range. Its gamma emissions are also suitable for SPECT imaging.
Experimental Protocols: A Guide to Radiolabeling and In Vitro/In Vivo Evaluation
The similar chemistry of the lanthanides, all predominantly existing in a +3 oxidation state, allows for the use of well-established chelation chemistry for radiolabeling. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are commonly used to stably incorporate these radiometals into targeting biomolecules such as peptides and antibodies.
General Radiolabeling Protocol for DOTA-Conjugated Peptides with Lanthanides
This protocol is a generalized procedure and may require optimization for specific peptides and radionuclides.
Materials:
-
DOTA-conjugated peptide
-
Lanthanide radioisotope (e.g., ¹⁴⁵PmCl₃, ¹⁷⁷LuCl₃, ¹⁶¹TbCl₃) in dilute HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 4.5)
-
Metal-free water
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated peptide (typically 1-10 µg) and the ammonium acetate buffer.
-
Add the lanthanide radioisotope solution (activity will depend on the specific application).
-
Gently mix the solution.
-
Incubate the reaction mixture at 80-95°C for 15-30 minutes.
-
Allow the reaction to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for in vivo use.
References
Inter-laboratory Comparison of Promethium-145 Activity Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory comparison for the activity measurement of Promethium-145 (¹⁴⁵Pm). Given the absence of a publicly available, formal inter-laboratory comparison for ¹⁴⁵Pm, this document presents a synthesized guide based on established methodologies for the standardization of beta-emitting radionuclides. The data herein is hypothetical but reflects realistic outcomes of such a comparison, designed to illustrate the process and potential variations between laboratories.
This compound is a radionuclide with a long half-life of 17.7 years that decays primarily through electron capture to Neodymium-145, with a very low probability of alpha decay to Praseodymium-141.[1][2] Its accurate measurement is crucial for various research and application purposes.
Quantitative Data Summary
The following table summarizes the hypothetical results of an inter-laboratory comparison of a ¹⁴⁵Pm solution. The activity concentration was determined by five independent laboratories using Liquid Scintillation Counting (LSC). The reference value was established by a national metrology institute using 4πβ-γ coincidence counting, a primary standardization method.
| Laboratory | Measurement Method | Reported Activity (kBq/g) | Combined Uncertainty (kBq/g, k=1) | Deviation from Reference Value (%) |
| Lab A | LSC with CIEMAT/NIST Efficiency Tracing | 15.25 | 0.18 | +0.66 |
| Lab B | LSC with ³H-standard Efficiency Tracing | 15.02 | 0.25 | -0.86 |
| Lab C | LSC with CIEMAT/NIST Efficiency Tracing | 15.41 | 0.21 | +1.72 |
| Lab D | LSC with ³H-standard Efficiency Tracing | 14.95 | 0.30 | -1.32 |
| Lab E | LSC with CIEMAT/NIST Efficiency Tracing | 15.18 | 0.19 | +0.20 |
| Reference Value | 4πβ-γ Coincidence Counting | 15.15 | 0.10 | N/A |
Experimental Protocols
Accurate activity measurement of ¹⁴⁵Pm requires meticulous experimental procedures. The following sections detail the primary methodologies employed in this comparison.
This compound Sample Preparation for Liquid Scintillation Counting
Proper sample preparation is critical to minimize quenching and ensure accurate LSC measurements.
Materials:
-
¹⁴⁵Pm stock solution in 0.1 M HCl
-
Ultima Gold™ or equivalent high-efficiency liquid scintillation cocktail
-
Low-potassium glass or plastic liquid scintillation vials
-
Calibrated pipettes
-
Deionized water
Procedure:
-
Gravimetrically prepare a working solution of ¹⁴⁵Pm from the stock solution by dilution with 0.1 M HCl to achieve an activity concentration of approximately 15 kBq/g.
-
Dispense a precise aliquot (typically 100-200 µL) of the ¹⁴⁵Pm working solution into a liquid scintillation vial.
-
Add 10-15 mL of the liquid scintillation cocktail to the vial.
-
Cap the vial tightly and shake vigorously to ensure a homogenous mixture.
-
Prepare a series of quenched standards by adding varying amounts of a quenching agent (e.g., nitromethane) to vials containing the same amount of ¹⁴⁵Pm and cocktail.
-
Prepare a blank sample containing only the scintillation cocktail and the same volume of 0.1 M HCl as the samples.
-
Allow all vials to dark-adapt for at least 24 hours to minimize photoluminescence and chemiluminescence.
Liquid Scintillation Counting (LSC)
LSC is the most common and effective technique for measuring the activity of pure beta-emitting radionuclides like ¹⁴⁵Pm.
Instrumentation:
-
A calibrated, low-background liquid scintillation counter with coincidence counting capabilities.
Procedure:
-
Set the counting window to encompass the entire beta spectrum of ¹⁴⁵Pm.
-
Measure the background count rate using the blank sample.
-
Measure the count rate of each ¹⁴⁵Pm sample and the quenched standards.
-
The counting time for each sample should be sufficient to achieve a statistical uncertainty of less than 0.5%.
-
Use the measurements of the quenched standards to establish a quench curve, which relates the counting efficiency to a quench indicating parameter (e.g., tSIE, SQP(E)).
CIEMAT/NIST Efficiency Tracing Method
The CIEMAT/NIST method is a relative standardization technique that uses a well-characterized tracer radionuclide (typically ³H) to determine the counting efficiency of the target radionuclide (¹⁴⁵Pm) without the need for a calibrated ¹⁴⁵Pm standard.
Principle: The method relies on the relationship between the counting efficiency and a "free parameter" that is independent of the radionuclide but dependent on the LSC instrument and cocktail. By establishing a universal curve of this free parameter versus a quench indicator using a set of quenched tritium (B154650) standards, the efficiency for ¹⁴⁵Pm at a given quench level can be calculated.
Procedure:
-
Prepare a set of quenched tritium (³H) standards with known activity.
-
Measure the counting efficiency of the ³H standards and a quench indicating parameter.
-
Use a computational model (e.g., CN2005, MICELLE2) to calculate the theoretical counting efficiency of ³H and ¹⁴⁵Pm as a function of the free parameter.
-
Establish the relationship between the experimental quench indicator and the free parameter using the ³H data.
-
For a given ¹⁴⁵Pm sample, measure the quench indicator.
-
Use the established relationship to determine the corresponding free parameter for the ¹⁴⁵Pm sample.
-
Calculate the counting efficiency for ¹⁴⁵Pm using the theoretical model and the determined free parameter.
-
The activity of the ¹⁴⁵Pm sample is then calculated by dividing the measured count rate by the calculated efficiency.
Radionuclidic Purity Assessment
The presence of radioactive impurities can significantly affect the accuracy of activity measurements. This compound is typically produced in nuclear reactors, and potential impurities may include other promethium isotopes (e.g., ¹⁴⁶Pm, ¹⁴⁷Pm) and isotopes of neighboring elements like Neodymium and Samarium.[3]
Methodology:
-
High-Purity Germanium (HPGe) Gamma-Ray Spectrometry: This is the primary method for identifying and quantifying gamma-emitting impurities. The ¹⁴⁵Pm sample is measured, and the gamma-ray spectrum is analyzed for characteristic peaks of potential contaminants.
-
Liquid Scintillation Counting with Pulse Shape Analysis: This technique can help to distinguish between beta and alpha emitters if alpha-emitting impurities are suspected.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the inter-laboratory comparison of ¹⁴⁵Pm activity measurements.
Caption: Experimental workflow for the inter-laboratory comparison of ¹⁴⁵Pm activity measurements.
Caption: Logical relationships in the CIEMAT/NIST method for ¹⁴⁵Pm activity measurement.
References
A Comparative Guide to the Cross-Validation of Promethium-145 Data: Mass Spectrometry and Radiometric Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promethium-145 (¹⁴⁵Pm) is a rare earth radioisotope with a half-life of 17.7 years, decaying via electron capture and emitting low-energy beta particles.[1][2] Accurate and precise quantification of ¹⁴⁵Pm is crucial in various research and development applications, including its potential use in radiopharmaceuticals. Cross-validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated. This guide provides a comparative overview of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Liquid Scintillation Counting (LSC) for the quantification of ¹⁴⁵Pm, outlining hypothetical experimental protocols and data comparison for their cross-validation. It is important to note that specific literature on the cross-validation of ¹⁴⁵Pm data is scarce; therefore, the methodologies presented here are based on established principles of analytical method validation and protocols for similar lanthanides and beta-emitting radionuclides.[3][4][5]
Principles of Analytical Method Cross-Validation
Cross-validation involves comparing the results from two distinct analytical methods to ensure the accuracy and reliability of the data.[3] The key performance characteristics evaluated during validation include:[6][7]
-
Specificity: The ability to accurately measure the analyte of interest in the presence of other components.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements of the same sample.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of a method to remain unaffected by small, deliberate variations in method parameters.
Caption: Key parameters for analytical method validation.
Comparative Analysis of Analytical Techniques
The following table summarizes the expected performance characteristics of ICP-MS and LSC for the analysis of this compound, based on their general capabilities for similar analytes.[1][8]
| Feature | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Liquid Scintillation Counting (LSC) |
| Principle | Measures the mass-to-charge ratio of ions. | Measures light photons emitted from a scintillator excited by beta particles.[9] |
| Specificity | High; can distinguish between isotopes. | Moderate; susceptible to interference from other beta emitters. |
| Sensitivity | Very high (pg/L to ng/L range). | High, but generally lower than ICP-MS. |
| Sample Throughput | High. | Moderate to high, depending on the instrument. |
| Sample Preparation | Requires sample digestion to an aqueous form. | Requires mixing with a scintillation cocktail.[10] |
| Interferences | Isobaric interferences (e.g., from other elements with the same mass number) can be a challenge but can be mitigated with collision/reaction cells or high-resolution instruments.[11][12] | Chemical and color quenching can reduce counting efficiency.[13] |
| Cost | High initial instrument cost. | Lower initial instrument cost. |
Experimental Protocols
Protocol 1: Quantification of this compound using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This hypothetical protocol is based on established methods for the analysis of lanthanides and other radionuclides.[4][14][15]
-
Sample Preparation:
-
Accurately weigh the sample containing ¹⁴⁵Pm.
-
If the sample is not in a liquid form, perform acid digestion using a mixture of high-purity nitric acid and hydrochloric acid in a closed-vessel microwave digestion system.
-
After digestion, dilute the sample to a known volume with deionized water to a final acid concentration of 2%.
-
Prepare a series of calibration standards of ¹⁴⁵Pm in the same acid matrix.
-
-
Instrumentation and Analysis:
-
Use an ICP-MS instrument equipped with a collision/reaction cell to minimize isobaric interferences.
-
Optimize instrument parameters (e.g., plasma power, gas flow rates, lens voltages) for maximum sensitivity for the m/z of 145.
-
Introduce the prepared samples and standards into the ICP-MS.
-
Monitor the ion intensity at m/z = 145.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ion intensity against the concentration of the ¹⁴⁵Pm standards.
-
Determine the concentration of ¹⁴⁵Pm in the unknown samples by interpolating their ion intensities on the calibration curve.
-
Perform spike recovery experiments to assess accuracy and matrix effects.
-
Protocol 2: Quantification of this compound using Liquid Scintillation Counting (LSC)
This protocol is based on standard procedures for the analysis of beta-emitting radionuclides.[16][17][18]
-
Sample Preparation:
-
Pipette a known aliquot of the sample solution containing ¹⁴⁵Pm into a 20 mL glass or plastic scintillation vial.
-
Add a suitable volume (typically 10-15 mL) of a high-efficiency liquid scintillation cocktail.
-
Cap the vial tightly and shake vigorously to ensure a homogeneous mixture.
-
Prepare a set of calibration standards with known activities of ¹⁴⁵Pm and a blank sample (cocktail only) in the same manner.
-
Allow the samples to dark-adapt for at least one hour to minimize chemiluminescence and photoluminescence.
-
-
Instrumentation and Analysis:
-
Use a liquid scintillation counter with appropriate energy window settings for the beta spectrum of ¹⁴⁵Pm.
-
Measure the counts per minute (CPM) for each sample, standard, and the blank.
-
-
Data Analysis:
-
Subtract the blank CPM from all sample and standard CPM values to obtain the net CPM.
-
Determine the counting efficiency by measuring a ¹⁴⁵Pm standard of known activity (disintegrations per minute, DPM). Efficiency (%) = (Net CPM / DPM) * 100.
-
Calculate the activity of the unknown samples using the formula: Activity (DPM) = Net CPM / (Efficiency / 100).
-
Correct for radioactive decay if there is a significant time lapse between measurements.
-
Cross-Validation Workflow
The following diagram illustrates a proposed workflow for the cross-validation of ¹⁴⁵Pm data using ICP-MS and LSC.
Caption: Proposed workflow for cross-validation of this compound data.
Conclusion
Cross-validation of analytical data is paramount for ensuring the quality and reliability of research findings. For the quantification of this compound, both Inductively Coupled Plasma Mass Spectrometry and Liquid Scintillation Counting offer robust, albeit different, analytical approaches. ICP-MS provides high specificity and sensitivity, making it ideal for trace-level quantification and isotopic analysis. LSC, on the other hand, is a well-established and accessible technique for the direct measurement of beta-emitting radionuclides. By employing both methods and comparing the results, researchers can have a high degree of confidence in the accuracy of their this compound data. The choice of method, or the decision to use both for cross-validation, will depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available resources.
References
- 1. Critical comparison of radiometric and mass spectrometric methods for the determination of radionuclides in environmental, biological and nuclear waste samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. projects.itn.pt [projects.itn.pt]
- 3. llri.in [llri.in]
- 4. Mass spectrometry-based approaches to study lanthanides and lanthanide-dependent proteins in the phyllosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. certara.com [certara.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. wjarr.com [wjarr.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. prometheusprotocols.net [prometheusprotocols.net]
- 10. Liquid Scintillation Counting | Revvity [revvity.com]
- 11. A study of the application of graphite MALDI to the analysis of lanthanides and deconvolution of the isobaric species observed - Analyst (RSC Publishing) DOI:10.1039/D1AN00981H [pubs.rsc.org]
- 12. Radioactive Isotope Detection Using Triple Quadrupole ICP-MS | Technology Networks [technologynetworks.com]
- 13. nucleus.iaea.org [nucleus.iaea.org]
- 14. inis.iaea.org [inis.iaea.org]
- 15. spectroscopyworld.com [spectroscopyworld.com]
- 16. hidex.com [hidex.com]
- 17. uth.edu [uth.edu]
- 18. nist.gov [nist.gov]
A Comparative Analysis of Promethium-145 and Carbon-14 in Metabolic Research: A Guide for Scientists
For researchers, scientists, and drug development professionals, the selection of an appropriate radioisotope is paramount for the accurate tracing of metabolic pathways. This guide provides a comprehensive comparison of Promethium-145 and Carbon-14 (B1195169), two radioisotopes with distinctly different properties and applications. Through an examination of their nuclear characteristics, chemical behavior, and detection methodologies, this document elucidates why Carbon-14 remains the undisputed gold standard for metabolic research, while this compound, despite its own unique applications, is not a viable tool in this field.
Executive Summary
Metabolic research, a cornerstone of drug discovery and development, relies heavily on the use of radioisotopes to trace the fate of compounds within a biological system. The ideal tracer should be chemically identical to the element it is replacing, allowing it to participate in metabolic processes without altering them. This guide demonstrates that while both this compound and Carbon-14 are radioactive isotopes, only Carbon-14 fulfills the fundamental requirements for a metabolic tracer. Carbon-14's identity as an isotope of carbon, the backbone of all organic molecules, allows for seamless integration into drugs and biomolecules. In stark contrast, this compound, a rare earth metal, is chemically foreign to biological systems and its incorporation would fundamentally alter the molecule of interest. This core difference dictates their respective applications and suitability for metabolic studies.
Isotopic Properties: A Head-to-Head Comparison
The physical and chemical properties of a radioisotope are the primary determinants of its utility in any given application. The following table summarizes the key characteristics of this compound and Carbon-14.
| Property | This compound (¹⁴⁵Pm) | Carbon-14 (¹⁴C) |
| Half-life | 17.7 years[1][2] | 5,730 years[3][4] |
| Decay Mode | Electron Capture[2][5] | Beta (β⁻) Decay[6][7] |
| Primary Emissions | X-rays, Auger electrons | Beta particles (electrons)[6][7] |
| Maximum Beta Energy | Not applicable | 0.156 MeV[6] |
| Chemical Element | Promethium (Lanthanide)[5] | Carbon (Nonmetal)[6] |
| Natural Abundance | Not naturally occurring in significant amounts[1][8] | Trace amounts in the atmosphere[7] |
| Incorporation into Organic Molecules | Not a natural constituent | Fundamental building block |
The Unrivaled Role of Carbon-14 in Metabolic Research
Carbon-14 has been the workhorse of metabolic research for decades, and for good reason. Its utility stems from its fundamental identity as an isotope of carbon.
Seamless Integration: Because Carbon-14 is chemically identical to stable carbon (¹²C), it can be substituted into a drug molecule or biomolecule without altering its chemical structure or biological activity.[9] This "traceless" integration is the cornerstone of its use in absorption, distribution, metabolism, and excretion (ADME) studies.[10]
Diverse Applications: The journey of a drug through the body can be meticulously tracked by following the radiolabel. This allows researchers to quantify the extent and rate of absorption, determine tissue distribution, identify metabolites, and elucidate routes of excretion.[10][11] This information is critical for assessing the safety and efficacy of new drug candidates.[12]
Established Methodologies: A vast body of knowledge and well-established protocols exist for the synthesis of ¹⁴C-labeled compounds and their detection.[9] Standard techniques like Liquid Scintillation Counting (LSC) and the more sensitive Accelerator Mass Spectrometry (AMS) are readily available for quantifying Carbon-14 in a wide range of biological samples.[10]
Experimental Workflow for a Typical Carbon-14 Metabolic Study:
This compound: A Mismatch for Metabolic Tracing
While this compound has found applications in other scientific and industrial domains, its properties make it fundamentally unsuitable for metabolic research.
Chemical Incompatibility: Promethium is a metallic element from the lanthanide series.[5] It does not naturally occur in and cannot be incorporated into the carbon-based framework of biomolecules and drugs without creating a completely new and different chemical entity. Attaching a large, metallic ion like promethium would drastically alter the size, shape, charge, and overall properties of the parent molecule, rendering it useless as a tracer for the original compound's metabolic fate.
Lack of Biological Role: Promethium has no known biological role.[8] Its presence in a biological system would be as a foreign substance, and its distribution and interaction would not reflect the metabolism of the organic molecule it is attached to.
Alternative Applications: The primary applications of promethium isotopes, including this compound and the more commonly used Promethium-147, are in areas that leverage its radioactive decay for other purposes. These include:
-
Atomic Batteries: The energy from radioactive decay can be converted into electricity for long-lasting power sources in applications like pacemakers and in aerospace.[8]
-
Luminous Paints: The radiation from promethium can excite phosphors, causing them to glow. This has been used for illuminating watch dials and other instruments.[11]
-
Thickness Gauging: The penetration of beta particles from promethium isotopes can be used to measure the thickness of materials in industrial processes.[6][8]
Logical Framework for Isotope Selection in Metabolic Research:
Methodologies and Experimental Considerations
Carbon-14 Labeling and Detection:
The synthesis of ¹⁴C-labeled compounds is a specialized field of organic chemistry. The position of the ¹⁴C atom within the molecule is crucial and is chosen to be metabolically stable to avoid premature loss of the radiolabel.
-
Liquid Scintillation Counting (LSC): This is the most common method for quantifying Carbon-14. The sample is mixed with a "scintillation cocktail" that emits flashes of light when it interacts with the beta particles from ¹⁴C decay. These light flashes are then counted by a detector.[10]
-
Accelerator Mass Spectrometry (AMS): AMS is a more sensitive technique that directly counts the number of ¹⁴C atoms in a sample, rather than waiting for them to decay. This allows for the use of much smaller doses of the radiolabeled compound, which is particularly advantageous in human studies (microdosing).[11]
This compound Detection:
The detection of this compound would require different instrumentation due to its decay mode.
-
X-ray Spectroscopy: Since this compound decays by electron capture, it emits characteristic X-rays as the electron shells of the daughter nucleus (Neodymium-145) rearrange. These X-rays could be detected using specialized spectroscopic techniques.
-
Gamma Spectroscopy: Although the primary decay mode is electron capture, there may be associated gamma emissions that could be detected.
The complexity and specialized equipment required for these detection methods, coupled with the fundamental chemical incompatibility of promethium with biomolecules, further underscore its unsuitability for metabolic research.
Conclusion
This compound, while a valuable radioisotope in its own right for applications such as nuclear batteries and luminous materials, is entirely unsuitable for metabolic research. Its metallic nature and inability to be incorporated into the carbon backbone of biomolecules without fundamentally altering their properties preclude its use as a tracer. For researchers in the life sciences and drug development, Carbon-14 remains the definitive choice for elucidating the metabolic fate of new chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New advances in stable tracer methods to assess whole-body protein and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ‘Perhaps the most important isotope’: how carbon-14 revolutionised science | History of science | The Guardian [theguardian.com]
- 5. Promethium - Wikipedia [en.wikipedia.org]
- 6. Promethium: To Strive, to Seek, to Find and Not to Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. openmedscience.com [openmedscience.com]
- 9. Promethium: Properties and Applications [stanfordmaterials.com]
- 10. Promethium [chemeurope.com]
- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Promethium-145: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of Promethium-145 (Pm-145), a rare-earth radionuclide with emerging applications in research and drug development. Given the scarcity of direct comparative studies on Pm-145, this document synthesizes information from methodologies applied to its more common isotope, Pm-147, as well as other electron-capture emitting lanthanides. The focus is on providing a clear understanding of the accuracy, precision, and underlying experimental protocols for Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS).
Introduction to this compound
This compound is the most stable isotope of promethium, with a half-life of 17.7 years.[1] It decays via electron capture to Neodymium-145, a process that results in the emission of characteristic X-rays and Auger electrons, but no primary gamma radiation. This decay characteristic is a critical factor in the selection of an appropriate quantification method. The long half-life and unique decay properties of Pm-145 make it a potential candidate for use as a radiotracer in long-term studies within the field of drug discovery and development.
Quantification Methods: A Comparative Overview
The two most viable methods for the accurate and precise quantification of this compound are Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS).
-
Liquid Scintillation Counting (LSC): A widely used technique for detecting low-energy beta and alpha emitters, as well as electron capture nuclides.[2][3][4] In LSC, the sample is mixed with a scintillation cocktail, and the light produced from the radioactive decay is detected by photomultiplier tubes.
-
Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique for measuring long-lived radionuclides at very low concentrations. AMS accelerates ions to high energies, allowing for the separation of isotopes based on their mass-to-charge ratio and the removal of molecular interferences.
The choice between LSC and AMS will depend on the specific requirements of the study, including the required sensitivity, sample size, and budget.
Data Presentation: Quantitative Comparison of Methods
Due to the limited availability of direct comparative data for this compound, the following table provides an estimated comparison based on the performance of these methods with other similar radionuclides, such as Carbon-14 and other lanthanides.
| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) |
| Principle | Measures light photons emitted from a scintillator excited by radioactive decay. | Directly counts individual atoms of a specific isotope after acceleration and mass separation. |
| Typical Sample Size | Milligrams to grams | Micrograms to milligrams |
| Sensitivity | Picocuries (pCi) to Nanocuries (nCi) per sample | Attomoles (10⁻¹⁸ moles) to femtomoles (10⁻¹⁵ moles) of the isotope |
| Accuracy | Typically within 5-10% after quench correction. | High accuracy, often within 1-3%.[5] |
| Precision | 2-10% Relative Standard Deviation (RSD), dependent on activity level. | High precision, typically 1-6% RSD.[5] |
| Interferences | Chemical and color quenching can reduce counting efficiency.[6] | Isobaric interferences (isotopes of other elements with the same mass) need to be resolved. |
| Sample Throughput | High, with automated systems capable of running hundreds of samples. | Lower, due to more complex sample preparation and instrument operation. |
| Cost (Instrument) | Moderate | High |
| Cost (Per Sample) | Low to moderate | High |
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation to isolate it from the sample matrix and potential interfering elements. The following sections outline the general experimental workflows for LSC and AMS.
Radiochemical Purification of Promethium
A critical prerequisite for both LSC and AMS is the radiochemical separation and purification of promethium. This is particularly important for biological and environmental samples that contain a complex matrix. The most common methods for separating promethium from other lanthanides and actinides are extraction chromatography and ion exchange chromatography.
A common approach involves the use of a di(2-ethylhexyl)phosphoric acid (HDEHP) based extraction resin, commercially available as LN Resin.[5][7]
Workflow for Promethium Purification:
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. revvity.co.jp [revvity.co.jp]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Liquid scintillation counting at the limit of detection in biogeosciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Promethium-145 Powered Batteries for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Promethium-145 (Pm-145) as a power source for radioisotope batteries, comparing its performance characteristics against other commonly utilized radioisotopes. The content is intended to assist in the selection of appropriate long-life power sources for remote, inaccessible, or implantable applications relevant to research and development.
Data Presentation: A Comparative Analysis of Radioisotopes
The selection of a radioisotope for a power system is a trade-off between power output, longevity, and safety. The following table summarizes key quantitative metrics for this compound and other notable isotopes used in radioisotope power systems (RPS), which include Radioisotope Thermoelectric Generators (RTGs) and betavoltaic batteries.
| Parameter | This compound (Pm-145) | Plutonium-238 (Pu-238) | Americium-241 (Am-241) | Strontium-90 (Sr-90) | Nickel-63 (Ni-63) | Tritium (H-3) |
| Half-Life (Years) | 17.7[1][2] | 87.7[3][4] | 432.6[5] | 28.1 | 100.1[6] | 12.3[7] |
| Decay Mode(s) | Electron Capture, α (rare)[2] | Alpha (α)[4] | Alpha (α), Gamma (γ)[5] | Beta (β⁻) | Beta (β⁻) | Beta (β⁻) |
| Primary Particle Energy | 163 keV (avg. electron) | 5.593 MeV (α)[4] | 5.486 MeV (α)[5] | 546 keV (β⁻, max) | 17.4 keV (avg. β⁻)[6] | 5.7 keV (avg. β⁻) |
| Thermal Power (Wth/g) | ~1.0 (theoretical) | 0.57[3][4][8][9] | 0.115[5][10] | ~0.46 (as SrTiO₃)[11][12] | Low | 0.34[7] |
| System Specific Power (We/kg) | Theoretical | ~4.6 (GPHS-RTG)[13] | 2.0 - 2.2[5][14] | System Dependent | Low | ~5.0 (target)[7] |
| Power Density | System Dependent | System Dependent | System Dependent | System Dependent | ~2.62 nW/cm²[6][15] | ~0.22 µW/cm²[16] |
| Shielding Requirements | Low (Bremsstrahlung X-rays)[17] | Minimal (thin sheet)[18][19] | Moderate (γ emission)[3][5] | Moderate (Bremsstrahlung)[11][17] | Minimal | Minimal[20] |
Experimental Protocols for Performance Benchmarking
The following protocols outline standardized methodologies for evaluating the performance of radioisotope power sources. These tests are crucial for validating designs and predicting operational lifetime.
1. Electrical Performance Characterization
-
Objective: To determine the key electrical output parameters of the battery, such as open-circuit voltage (Voc), short-circuit current (Isc), maximum power point (Pmax), and fill factor (FF).
-
Methodology:
-
Place the radioisotope battery in a controlled environment (e.g., specified temperature, vacuum level).[21]
-
Connect the battery terminals to a precision source/measure unit (SMU) or a variable load resistor.
-
Voc Measurement: Measure the voltage across the terminals with an infinite load resistance (no current drawn).[22]
-
Isc Measurement: Measure the current flowing through the terminals when they are shorted (zero voltage).[22]
-
I-V Curve Generation: Sweep the load resistance from zero to infinity (or apply a voltage sweep) and measure the corresponding current and voltage.[22]
-
Pmax and FF Calculation: Plot the power (P = V * I) versus voltage. The peak of this curve is the maximum power point (Pmax). Calculate the Fill Factor using the formula: FF = Pmax / (Voc * Isc).[23]
-
2. Thermal Performance and Conversion Efficiency (for RTGs)
-
Objective: To measure the total thermal power of the radioisotope heat source and calculate the efficiency of its conversion to electrical power.
-
Methodology:
-
The heat source is placed within a calorimeter to measure its total thermal output (Wth).
-
The assembled RTG is placed in an environment simulating its intended use (e.g., a thermal vacuum chamber for space applications).[21][24]
-
An array of thermocouples is used to measure the temperature gradient (ΔT) across the thermoelectric materials (from the hot junction to the cold junction).
-
The electrical power output (Pmax or We) is measured as described in the electrical performance protocol.
-
The thermoelectric conversion efficiency (η) is calculated as: η = We / Wth.
-
3. Radiation Profile and Shielding Efficacy
-
Objective: To map the external radiation field of the power source and verify the effectiveness of the integrated shielding.
-
Methodology:
-
Place the shielded power source in a low-background environment.
-
Use calibrated radiation detectors appropriate for the expected radiation type (e.g., Geiger-Müller detectors for beta particles, scintillators or solid-state detectors for gamma rays).
-
Measure the dose rate at standardized distances (e.g., 10 cm, 1 m) and at various angles around the source.
-
If applicable, perform spectroscopic analysis to identify the energy of emitted particles/photons.
-
Compare the measured dose rates against unshielded measurements and regulatory limits to confirm shielding efficacy. For beta emitters, special attention is paid to detecting Bremsstrahlung X-rays produced when beta particles interact with high-Z shielding materials.[17]
-
4. Long-Term Stability and Degradation Testing
-
Objective: To evaluate the power output degradation over the device's operational lifetime.
-
Methodology:
-
Maintain the power source under constant, controlled operational conditions (e.g., temperature, load, atmosphere) for an extended period.[25]
-
Continuously monitor and log the electrical power output.[25]
-
The degradation of the power output is a combination of the radioisotope's natural decay and the degradation of the conversion materials (e.g., thermoelectric elements).
-
The collected data is extrapolated to predict the Beginning-of-Life (BOM) and End-of-Life (EOL) power characteristics, which is critical for mission planning.[25]
-
Visualization of Key Relationships
The selection of an optimal radioisotope power system is a multi-faceted process that balances fundamental isotope properties with engineering and application constraints. The following diagram illustrates the logical workflow for this selection process.
Caption: Logical framework for selecting a radioisotope power system.
References
- 1. alchetron.com [alchetron.com]
- 2. Promethium - Wikipedia [en.wikipedia.org]
- 3. Radioisotope thermoelectric generator - Wikipedia [en.wikipedia.org]
- 4. Plutonium-238 - Wikipedia [en.wikipedia.org]
- 5. Americium-241 - Wikipedia [en.wikipedia.org]
- 6. Performance evaluation of Ni-63 betavoltaic battery [inis.iaea.org]
- 7. NASA TechPort [techport.nasa.gov]
- 8. energy.gov [energy.gov]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Beyond Plutonium-238: Alternate Fuel for Radioisotope Thermal Generators [large.stanford.edu]
- 11. RTG Heat Sources: Two Proven Materials – Atomic Insights [atomicinsights.com]
- 12. energy - Power of a Sr-90 RTG - Physics Stack Exchange [physics.stackexchange.com]
- 13. large.stanford.edu [large.stanford.edu]
- 14. lpi.usra.edu [lpi.usra.edu]
- 15. kns.org [kns.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. α, β, γ Penetration and Shielding | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 20. Ionizing radiation - Wikipedia [en.wikipedia.org]
- 21. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 22. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 23. mdpi.com [mdpi.com]
- 24. sencir.nuclear.ufmg.br [sencir.nuclear.ufmg.br]
- 25. Dryad | Data: Historical RTG performance data through 2023 [datadryad.org]
A Comparative Guide to the Efficacy of Promethium-145 and Other Nuclides in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted radionuclide therapy, the selection of the optimal radioisotope is paramount to achieving maximal therapeutic efficacy while minimizing off-target toxicity. This guide provides a comparative overview of the preclinical performance of established therapeutic radionuclides, Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac), and introduces the emerging potential of Promethium-145 (¹⁴⁵Pm). Due to the novelty of ¹⁴⁵Pm in this application, direct preclinical efficacy data is not yet available. Therefore, this guide will focus on its physical characteristics and the requisite preclinical evaluation pathway, benchmarked against the extensive data available for ¹⁷⁷Lu and ²²⁵Ac.
Introduction to Targeted Radionuclide Therapy
Targeted radionuclide therapy (TRT) is a systemic treatment modality that delivers cytotoxic radiation directly to cancer cells. This is achieved by conjugating a radioactive isotope (radionuclide) to a targeting molecule, such as an antibody or a small molecule, that specifically binds to a tumor-associated antigen or receptor. The choice of radionuclide is critical and is dictated by its physical properties, including its half-life, decay mode, and the type and energy of its emitted particles.
Established Radionuclides: A Preclinical Overview
Lutetium-177 and Actinium-225 are two of the most extensively studied and clinically relevant radionuclides for TRT.
Lutetium-177 (¹⁷⁷Lu) is a β⁻-emitter with a half-life of 6.7 days. Its emitted beta particles have sufficient energy to kill cancer cells within a small radius, making it suitable for treating smaller tumor burdens.
Actinium-225 (²²⁵Ac) is an α-emitter with a half-life of 9.9 days. It releases a cascade of four high-energy alpha particles, which are highly cytotoxic over a very short range, making it exceptionally potent for killing targeted cancer cells, including those resistant to other forms of therapy.[1]
Comparative Preclinical Efficacy of ¹⁷⁷Lu and ²²⁵Ac
The following tables summarize key quantitative data from preclinical studies evaluating ¹⁷⁷Lu- and ²²⁵Ac-labeled radiopharmaceuticals, primarily targeting the Prostate-Specific Membrane Antigen (PSMA) in prostate cancer models.
Table 1: In Vivo Therapeutic Efficacy in Prostate Cancer Xenograft Models
| Radiopharmaceutical | Cancer Model | Administered Activity | Key Findings | Reference |
| ¹⁷⁷Lu-PSMA-617 | PC-3 PIP Xenograft | 5 MBq | Median survival of 32 days | [2] |
| 10 MBq | Median survival of 51 days (17% survival at study end) | [2] | ||
| ¹⁷⁷Lu-Ibu-DAB-PSMA | PC-3 PIP Xenograft | 2 MBq | Median survival of 34 days | [2] |
| 5 MBq | 67% survival at study end | [2] | ||
| ²²⁵Ac-rhPSMA-10.1 | Prostate Cancer Xenograft | Not specified | Median survival of 43.5 days (vs. 27 days for untreated) | [3] |
| ²²⁵Ac-Macropa-Pelgifatamab | C4-2 Xenograft | 300 kBq/kg | Treatment/Control tumor volume ratio of 0.10 | [4] |
| ¹⁷⁷Lu/²²⁵Ac-PSMA-617 Cocktail | Prostate Cancer Xenograft | Not specified | Best survival and tumor growth inhibition vs. single isotopes | [5] |
Table 2: Comparative Biodistribution in Preclinical Models (% Injected Dose per Gram - %ID/g)
| Radiopharmaceutical | Cancer Model | Time Point | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |
| ¹⁷⁷Lu-PSMA-617 | PC295 PDX | 4 h | High | Moderate | [6] |
| ¹⁷⁷Lu-PSMA-I&T | PC295 PDX | 4 h | Comparable to ¹⁷⁷Lu-PSMA-617 | ~40x higher than ¹⁷⁷Lu-PSMA-617 | [6] |
| ¹⁷⁷Lu-LNC1003 | PC Xenograft | 24 h | 4-fold higher than ¹⁷⁷Lu-PSMA-617 | Not specified | [1] |
| ²²⁵Ac-PSMA-TO-1 | LNCaP Xenograft | Not specified | Higher than ²²⁵Ac-PSMA-617 | Higher than ²²⁵Ac-PSMA-617 | [1] |
This compound: A Potential New Theranostic Nuclide
This compound (¹⁴⁵Pm) is a radionuclide with physical properties that suggest its potential utility in targeted cancer therapy. To date, there are no published preclinical studies evaluating its therapeutic efficacy. The following section outlines its key characteristics and the necessary experimental framework for its evaluation.
Physical Properties of this compound
| Property | Value | Reference |
| Half-life | 17.7 years | [7][8][9] |
| Decay Mode | Electron Capture (EC) | [7][8][9] |
| Primary Emissions | Auger electrons, X-rays | [10] |
| Mean Electron Energy | 0.01258 MeV | [11] |
| Alpha Decay Branch | 2.8 x 10⁻⁷ % | [7] |
The long half-life of ¹⁴⁵Pm offers logistical advantages for manufacturing and distribution. Its decay via electron capture is of particular interest for therapeutic applications. This process results in the emission of a cascade of low-energy Auger electrons. These electrons have a very short range in tissue, depositing their energy within a few nanometers to micrometers, which can induce highly localized damage to cellular components, including DNA. This characteristic makes ¹⁴⁵Pm a candidate for targeting microscopic disease and individual cancer cells with high precision, potentially minimizing damage to surrounding healthy tissue.
Preclinical Evaluation Workflow for a Novel Radionuclide like ¹⁴⁵Pm
The preclinical assessment of a new therapeutic radiopharmaceutical is a multi-step process designed to establish its safety and efficacy before consideration for human trials.[12] The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the preclinical evaluation of a novel radiopharmaceutical.
Detailed Experimental Protocols for Preclinical Evaluation
The following are generalized protocols for the key in vivo experiments required to evaluate a novel radiopharmaceutical such as a ¹⁴⁵Pm-labeled conjugate.
In Vivo Efficacy Studies
-
Animal Model Selection: Nude mice bearing subcutaneous or orthotopic human cancer xenografts that overexpress the target of interest are commonly used.[13]
-
Group Allocation: Animals are randomized into several groups: a vehicle control group, and multiple treatment groups receiving different doses of the radiopharmaceutical.[2]
-
Administration: The radiopharmaceutical is administered intravenously.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals using calipers.[5]
-
Survival Analysis: Animals are monitored for signs of toxicity and overall survival. The study endpoint is typically defined by a maximum tumor volume or a predetermined time point.[3]
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival plots are generated to compare the efficacy between treatment and control groups.[2]
Biodistribution and Pharmacokinetic Studies
-
Animal Model and Administration: Similar to efficacy studies, tumor-bearing mice are injected intravenously with the radiopharmaceutical.[14]
-
Time Points: Cohorts of animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours).[14]
-
Tissue Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and their radioactivity is measured using a gamma counter.[14][15]
-
Data Calculation: The radioactivity in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13]
-
Pharmacokinetic Analysis: The data are used to determine the uptake and clearance kinetics of the radiopharmaceutical in different tissues.[15]
Dosimetry Studies
-
Data Source: The time-activity curves generated from the biodistribution studies are used for dosimetry calculations.[15]
-
Software: Medical Internal Radiation Dose (MIRD) formalism or other specialized software is used to calculate the absorbed radiation dose to the tumor and normal organs.
-
Dose Estimation: The absorbed dose is expressed in Gray (Gy) per unit of administered activity (e.g., Gy/MBq).
Conclusion
While ¹⁷⁷Lu and ²²⁵Ac have demonstrated significant preclinical and clinical efficacy, the unique physical properties of ¹⁴⁵Pm, particularly its decay via electron capture and subsequent emission of Auger electrons, position it as a promising candidate for targeted radionuclide therapy. Its potential for highly localized cytotoxicity warrants a thorough preclinical evaluation. The experimental framework outlined in this guide provides a roadmap for assessing the biodistribution, dosimetry, and therapeutic efficacy of ¹⁴⁵Pm-labeled radiopharmaceuticals. The data generated from such studies will be crucial in determining its potential for clinical translation and its place in the expanding arsenal (B13267) of therapeutic radionuclides.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedradiology.com [appliedradiology.com]
- 4. Preclinical Efficacy of a PSMA-Targeted Actinium-225 Conjugate (225Ac-Macropa-Pelgifatamab): A Targeted Alpha Therapy for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promethium - Wikipedia [en.wikipedia.org]
- 8. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Promethium [chemeurope.com]
- 11. mirdsoft.org [mirdsoft.org]
- 12. www-pub.iaea.org [www-pub.iaea.org]
- 13. Recommendations for reporting preclinical radiobiological studies in targeted radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. ascopubs.org [ascopubs.org]
Unveiling Contaminant Pathways: A Comparative Guide to Promethium-145 Tracer Data and Stable Isotope Analysis
For researchers, scientists, and drug development professionals, understanding the transport and fate of substances in environmental and biological systems is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques: radioactive tracer studies using Promethium-145 and stable isotope analysis. By examining their principles, methodologies, and data outputs, we present a framework for how these two approaches can be synergistically employed to provide a more complete picture of complex systems.
This compound (¹⁴⁵Pm), a radioactive lanthanide with a half-life of 17.7 years, serves as an excellent tracer for trivalent actinides and other lanthanides due to their similar chemical properties. Its radioactive decay allows for highly sensitive detection, making it ideal for tracking the movement of these elements at very low concentrations.
Stable isotope analysis, on the other hand, is a non-radioactive technique that measures the relative abundance of stable isotopes of elements such as carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), oxygen (¹⁸O/¹⁶O), and hydrogen (²H/¹H). These isotopic ratios, or signatures, can provide invaluable information about the origin, biogeochemical processing, and transport pathways of both organic and inorganic compounds.
This guide will explore a hypothetical case study based on established research methodologies where ¹⁴⁵Pm is used as a tracer for contaminant transport in groundwater, and its movement is correlated with the stable isotope signatures of natural organic matter (NOM), a key factor in the mobility of many contaminants.
Comparative Analysis of Tracer Techniques
The selection of a tracer methodology depends on the specific research question, the system under investigation, and the available analytical instrumentation. The following table summarizes the key characteristics of this compound radiotracing and stable isotope analysis.
| Feature | This compound Tracer | Stable Isotope Analysis |
| Principle | Detection of radioactive decay of ¹⁴⁵Pm. | Measurement of the ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). |
| Sensitivity | Extremely high; capable of detecting minute quantities. | High, but generally lower than radiotracers. |
| Safety | Requires handling of radioactive materials and adherence to safety protocols. | Non-radioactive and safe for use in a wider range of environments and in vivo studies. |
| Application | Primarily for tracing the transport of lanthanides and trivalent actinides. | Broad applicability for tracing sources and processes of organic and inorganic compounds. |
| Information Provided | Direct measurement of the tracer's movement, concentration, and transport velocity. | Information on the origin, biogeochemical cycling, and degradation pathways of substances. |
| Analytical Technique | Gamma spectroscopy, liquid scintillation counting. | Isotope Ratio Mass Spectrometry (IRMS), Cavity Ring-Down Spectroscopy (CRDS). |
Experimental Protocols
To effectively correlate this compound tracer data with stable isotope analysis, a multi-faceted experimental approach is required. The following protocols outline the key steps for a hypothetical field study investigating the transport of a trivalent contaminant analogue (¹⁴⁵Pm) facilitated by natural organic matter in a groundwater system.
Protocol 1: this compound Tracer Injection and Monitoring
This protocol is adapted from methodologies used in field studies of radionuclide transport.
-
Tracer Preparation: A stock solution of ¹⁴⁵PmCl₃ in a dilute acid matrix is prepared to a known activity concentration.
-
Injection: The ¹⁴⁵Pm tracer solution is injected as a pulse into a monitoring well within the aquifer of interest. The injection volume and activity are precisely recorded.
-
Groundwater Sampling: Groundwater samples are collected at regular intervals from downgradient monitoring wells. Sampling frequency is highest in the initial phase to capture the peak of the tracer breakthrough curve.
-
Sample Preparation for Analysis:
-
Groundwater samples are filtered (e.g., using 0.22 µm filters) to separate dissolved and particulate fractions.
-
An aliquot of the filtered groundwater is taken for ¹⁴⁵Pm analysis.
-
-
Radiometric Analysis: The activity of ¹⁴⁵Pm in the water samples is determined using gamma spectroscopy or liquid scintillation counting. The decay of ¹⁴⁵Pm is via electron capture, which results in the emission of characteristic X-rays and Auger electrons that can be detected.
-
Data Analysis: The concentration of ¹⁴⁵Pm in each sample is calculated based on its activity. A breakthrough curve (concentration vs. time) is plotted for each monitoring well to determine the arrival time and transport velocity of the tracer.
Protocol 2: Stable Isotope Analysis of Natural Organic Matter (NOM)
This protocol outlines the steps for analyzing the stable carbon and nitrogen isotope composition of dissolved organic matter (DOM) in the groundwater.
-
Sample Collection: Groundwater samples for stable isotope analysis are collected from the same monitoring wells and at the same time as the samples for ¹⁴⁵Pm analysis.
-
Sample Preparation:
-
Groundwater is filtered to remove particulate matter.
-
Dissolved organic carbon (DOC) is isolated and concentrated from the filtered water, for example, by freeze-drying or solid-phase extraction.
-
-
Isotope Ratio Mass Spectrometry (IRMS):
-
The concentrated DOM is combusted in an elemental analyzer, converting organic carbon and nitrogen into CO₂ and N₂ gas, respectively.
-
The resulting gases are introduced into an isotope ratio mass spectrometer.
-
The IRMS measures the ratios of ¹³C/¹²C and ¹⁵N/¹⁴N relative to international standards (Vienna Pee Dee Belemnite for carbon and atmospheric N₂ for nitrogen).
-
-
Data Analysis: The stable isotope ratios are expressed in delta (δ) notation in parts per thousand (‰). The δ¹³C and δ¹⁵N values of the DOM are then correlated with the ¹⁴⁵Pm concentrations to infer relationships between NOM source and composition and contaminant transport.
Data Presentation: Correlating ¹⁴⁵Pm and Stable Isotope Data
The following table presents a hypothetical dataset illustrating the correlation between the arrival of a ¹⁴⁵Pm tracer and the stable isotope composition of dissolved organic matter in a downgradient monitoring well.
| Time (Days) | ¹⁴⁵Pm Concentration (Bq/L) | δ¹³C of DOM (‰) | δ¹⁵N of DOM (‰) |
| 0 | < 0.01 | -27.5 | +3.2 |
| 5 | 0.5 | -27.6 | +3.3 |
| 10 | 2.1 | -26.1 | +5.8 |
| 15 | 5.8 | -25.9 | +6.1 |
| 20 | 3.2 | -26.0 | +5.9 |
| 25 | 1.1 | -27.4 | +3.5 |
| 30 | 0.2 | -27.5 | +3.1 |
In this hypothetical dataset, the peak concentration of ¹⁴⁵Pm coincides with a significant shift in the δ¹³C and δ¹⁵N values of the dissolved organic matter. This suggests that a specific source or type of organic matter, with a distinct isotopic signature, is responsible for facilitating the transport of the this compound.
Visualizing the Workflow and Conceptual Model
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the conceptual model of contaminant transport.
Conclusion
The combined use of this compound as a radiotracer and stable isotope analysis of environmental matrices provides a powerful and synergistic approach to understanding complex contaminant transport processes. While ¹⁴⁵Pm offers unparalleled sensitivity for tracking the physical movement of lanthanides and their analogues, stable isotopes unveil the underlying biogeochemical drivers of this transport. By integrating these two techniques, researchers can gain a more holistic and mechanistic understanding of contaminant fate and mobility, leading to more effective risk assessment and remediation strategies. This integrated approach is a valuable tool for scientists and professionals working to protect environmental and human health.
A Comparative Analysis of Promethium-145 and Americium-241 Sources for Long-Term Research Applications
A detailed examination of the long-term performance, stability, and application-specific suitability of Promethium-145 and Americium-241 as radionuclide sources for researchers, scientists, and drug development professionals.
In the realm of scientific research and drug development, the choice of a radionuclide source is pivotal, directly impacting experimental outcomes and the reliability of long-term studies. This guide provides a comprehensive comparison of two key radioisotopes, this compound (Pm-145) and Americium-241 (Am-241), offering a detailed analysis of their respective performance characteristics based on available data.
I. Core Properties and Long-Term Performance
The selection of a radionuclide source is fundamentally governed by its intrinsic nuclear properties, which dictate its performance and suitability for specific applications over extended periods.
| Property | This compound (Pm-145) | Americium-241 (Am-241) |
| Half-life | 17.7 years[1][2][3][4] | 432.2 years[5][6][7] |
| Primary Decay Mode | Electron Capture[1][4] | Alpha Decay[5][6] |
| Primary Emissions | Soft X-rays and Auger electrons (from electron capture)[8] | Alpha particles (~5.5 MeV)[5][9], Gamma rays (~59.5 keV)[5][9] |
| Specific Activity | ~940 Ci/g[8] | ~3.43 Ci/g[5][9] |
Long-Term Stability and Performance Considerations:
The most significant differentiator between Pm-145 and Am-241 for long-term applications is their half-life. Am-241, with a half-life of 432.2 years, offers exceptional stability in terms of activity over the course of typical research projects and even decades, making it a highly reliable source for consistent, long-term experimental setups.[5][6][7] In contrast, Pm-145 has a much shorter half-life of 17.7 years, which necessitates more frequent source replacement and activity correction calculations for experiments spanning several years.[1][2][3][4]
The decay products of each isotope also influence their long-term performance. Am-241 decays to Neptunium-237, which is also radioactive but has an extremely long half-life, minimizing its immediate impact on most experimental measurements. Pm-145 decays to stable Neodymium-145, which does not introduce additional radiation into the experimental system.[8]
II. Applications in Research and Drug Development
The distinct radiation profiles of Pm-145 and Am-241 lend themselves to different applications within the scientific and pharmaceutical research landscape.
This compound (Beta/X-ray Source):
As a source of low-energy beta particles (via internal conversion) and X-rays, Pm-145 is particularly well-suited for:
-
Autoradiography: In drug discovery, radiolabeled compounds are used to visualize their distribution in tissues.[10] The beta emissions from isotopes like Pm-145 can be used to expose photographic film or phosphor imaging plates, providing a high-resolution map of the compound's localization.[11]
-
Radioligand Binding Assays: These assays are fundamental in pharmacology for studying receptor-ligand interactions.[12][13][14] A Pm-145 labeled ligand can be used to quantify the binding affinity of a drug to its target receptor.
-
Thickness Gauging and Quality Control: The attenuation of beta particles can be used to measure the thickness of thin materials with high precision.[4]
Americium-241 (Alpha/Gamma Source):
The high-energy alpha particles and distinct gamma emission of Am-241 are leveraged in:
-
Targeted Alpha Therapy (TAT) Research: TAT is a promising cancer treatment modality that uses alpha-emitting radionuclides to selectively destroy cancer cells.[15][16][17][18] Am-241 can serve as a research tool to study the effects of alpha radiation on cells and to develop new alpha-based radiopharmaceuticals.[19][20]
-
Smoke Detectors: While a common industrial application, the principle of ionization by alpha particles is relevant to various gas-phase detection and analysis techniques in research.[6][7]
-
Neutron Sources: When combined with beryllium, Am-241 becomes a potent neutron source (AmBe source), which has applications in neutron activation analysis and materials research.[6][7]
-
Calibration Sources: The well-defined gamma emission at 59.5 keV makes Am-241 a standard source for the energy calibration of gamma-ray detectors.[6]
III. Experimental Protocols
Detailed experimental protocols are crucial for ensuring the accuracy and reproducibility of research findings. Below are outlines of key experimental methodologies relevant to the use of Pm-145 and Am-241 sources.
Protocol 1: Long-Term Source Stability Monitoring
Objective: To monitor the output and stability of a radionuclide source over an extended period.
Methodology:
-
Initial Source Characterization:
-
Measure the initial activity of the source using a calibrated detector appropriate for the emission type (e.g., liquid scintillation counter for beta emitters, alpha spectrometer for alpha emitters).
-
Record the energy spectrum of the source.
-
-
Periodic Measurements:
-
At regular intervals (e.g., monthly, quarterly), remeasure the source activity and energy spectrum under identical geometric conditions.
-
Use a long-lived reference source to check the stability of the detection system.
-
-
Data Analysis:
-
Correct all activity measurements for radioactive decay to a common reference date.
-
Plot the decay-corrected activity versus time. A stable source will show a horizontal line, while any significant deviation may indicate source degradation or instability.
-
Analyze any changes in the energy spectrum, which could indicate the ingrowth of daughter products or changes in the source matrix.
-
Protocol 2: Quantitative Whole-Body Autoradiography (QWBA) using a Beta-Emitting Source (e.g., Pm-145 labeled compound)
Objective: To determine the tissue distribution of a radiolabeled compound in an animal model.
Methodology:
-
Dosing: Administer the Pm-145 labeled compound to the animal.
-
Sample Collection: At a predetermined time point, euthanize the animal and freeze the carcass in a mixture of hexane (B92381) and dry ice.
-
Sectioning: Embed the frozen carcass in a carboxymethylcellulose matrix and prepare thin (e.g., 20-40 µm) whole-body sections using a cryomicrotome.
-
Exposure: Place the sections in a cassette with a phosphor imaging plate or X-ray film.
-
Imaging and Analysis: After an appropriate exposure time, scan the imaging plate or develop the film. Quantify the radioactivity in different tissues by comparing the signal intensity to that of calibrated radioactive standards.
IV. Visualizing Experimental Workflows
To further elucidate the application of these isotopes, the following diagrams, generated using the DOT language, illustrate typical experimental workflows.
Caption: Workflow for a competitive radioligand binding assay using a Pm-145 labeled ligand.
References
- 1. Promethium - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Isotopes of promethium - Wikipedia [en.wikipedia.org]
- 4. Promethium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. United States of Americium | Los Alamos National Laboratory [lanl.gov]
- 6. radiacode.com [radiacode.com]
- 7. doh.wa.gov [doh.wa.gov]
- 8. Promethium | Pm (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Americium-241 - Wikipedia [en.wikipedia.org]
- 10. Use of radioactive compounds and autoradiography to determine drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. openmedscience.com [openmedscience.com]
- 16. Targeted Alpha Therapy: Progress in Radionuclide Production, Radiochemistry, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alpha-Emitting Radionuclides: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nukleertipseminerleri.org [nukleertipseminerleri.org]
- 20. researchgate.net [researchgate.net]
Validating Preclinical Efficacy of Promethium-145 Labeled Radiopharmaceuticals: A Comparative Guide to Experimental and Monte Carlo Simulation Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a hypothetical preclinical experiment evaluating a Promethium-145 (¹⁴⁵Pm) labeled radiopharmaceutical and the use of Monte Carlo simulations to validate the experimental dosimetry. The objective is to demonstrate how computational modeling can corroborate and enhance the understanding of radiation dose deposition in targeted radionuclide therapy, a critical step in the development of new cancer treatments. This compound, with its 17.7-year half-life and decay primarily through electron capture, presents a potential new avenue for targeted therapies.[1][2][3][4][5][6][7][8][9][10]
Comparative Dosimetry Analysis: Experimental vs. Monte Carlo
The following tables summarize hypothetical quantitative data from a preclinical study involving a ¹⁴⁵Pm-labeled antibody targeting HER2-positive breast cancer xenografts in a murine model. The experimental data is derived from ex vivo biodistribution studies, while the simulated data is the output of a corresponding Monte Carlo model.
Table 1: Comparative Biodistribution at 48 Hours Post-Injection
| Organ/Tissue | Experimental (%ID/g) | Monte Carlo (%ID/g) | Relative Difference (%) |
| Blood | 1.5 ± 0.3 | 1.45 | -3.3 |
| Tumor | 12.5 ± 2.1 | 12.8 | +2.4 |
| Liver | 8.2 ± 1.5 | 8.5 | +3.7 |
| Kidneys | 3.1 ± 0.8 | 3.0 | -3.2 |
| Spleen | 1.8 ± 0.4 | 1.9 | +5.6 |
| Muscle | 0.5 ± 0.1 | 0.55 | +10.0 |
%ID/g = Percentage of Injected Dose per gram of tissue
Table 2: Cumulative Absorbed Dose Comparison at 14 Days
| Organ/Tissue | Experimental (Gy) | Monte Carlo (Gy) | Relative Difference (%) |
| Tumor | 25.8 | 26.5 | +2.7 |
| Liver | 16.9 | 17.7 | +4.7 |
| Kidneys | 6.4 | 6.2 | -3.1 |
| Red Marrow | 2.1 | 2.3 | +9.5 |
Gy = Gray, the SI unit of absorbed radiation dose.
Methodologies and Protocols
Detailed protocols for both the experimental and computational validation arms of the study are provided below.
Experimental Protocol: Preclinical Evaluation of [¹⁴⁵Pm]Pm-Trastuzumab
-
Radiopharmaceutical Preparation: Trastuzumab, a monoclonal antibody targeting the HER2 receptor, is conjugated to a suitable chelator and radiolabeled with this compound. Radiochemical purity is assessed via radio-TLC to be >95%.
-
Animal Model: Female athymic nude mice are subcutaneously inoculated with HER2-positive human breast cancer cells (e.g., BT-474). Tumors are allowed to grow to a volume of approximately 150-200 mm³.
-
Biodistribution Study: A cohort of tumor-bearing mice is administered a single intravenous injection of [¹⁴⁵Pm]Pm-Trastuzumab (e.g., 1 MBq). At specified time points (e.g., 24, 48, 96, and 168 hours) post-injection, cohorts of mice (n=4 per time point) are euthanized. Tumors and major organs are harvested, weighed, and the radioactivity is counted using a gamma counter. The percentage of injected dose per gram of tissue (%ID/g) is calculated for each tissue.
-
Dosimetry Calculation (Experimental): The time-activity curves for each organ are generated from the biodistribution data. The cumulative number of decays in each source organ is determined by integrating these curves. The absorbed dose to target organs is then calculated using the MIRD (Medical Internal Radiation Dose) formalism with S-values for ¹⁴⁵Pm.
Monte Carlo Simulation Protocol for Dosimetric Validation
-
Simulation Toolkit: The GEANT4 (GEometry ANd Tracking) Monte Carlo simulation toolkit is employed for this study.[8][9][11][12][13] GEANT4 is a powerful and versatile platform for simulating the passage of particles through matter.[8][9][11][12][13]
-
Geometry and Phantom Definition: A high-resolution digital mouse phantom (e.g., Digimouse) is used to define the geometry of the simulation. This phantom provides a voxelized representation of the mouse anatomy, including all major organs and tissues. The tumor geometry and location from the experimental model are replicated in the digital phantom.
-
Source Definition:
-
Particle Source: The radioactive decay of ¹⁴⁵Pm is defined as the radiation source. The simulation includes the specific emissions of ¹⁴⁵Pm, including Auger electrons, X-rays, and the rare alpha decay, based on data from the Evaluated Nuclear Structure Data File (ENSDF).[11]
-
Source Distribution: The experimentally determined biodistribution data (%ID/g) is used to define the initial spatial distribution of the ¹⁴⁵Pm source within the different organs of the digital phantom. The simulation accounts for the biological clearance over time by implementing the time-activity curves derived from the experimental data.
-
-
Physics Processes: The simulation utilizes the GEANT4 low-energy electromagnetic physics packages to model the interactions of electrons and photons with the biological tissues of the phantom. This includes processes such as Compton scattering, the photoelectric effect, and ionization.
-
Simulation Execution and Data Scoring: A large number of decay events (e.g., 10⁸ to 10⁹) are simulated to achieve statistically robust results. The energy deposited in each voxel of the digital phantom is recorded. This allows for the calculation of the absorbed dose on a voxel-by-voxel basis, generating high-resolution 3D dose maps.
-
Data Analysis: The mean absorbed dose for each organ is calculated by averaging the dose in all voxels corresponding to that organ. These simulated dose values are then compared with the doses calculated from the experimental biodistribution data.
Workflow and Pathway Visualizations
The following diagrams illustrate the key workflows in this comparative study.
Caption: Workflow for validating experimental dosimetry with Monte Carlo simulation.
This guide illustrates the synergistic relationship between experimental preclinical research and computational modeling. While animal studies provide essential biological data, Monte Carlo simulations offer a powerful tool for refining and validating dosimetric calculations, ultimately contributing to the safer and more effective design of novel radiopharmaceuticals.[14][15][16]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. biomedres.us [biomedres.us]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Experimental validation of Monte Carlo dosimetry for therapeutic beta emitters with radiochromic film in a 3D‐printed phantom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. MCNP® Website [mcnp.lanl.gov]
- 8. dspace.houghton.edu [dspace.houghton.edu]
- 9. arxiv.org [arxiv.org]
- 10. utoledo.edu [utoledo.edu]
- 11. The Radioactive Decay Module — Physics Reference Manual 11.2 documentation [geant4.web.cern.ch]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Radioactive Decays in Geant4 | Semantic Scholar [semanticscholar.org]
- 14. Use of Monte Carlo Techniques in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hug.ch [hug.ch]
- 16. biomedres.us [biomedres.us]
A Comparative Analysis of Promethium-149 and Alternative Radiolanthanides for Targeted Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of preclinical data for radiopharmaceuticals based on the promising therapeutic radionuclide, Promethium-149 (¹⁴⁹Pm). Due to the limited public availability of direct comparative experimental data for Promethium-145 in therapeutic contexts, this guide focuses on the more clinically relevant isotope, ¹⁴⁹Pm. The performance of a ¹⁴⁹Pm-labeled bombesin (B8815690) analog is discussed in the context of its well-established therapeutic alternatives, Samarium-153 (¹⁵³Sm) and Lutetium-177 (¹⁷⁷Lu), which are also used in targeted radionuclide therapy.
The data presented is synthesized from preclinical studies involving bombesin analogs, which target the Gastrin-Releasing Peptide Receptor (GRPR), a key target in various cancers, including prostate and breast cancer.
Quantitative Data Comparison: Radiopharmaceutical Biodistribution
While a direct side-by-side biodistribution study of ¹⁴⁹Pm, ¹⁵³Sm, and ¹⁷⁷Lu conjugated to the bombesin analog DO3A-amide-βAla-BBN(7-14)NH₂ was conducted, the specific quantitative data from this pivotal study is not publicly available. However, the study concluded that the biological properties of the three radiopharmaceuticals were compared in normal mouse biodistribution studies.[1]
To provide a quantitative context for researchers, the following tables summarize representative biodistribution data for bombesin analogs labeled with ¹⁷⁷Lu and ¹⁵³Sm from other preclinical studies. This data illustrates the typical in vivo behavior of these established therapeutic agents.
Table 1: Physical Properties of Therapeutic Radionuclides
| Radionuclide | Half-Life (days) | Principal Beta Emission (MeV) | Gamma Emission (keV) for Imaging |
| Promethium-149 (¹⁴⁹Pm) | 2.21 | 1.07 (95.9%) | 286 (3%) |
| Samarium-153 (¹⁵³Sm) | 1.94 | 0.81 (20%), 0.71 (30%), 0.64 (50%) | 103 (28%) |
| Lutetium-177 (¹⁷⁷Lu) | 6.73 | 0.497 (79%) | 113 (6.4%), 208 (11%) |
Source: Data compiled from multiple sources.
Table 2: Representative Biodistribution of ¹⁷⁷Lu-labeled Bombesin Analog in PC-3 Tumor-Bearing Mice
| Organ/Tissue | 1 h post-injection (%ID/g ± SD) | 4 h post-injection (%ID/g ± SD) | 24 h post-injection (%ID/g ± SD) |
| Blood | 0.32 ± 0.08 | 0.08 ± 0.02 | 0.02 ± 0.01 |
| Pancreas | 2.64 ± 0.63 | 1.71 ± 0.08 | 1.04 ± 0.19 |
| Kidneys | 1.55 ± 0.31 | 1.25 ± 0.25 | 0.45 ± 0.09 |
| Liver | 0.21 ± 0.05 | 0.15 ± 0.04 | 0.08 ± 0.02 |
| Tumor | 9.59 ± 3.37 | 8.38 ± 0.19 | 5.78 ± 0.40 |
| Muscle | 0.10 ± 0.03 | 0.05 ± 0.01 | 0.02 ± 0.01 |
| Bone | 0.15 ± 0.04 | 0.10 ± 0.03 | 0.05 ± 0.01 |
%ID/g = Percentage of Injected Dose per gram of tissue. SD = Standard Deviation. Data is representative and compiled from studies of ¹⁷⁷Lu-labeled bombesin analogs.
Table 3: Representative Biodistribution of ¹⁵³Sm-labeled Radiopharmaceuticals for Bone Metastases
| Organ/Tissue | 6-8 h post-injection |
| Bone Uptake | Rapid and high |
| Soft Tissue Clearance | Complete |
| Blood Clearance | Biphasic (t½ = 5.5 min & 65 min) |
| Excretion | Primarily renal |
Data is representative of ¹⁵³Sm-EDTMP, a common agent for bone pain palliation, and illustrates the general pharmacokinetic properties of ¹⁵³Sm-based radiopharmaceuticals.
Experimental Protocols
Below is a detailed, representative methodology for preclinical biodistribution studies of radiolabeled bombesin analogs, synthesized from common practices in the field.
Radiolabeling of the Peptide
-
Objective: To stably chelate the radionuclide (e.g., ¹⁴⁹Pm, ¹⁵³Sm, ¹⁷⁷Lu) to the DOTA-conjugated bombesin analog.
-
Procedure:
-
A solution of the DOTA-peptide conjugate is prepared in a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
The radionuclide (in chloride form) is added to the peptide solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 70-95°C) for a specific duration (e.g., 30-60 minutes).
-
Quality Control: Radiochemical purity is assessed using Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically required for in vivo studies.
-
If necessary, the radiolabeled peptide is purified using a C18 Sep-Pak cartridge or size exclusion chromatography.
-
Animal Model
-
Species: Immunocompromised mice (e.g., BALB/c nude or SCID) are typically used for studies involving human tumor xenografts. For general biodistribution, healthy mice (e.g., C57BL/6) can be used.
-
Tumor Model (if applicable): Human prostate cancer cells (e.g., PC-3), which overexpress GRPR, are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before the study begins.
In Vivo Biodistribution Study
-
Objective: To quantify the uptake and clearance of the radiopharmaceutical in various organs and the tumor.
-
Procedure:
-
A cohort of mice is used for each time point to be evaluated.
-
A known amount of the radiolabeled peptide (e.g., 10-20 µCi) is administered via intravenous (tail vein) injection.
-
At designated time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), mice are euthanized.
-
Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, pancreas), muscle, bone, and the tumor are collected, weighed, and the radioactivity is measured using a gamma counter.
-
The results are calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Mandatory Visualization
Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway
The bombesin analogs discussed in this guide exert their targeting effect by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR) overexpressed in several cancer types.[1][2][3] Upon binding of the ligand (e.g., a bombesin analog), the receptor activates intracellular signaling cascades, primarily through the Gαq subunit, leading to the activation of Phospholipase C (PLC). This, in turn, promotes cell proliferation and survival, which are key pathways in cancer progression.
Caption: GRPR signaling pathway initiated by ligand binding.
Experimental Workflow for Biodistribution Analysis
The following diagram outlines the typical workflow for a preclinical biodistribution study of a novel radiopharmaceutical.
Caption: Workflow of a preclinical biodistribution study.
References
The Radiopharmaceutical Research Frontier: A Comparative Cost-Benefit Analysis of Promethium-145
For researchers, scientists, and drug development professionals, the selection of a radionuclide is a critical decision that balances therapeutic efficacy, cost, and logistical considerations. This guide provides a comprehensive comparative analysis of Promethium-145 (Pm-145), a promising but rare radioisotope, against more established and emerging alternatives in the landscape of targeted radionuclide therapy research.
This compound, with its unique decay characteristics, presents a compelling case for focused investigation. As the most stable isotope of promethium, it boasts a half-life of 17.7 years and decays via electron capture, leading to the emission of a cascade of low-energy Auger electrons.[1][2][3][4] This mode of decay is particularly advantageous for treating micrometastases and small tumor cell clusters, as the high linear energy transfer (LET) of Auger electrons deposits a significant amount of energy over a very short range, minimizing damage to surrounding healthy tissue.[5][6] However, the practical application of this compound in preclinical and clinical research has been limited, and a thorough evaluation of its cost-benefit profile is warranted.
This guide will delve into the properties of this compound, its potential benefits and drawbacks, and compare it with four key alternatives: Lutetium-177 (Lu-177), Actinium-225 (Ac-225), Ytterbium-175 (Yb-175), and Terbium-161 (Tb-161).
A Comparative Overview of Radionuclides in Research
The ideal radionuclide for targeted therapy research is one that offers potent cell-killing capabilities, favorable pharmacokinetics when chelated to a targeting molecule, and is readily available at a reasonable cost. The following tables provide a quantitative comparison of this compound and its alternatives based on their physical and decay properties, as well as their production and estimated costs.
Table 1: Physical and Decay Properties of Selected Radionuclides
| Radionuclide | Half-life | Decay Mode | Primary Emissions (Energy) |
| This compound (¹⁴⁵Pm) | 17.7 years | Electron Capture (EC) | Auger electrons (keV range) |
| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | β⁻ | β⁻ particles (Eβ⁻ₘₐₓ = 0.497 MeV), γ-rays (113 keV, 208 keV) |
| Actinium-225 (²²⁵Ac) | 9.92 days | α | α particles (5.8 - 8.4 MeV from decay chain) |
| Ytterbium-175 (¹⁷⁵Yb) | 4.185 days | β⁻ | β⁻ particles (Eβ⁻ₘₐₓ = 470 keV), γ-rays (113.8 keV, 282.5 keV, 396.3 keV) |
| Terbium-161 (¹⁶¹Tb) | 6.89 days | β⁻, EC | β⁻ particles (Eβ⁻ₘₐₓ = 0.593 MeV), Auger/Conversion electrons, γ-rays (48.9 keV, 74.6 keV) |
Table 2: Production and Cost Comparison
| Radionuclide | Production Method(s) | Availability | Estimated Cost (per mCi) |
| This compound (¹⁴⁵Pm) | Fission product of Uranium; Neutron irradiation of ¹⁴⁴Nd | Extremely Limited | High (Not commercially available, research quantities would be very expensive) |
| Lutetium-177 (¹⁷⁷Lu) | Neutron irradiation of enriched ¹⁷⁶Yb or ¹⁷⁶Lu | Commercially Available | ~$3,000 - $6,500 |
| Actinium-225 (²²⁵Ac) | Thorium-229 decay; Cyclotron production (proton irradiation of ²²⁶Ra) | Limited but Increasing | ~$8,000 - $25,000 |
| Ytterbium-175 (¹⁷⁵Yb) | Neutron irradiation of enriched ¹⁷⁴Yb | Research Quantities | Moderate to High |
| Terbium-161 (¹⁶¹Tb) | Neutron irradiation of enriched ¹⁶⁰Gd | Research Quantities | High |
In-Depth Analysis of this compound
Benefits:
-
Long Half-Life: The 17.7-year half-life of this compound is advantageous for long-term studies and reduces the need for frequent production.[1][2][3][4]
-
Targeted Cell Killing: The emission of high-LET Auger electrons upon decay makes it theoretically very effective for eradicating isolated cancer cells and micrometastases with minimal off-target effects.[5][6]
-
Lanthanide Chemistry: As a lanthanide, its chemistry is well-understood, allowing for stable chelation to a variety of targeting molecules such as antibodies and peptides.[7][8][9]
Costs and Drawbacks:
-
Lack of Preclinical Data: There is a significant scarcity of published preclinical and clinical studies using this compound for targeted radionuclide therapy. This lack of data makes it difficult to assess its true therapeutic potential and benchmark it against other radionuclides.
-
Dosimetry Challenges: The very short range of Auger electrons makes accurate dosimetry at the cellular and subcellular level challenging.[11]
Comparative Analysis of Alternatives
Lutetium-177 (Lu-177)
Lutetium-177 is a widely used therapeutic radionuclide, particularly in the treatment of neuroendocrine tumors and prostate cancer.[1][12][13]
-
Benefits: Its β⁻ emissions have a longer range than Auger electrons, making it effective for treating larger tumors through a "crossfire" effect. The co-emission of gamma rays allows for simultaneous imaging (theranostics). It is commercially available with a more established supply chain.[12]
-
Drawbacks: The longer range of β⁻ particles can lead to more damage to surrounding healthy tissues compared to Auger emitters.
-
Performance Data: Preclinical studies have demonstrated the efficacy of ¹⁷⁷Lu-DOTATATE in neuroendocrine tumor models, showing significant tumor uptake and prolonged survival.[12][13][14][15] For example, in HT-29 tumor-bearing mice, ¹⁷⁷Lu-DOTA-Peptide 2 showed an effective tumor uptake of 10.89% of the injected dose per gram of tumor.[14][15]
Actinium-225 (Ac-225)
Actinium-225 is a potent alpha-emitter that is gaining significant attention for targeted alpha therapy.[16][17][18][19]
-
Benefits: The high energy of the emitted alpha particles leads to highly effective and localized cell killing, making it suitable for treating aggressive and resistant cancers.
-
Drawbacks: The decay of Actinium-225 produces a cascade of daughter radionuclides, some of which can redistribute in the body and cause off-target toxicity. Its availability is still limited, and the cost is high.[12][20]
-
Performance Data: Preclinical studies with ²²⁵Ac-PSMA-617 have shown significant suppression of prostate tumor growth.[17][18] In LNCaP cells, ²²⁵Ac-PSMA-617 demonstrated a specific dose-dependent inhibition of proliferation with an IC50 of 0.14 KBq/mL.[18]
Ytterbium-175 (Yb-175)
Ytterbium-175 is a beta-emitter with properties that make it a potential alternative to Lutetium-177.
-
Benefits: It has a shorter half-life than Lu-177, which can be advantageous in certain therapeutic scenarios. The emitted gamma rays can be used for imaging.[21][22][23][24]
-
Drawbacks: It is not as widely studied or available as Lu-177. Production from natural ytterbium can result in radionuclidic impurities.[21]
-
Performance Data: Studies with ¹⁷⁵Yb-TTHMP in normal rats have shown significant accumulation in bone tissues, suggesting its potential for bone pain palliation.[21]
Terbium-161 (Tb-161)
Terbium-161 is an emerging radionuclide that offers a unique combination of emissions.[20][25][26][27][28]
-
Benefits: It emits both β⁻ particles and a significant number of low-energy conversion and Auger electrons, combining the benefits of both types of radiation for potentially enhanced therapeutic efficacy, especially in small tumors.[20][25][26][27][28][29] Its chemical properties are very similar to Lutetium-177, allowing for easy substitution in existing radiopharmaceuticals.[25]
-
Drawbacks: Its production and availability are currently limited to research quantities, and it is expensive.
-
Performance Data: Preclinical studies comparing ¹⁶¹Tb-PSMA-617 to ¹⁷⁷Lu-PSMA-617 have indicated superior in-vitro and in-vivo results for Terbium-161, with a more significant reduction in tumor cell viability and survival.[20] It has been shown to deliver 40% more radiation dose per decay than Lu-177.[28]
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of radionuclide-based research. Below are representative workflows for preclinical studies in targeted radionuclide therapy.
General Workflow for Preclinical Targeted Radionuclide Therapy Studies
References
- 1. mdpi.com [mdpi.com]
- 2. Promethium - Wikipedia [en.wikipedia.org]
- 3. ISOFLEX USA - Promethium [isoflex.com]
- 4. In vivo EPR dosimetry to quantify exposures to clinically significant doses of ionising radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Antibody conjugation to lanthanides for Multiplexed Ion Beam Imaging (MIBI) [protocols.io]
- 8. antibodies.cancer.gov [antibodies.cancer.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Promethium (Pm) Market | SFA (Oxford) [sfa-oxford.com]
- 11. www-pub.iaea.org [www-pub.iaea.org]
- 12. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 90Y/177Lu-DOTATOC: From Preclinical Studies to Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. appliedradiology.com [appliedradiology.com]
- 18. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bookinghealth.com [bookinghealth.com]
- 20. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer [inis.iaea.org]
- 21. 175Yb-TTHMP as a good candidate for bone pain palliation and substitute of other radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Feasibility study for production of 175Yb: a promising therapeutic radionuclide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Will new isotope sources be ready in time? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Terbium-161: new radionuclide for targeted cancer therapy hits the clinic | EurekAlert! [eurekalert.org]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. Terbium-161: A New Frontier in Targeted Radionuclide Therapy — Light Medical Ltd [lightmedical.co.uk]
- 28. theranos.care [theranos.care]
- 29. Auger electrons for cancer therapy - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Promethium-145
For researchers, scientists, and drug development professionals, the responsible management of radioactive materials is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Promethium-145 (Pm-145), a synthetic radioisotope with a long half-life that necessitates careful handling and disposal. Adherence to these protocols is critical for minimizing radiation exposure and preventing environmental contamination.
This compound is a radioactive isotope with a half-life of 17.7 years, decaying by electron capture to Neodymium-145. Due to its long half-life, disposal by decay-in-storage is not a viable option. Therefore, all waste contaminated with this compound must be managed as long-lived radioactive waste.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to establish a designated work area and ensure all personnel are trained in radiation safety principles.
Personal Protective Equipment (PPE):
-
Wear a lab coat or other protective clothing.
-
Use disposable gloves, and change them frequently to prevent the spread of contamination.
-
Wear safety glasses to protect from splashes.
Work Area Preparation:
-
Cover work surfaces with absorbent, plastic-backed paper.
-
Keep a calibrated radiation survey meter readily available to monitor for contamination.
-
Clearly label the work area with "Caution, Radioactive Material" signs.
Emergency Procedures:
-
In case of a spill, immediately notify the facility's Radiation Safety Officer (RSO).
-
Evacuate the immediate area to prevent the spread of contamination.
-
Follow the specific spill cleanup procedures established by your institution.
Step-by-Step Disposal Procedures for this compound Waste
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer to an authorized disposal facility.
1. Waste Segregation: Proper segregation at the point of generation is the most critical step in managing radioactive waste. This compound waste must be segregated from all other types of waste, including non-radioactive trash, chemical waste, and short-lived radioactive waste.
-
Solid Waste: This category includes contaminated PPE (gloves, lab coats), absorbent paper, pipette tips, and other solid materials.
-
Liquid Waste: Aqueous and organic liquid waste containing this compound must be collected separately. Do not mix radioactive liquid waste with hazardous chemical waste unless unavoidable.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
2. Waste Containment: Each waste stream must be collected in appropriate, clearly labeled containers.
-
Solid Waste: Use a designated radioactive waste container with a lid and a plastic liner. The container should be clearly marked with the radioactive symbol.
-
Liquid Waste: Collect in a non-reactive, leak-proof container, such as a carboy. The container must be kept in secondary containment to prevent spills.
-
Sharps Waste: Use a rigid, puncture-proof container specifically designed for radioactive sharps.
3. Labeling and Record-Keeping: Accurate labeling and meticulous record-keeping are essential for regulatory compliance and safe handling.
-
All waste containers must be labeled with:
-
The words "Caution, Radioactive Material."
-
The radiation symbol (trefoil).
-
The isotope: "this compound."
-
The estimated activity and the date of measurement.
-
The waste form (e.g., solid, liquid, sharps).
-
The principal investigator's name and laboratory contact information.
-
-
Maintain a detailed log for each waste container, recording every addition of waste, including the date, activity, and volume.
4. Storage and Transfer: Store this compound waste in a designated and secured radioactive waste storage area.
-
The storage area should be shielded if necessary to keep radiation exposure to personnel As Low As Reasonably Achievable (ALARA).
-
Do not allow waste to accumulate in the laboratory.
-
When the waste container is full, or on a regular schedule determined by your institution's policies, arrange for pickup by the Radiation Safety Officer or a licensed radioactive waste broker.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Property | Value | Significance for Disposal |
| Half-life | 17.7 years | Due to the long half-life, decay-in-storage is not a feasible disposal method.[1] Waste must be transferred to a licensed radioactive waste disposal facility. |
| Primary Decay Mode | Electron Capture | The primary emissions are low-energy X-rays and Auger electrons, which have a short range. This simplifies shielding requirements for waste containers compared to high-energy beta or gamma emitters. |
| Decay Product | Neodymium-145 (Stable) | The final decay product is not radioactive, which is a consideration for long-term disposal site stability. |
| Specific Activity | High | Even small quantities of this compound can have significant radioactivity, necessitating careful handling and accurate activity estimation for waste manifests. |
| Waste Classification | Typically Class A Low-Level Waste | The specific classification may depend on the concentration and total activity. This determines the disposal pathway and associated costs. |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principles of radioactive waste management provide a robust framework. The key "experiment" in this context is the safe and compliant packaging and transfer of the waste.
Methodology for Waste Transfer:
-
Final Survey: Before sealing the waste container, perform a final survey of the contents to ensure an accurate estimate of the activity.
-
Sealing: Securely seal the primary waste container (e.g., tie the plastic liner for solid waste, cap the carboy for liquid waste).
-
Decontamination Survey: Survey the exterior of the waste container for any removable contamination. If contamination is found, decontaminate the container before proceeding.
-
Final Labeling: Complete the waste label with the final activity estimate and the date the container was sealed.
-
Documentation: Complete all required waste disposal forms, including a detailed inventory of the contents and their estimated activities.
-
Transfer: Arrange for the transfer of the sealed and documented waste container to the designated radioactive waste storage area for pickup by authorized personnel.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: this compound Waste Disposal Workflow
By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility in the laboratory. Always consult your institution's specific Radiation Safety Manual and your Radiation Safety Officer for guidance tailored to your facility's policies and regulatory requirements.
References
Essential Safety and Logistical Information for Handling Promethium-145
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial procedural guidance for the safe handling and disposal of Promethium-145, a radioactive isotope. Adherence to these protocols is essential to minimize radiation exposure and prevent contamination.
This compound is a synthetic radionuclide with a half-life of 17.7 years.[1][2] Its primary mode of decay is electron capture, which results in the emission of low-energy X-rays and Auger electrons.[3] A very small fraction of this compound atoms decay via alpha particle emission.[2][4] Due to its radioactivity, this compound and its compounds present a significant health risk if not handled with appropriate precautions. Ingestion or inhalation can lead to the accumulation of the isotope in bone tissue.
Personal Protective Equipment (PPE)
The primary objective when working with this compound is to prevent internal contamination and minimize external radiation exposure. The following PPE is mandatory:
-
Laboratory Coat: A full-length lab coat, worn closed with sleeves rolled down, is required to protect against skin contamination.
-
Disposable Gloves: Two pairs of nitrile or latex gloves should be worn to prevent skin contamination. The outer pair should be changed frequently, especially if contamination is suspected.
-
Safety Glasses: Standard safety glasses provide protection against splashes of radioactive solutions.
-
Closed-Toe Shoes: These are required to protect the feet from potential spills.
For procedures with a higher risk of generating airborne contamination, such as working with powders or volatile compounds, a risk assessment should be conducted to determine the need for respiratory protection (e.g., an N95 respirator or a powered air-purifying respirator).
Shielding
The electron capture decay of this compound produces a spectrum of low-energy X-rays. Shielding is necessary to reduce external exposure.
-
Lead Shielding: Due to its high atomic number and density, lead is an effective material for shielding X-rays.[5] The thickness of the lead shielding required will depend on the activity of the this compound source. For typical laboratory quantities, thin lead foils or lead-lined containers may be sufficient.
-
Lead-Composite Materials: Materials that combine lead with other elements can offer effective shielding with reduced weight and increased flexibility, suitable for aprons and other personal shielding.[6]
Quantitative Data for this compound
The following table summarizes the key radiological properties of this compound.
| Property | Value |
| Half-Life | 17.7 years |
| Primary Decay Mode | Electron Capture (>99%) |
| Secondary Decay Mode | Alpha Emission (~2.8 x 10-7%) |
| Decay Energy (EC) | 163.37 keV |
| Primary X-ray Energies | 36-45 keV |
| Primary Auger Electron Energies | Predominantly < 10 keV |
Data sourced from multiple scientific databases.
Operational Plan: From Reception to Disposal
A systematic approach is critical for the safe management of this compound in a laboratory setting.
Reception of Radioactive Material
-
Upon arrival, visually inspect the package for any signs of damage or leakage.
-
Perform a wipe test on the exterior of the package and use a suitable radiation survey meter to check for external contamination.
-
If the package is damaged or contaminated, notify the institution's Radiation Safety Officer (RSO) immediately and follow their instructions.
-
If the package is intact, transfer it to a designated and properly shielded radioactive materials storage area.
Storage
-
Store this compound in a clearly labeled, shielded, and secure location.
-
The storage area should be designated for radioactive materials only and access should be restricted to authorized personnel.
-
Maintain an accurate inventory of all this compound, including the date of receipt, activity, and current location.
Handling and Experimental Work
-
All work with unsealed this compound must be conducted in a designated radioactive materials work area, such as a fume hood or a glove box, to prevent the spread of contamination.
-
Cover work surfaces with absorbent, plastic-backed paper to contain any spills.
-
Use remote handling tools, such as tongs or forceps, to increase the distance from the radioactive source and reduce exposure.
-
Regularly monitor the work area, gloves, and clothing for contamination using an appropriate survey meter.
-
Never eat, drink, smoke, or apply cosmetics in the laboratory where radioactive materials are handled.[1][7]
Waste Management
-
All waste contaminated with this compound must be treated as radioactive waste.
-
Segregate radioactive waste from non-radioactive waste.
-
Radioactive waste should be further segregated by its physical form (solid or liquid) and isotopic content.[8][9]
Disposal Plan
Due to its long half-life, this compound is classified as a long-lived isotope.[8] Waste containing this radionuclide requires careful management and disposal in a licensed facility.
-
Waste Collection:
-
Solid Waste: Collect contaminated items such as gloves, absorbent paper, and plasticware in designated, clearly labeled, and shielded radioactive waste containers.
-
Liquid Waste: Collect liquid waste in shatterproof containers. Do not mix aqueous and organic radioactive waste streams.
-
-
Waste Storage: Store radioactive waste in a secure, shielded, and designated area, away from general laboratory traffic.
-
Disposal: The disposal of long-lived radioactive waste is highly regulated.
-
Contact your institution's RSO to arrange for the pickup and disposal of this compound waste.
-
The waste will likely be transported to a licensed low-level or intermediate-level radioactive waste disposal facility.[10][11] Depending on the concentration and total activity, deep geological disposal may be required.[2][12]
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
- 2. Storage and Disposal of Radioactive Waste - World Nuclear Association [world-nuclear.org]
- 3. mirdsoft.org [mirdsoft.org]
- 4. Promethium - Wikipedia [en.wikipedia.org]
- 5. What Blocks Radiation? Materials Used in Radiation Shielding [lancsindustries.com]
- 6. barriertechnologies.com [barriertechnologies.com]
- 7. ehs.tamu.edu [ehs.tamu.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ethz.ch [ethz.ch]
- 10. actenviro.com [actenviro.com]
- 11. www-pub.iaea.org [www-pub.iaea.org]
- 12. www-pub.iaea.org [www-pub.iaea.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
